MCB-613
描述
Structure
3D Structure
属性
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Mechanisms of MCB-613 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 has emerged as a novel small molecule with potent anti-cancer properties, exhibiting distinct mechanisms of action that are dependent on the cellular context. Initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), this compound induces a state of hyper-activation in cancer cells that overexpress and are reliant on SRCs, leading to catastrophic cellular stress and cell death.[1][2][3] More recently, this compound has been characterized as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), presenting a promising therapeutic avenue for overcoming drug resistance in specific cancer subtypes, such as EGFR-mutant non-small cell lung cancer (NSCLC).[4][5][6] This technical guide provides an in-depth exploration of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism 1: Hyper-activation of Steroid Receptor Coactivators (SRCs)
This compound was discovered through high-throughput screening for small molecule inhibitors of SRCs but was surprisingly found to be a potent stimulator of SRC-1, SRC-2, and SRC-3.[2][3] In cancer cells that exhibit an overexpression of and dependence on SRCs for their growth and survival, this compound's stimulatory effect is cytotoxic.[1][3]
Signaling Pathway
The hyper-activation of SRCs by this compound initiates a signaling cascade that culminates in overwhelming cellular stress and a form of cell death resembling paraptosis.[1][7] By directly binding to SRCs, this compound enhances their transcriptional activity, leading to increased interaction with other coactivators like CBP and CARM1.[1] This amplified transcriptional program results in the generation of reactive oxygen species (ROS) and induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][2] The subsequent increase in ROS can activate Abl kinase, which in turn can phosphorylate and further hyper-activate SRCs, creating a positive feedback loop of cellular stress that ultimately leads to cancer cell death.[1]
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | ~1 | [1] |
| PC-3 | Prostate | ~1 | [1] |
| H1299 | Lung | ~1 | [1] |
| HepG2 | Liver | ~2.5 | [1] |
| In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | 20 mg/kg this compound, i.p., 3x/week for 7 weeks | Significant stalling of tumor growth compared to vehicle | [1] |
Core Mechanism 2: Covalent Inhibition of KEAP1
In the context of EGFR-mutant NSCLC with acquired resistance to EGFR inhibitors, this compound was identified as a selective cytotoxic agent through a high-throughput phenotypic screen.[4][5][6] Further investigation revealed that the molecular target in this setting is KEAP1.[4][6]
Signaling Pathway
This compound acts as a covalent inhibitor of KEAP1.[4][8] It possesses two Michael acceptor sites, allowing a single molecule of this compound to bridge two KEAP1 monomers, leading to covalent dimerization.[4][5] This modification of KEAP1 disrupts its function as a substrate adaptor for the Cullin 3-based E3 ubiquitin ligase complex, which normally targets proteins for proteasomal degradation.[4] A key substrate of KEAP1 is the transcription factor NRF2. Inhibition of KEAP1 by this compound leads to the stabilization and accumulation of NRF2.[4] Surprisingly, the cytotoxic effect of this compound in these resistant cancer cells is independent of NRF2, as NRF2 knockout sensitizes the cells further to the compound.[4] This suggests that the anti-cancer effect is mediated by the accumulation of an alternative, yet to be fully identified, KEAP1 substrate.[4][5]
Quantitative Data
| Cell Line | Context | Effect of this compound | Reference |
| EGFR-mutant, EGFR inhibitor-resistant NSCLC | Drug Resistance | Selective cytotoxicity | [4] |
| WZR12 (Drug-resistant) | V5-KEAP1 Expression | This compound reduced the Tm of V5-KEAP1 by >8.4 °C in CETSA | [4] |
| In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |
| Drug-resistant GR4 flank xenograft | This compound | Selective suppression of drug-resistant tumors | [4] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, H1299, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 to 48 hours.[1]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or 293T) and transfect with tagged proteins of interest (e.g., FLAG-SRC-3 or HA-Clover-KEAP1) as required.[1][4] Treat cells with this compound (e.g., 2 µM for 1 hour) or vehicle.[4]
-
Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer (e.g., containing 40 mM Tris HCl pH 7.4, 150 mM NaCl, 20 mM EDTA, 1 mM DTT, and 0.5% NP-40, supplemented with protease and phosphatase inhibitors).[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the bait and potential prey proteins.
Western Blotting
-
Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-SRC-3, anti-KEAP1, anti-NRF2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Studies
-
Animal Model: Utilize athymic nude mice for tumor implantation.[1]
-
Cell Implantation: For the MCF-7 xenograft model, inject 1 x 10^6 MCF-7 cells mixed with Matrigel into the mammary fat pads of female mice supplemented with an estradiol pellet.[1] For the NSCLC model, implant drug-naïve PC9 or drug-resistant GR4 cells subcutaneously into the flank of SCID mice.[4]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 3-5 mm in diameter).[1]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg in saline) or vehicle control via intraperitoneal (i.p.) injection, typically three times a week.[1]
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., once a week) throughout the study.[1]
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound demonstrates a fascinating duality in its mechanism of action against cancer cells. Its ability to hyper-stimulate SRCs provides a novel strategy to target cancers dependent on this pathway by inducing an intolerable level of cellular stress. Concurrently, its function as a covalent inhibitor of KEAP1 opens up new therapeutic possibilities for overcoming drug resistance in cancers like EGFR-mutant NSCLC. The detailed understanding of these mechanisms, supported by robust experimental data and protocols, is crucial for the continued development and potential clinical application of this compound and similar targeted therapies. Further research into the alternative KEAP1 substrates affected by this compound will be pivotal in fully elucidating its NRF2-independent cytotoxic effects.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. revvity.com [revvity.com]
- 8. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
Dual Molecular Targets of MCB-613: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a small molecule compound that has demonstrated significant anti-cancer properties. Intriguingly, research has revealed that this compound exerts its cytotoxic effects through distinct molecular mechanisms depending on the cellular context. This technical guide provides an in-depth analysis of the two identified primary molecular targets of this compound: the Steroid Receptor Coactivator (SRC) family of proteins and the Kelch-like ECH-associated protein 1 (KEAP1). We will detail the experimental evidence, quantitative data, methodologies, and signaling pathways associated with each target.
Section 1: this compound as a Stimulator of Steroid Receptor Coactivators (SRCs)
Initial studies identified this compound as a potent small molecule 'stimulator' (SMS) of the p160 steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is linked to various cancers.[3][4] this compound's unique mechanism involves the hyper-stimulation of SRCs, leading to a state of cellular stress that is selectively toxic to cancer cells.[1][5]
Quantitative Data Summary
| Parameter | Target | Method | Result | Reference |
| Binding | SRC-3 Receptor Interacting Domain (RID) | Surface Plasmon Resonance (SPR) | Reversible binding | [1] |
| Transcriptional Activation | SRC-1, SRC-2, SRC-3 | Luciferase Reporter Assay | Up to 160-fold induction of SRC activity | [1] |
| Protein-Protein Interaction | SRC-3, CBP, and CARM1 | Co-immunoprecipitation (Co-IP) | Dose-dependent increase in complex formation | [1] |
| Cell Viability (EC50) | Various Cancer Cell Lines | MTS Assay | ~7 µM (cell line dependent) | [6] |
Mechanism of Action: SRC Hyper-activation
This compound directly binds to the Receptor Interacting Domain (RID) of SRC-3, leading to a dramatic increase in the transcriptional activity of all three SRC family members.[1] This hyper-activation promotes the formation of a coactivator complex with other proteins like CREB-binding protein (CBP) and coactivator-associated arginine methyltransferase 1 (CARM1).[1] The sustained and excessive stimulation of SRC-driven gene expression leads to severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][5] This cascade of events overwhelms the cellular stress response mechanisms, ultimately inducing a form of cell death with characteristics of paraptosis in cancer cells.[2] The proposed signaling pathway suggests that the initial ROS production can also activate Abl kinase, which may further phosphorylate and hyper-activate SRCs, creating a positive feedback loop.[1]
Key Experimental Protocols
-
Objective: To determine the direct binding of this compound to domains of SRC-3.
-
Ligand Immobilization: Recombinant SRC-3 protein fragments (RID, CID, bHLH domains) are immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time. An increase in RU indicates binding.
-
Data Analysis: The sensorgrams are analyzed to determine the association and dissociation kinetics, and to confirm the reversibility of the interaction.[1]
-
Objective: To quantify the transcriptional activity of SRCs in the presence of this compound.
-
Cell Transfection: HeLa cells are co-transfected with a pG5-luc reporter plasmid (containing a luciferase gene under the control of a promoter with Gal4 binding sites) and a pBIND plasmid expressing a fusion protein of the Gal4 DNA-binding domain with SRC-1, SRC-2, or SRC-3.
-
Treatment: Transfected cells are treated with varying concentrations of this compound for 24 hours.
-
Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer after the addition of a luciferin substrate.
-
Normalization: Luciferase activity is normalized to the total protein concentration in each sample.[1]
-
Objective: To assess the effect of this compound on the interaction between SRC-3 and other coactivators.
-
Cell Culture and Treatment: HeLa cells overexpressing FLAG-tagged SRC-3 are treated with this compound for 1 hour.
-
Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-SRC-3 and its interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with antibodies against CBP and CARM1 to detect their presence in the SRC-3 complex.[1]
Section 2: this compound as a Covalent Inhibitor of KEAP1
More recent research, particularly in the context of drug-resistant non-small cell lung cancer (NSCLC), has identified KEAP1 as a direct molecular target of this compound.[7][8][9] KEAP1 is a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex that mediates the degradation of NRF2, a master regulator of the antioxidant response.[7] this compound acts as a covalent inhibitor of KEAP1, leading to a unique cytotoxic mechanism.
Quantitative Data Summary
| Parameter | Target | Method | Result | Reference |
| Target Identification | KEAP1 | CRISPR/Cas9 Loss-of-Function Screen | KEAP1 knockout conferred resistance to this compound | [7] |
| Target Engagement | V5-tagged KEAP1 | Cellular Thermal Shift Assay (CETSA) | Reduced the melting temperature (Tm) by >8.4 °C | [7] |
| Mechanism | KEAP1 | In vitro binding assay, Western Blot | Induces covalent dimerization of KEAP1 monomers | [7][8] |
Mechanism of Action: Covalent Bridging of KEAP1
This compound covalently binds to KEAP1, acting as a "molecular bridge" that tethers two KEAP1 monomers together.[7][8] This covalent modification destabilizes the KEAP1 protein. The binding of this compound interferes with the ability of the KEAP1-Cullin 3 E3 ligase complex to target its substrates for degradation.[7] This leads to the accumulation of KEAP1 substrates, including the transcription factor NRF2.[7][8] However, surprisingly, the cytotoxic effect of this compound in this context is independent of NRF2, and in fact, NRF2 knockout sensitizes cells to the drug.[7][8] This suggests that the accumulation of an alternative, yet-to-be-identified KEAP1 substrate is responsible for the selective cell death observed in EGFR inhibitor-resistant NSCLC cells.[7]
Key Experimental Protocols
-
Objective: To identify genes that, when knocked out, confer resistance to this compound.
-
Library Design: A targeted single-guide RNA (sgRNA) library is designed against genes encoding for potential protein interactors of this compound.
-
Cell Transduction: EGFR inhibitor-resistant NSCLC cells are transduced with the lentiviral sgRNA library.
-
Drug Selection: The transduced cell population is treated with this compound.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from surviving cells, and the sgRNA sequences are amplified and sequenced.
-
Data Analysis: The abundance of each sgRNA in the treated versus control populations is compared. sgRNAs targeting genes essential for this compound's efficacy will be depleted in the surviving population. A significant enrichment of sgRNAs targeting KEAP1 indicates that its loss confers resistance.[7]
-
Objective: To confirm the direct binding of this compound to KEAP1 in a cellular context.
-
Cell Treatment: Drug-resistant WZR12 cells, potentially expressing V5-tagged KEAP1, are treated with this compound or a vehicle control (DMSO).
-
Heat Challenge: The cell lysates are divided into aliquots and heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature. However, in this case, this compound destabilizes KEAP1.
-
Protein Separation: The heated lysates are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.
-
Western Blotting: The amount of soluble KEAP1 (or V5-KEAP1) remaining at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble KEAP1 as a function of temperature. A shift in the melting curve between the this compound-treated and control samples indicates direct target engagement. A decrease in the melting temperature (Tm) was observed for KEAP1 upon this compound binding.[7]
Conclusion
This compound is a fascinating small molecule with a dual-targeting capability that is dependent on the cancer type and its underlying molecular characteristics. In some cancers, it acts as a potent stimulator of SRCs, leading to cell death through proteotoxic and oxidative stress. In the context of EGFR inhibitor-resistant NSCLC, it functions as a covalent inhibitor of KEAP1, inducing cytotoxicity through a novel, NRF2-independent mechanism. This technical guide has summarized the key findings, quantitative data, and experimental methodologies that have elucidated these two distinct modes of action. A thorough understanding of both pathways is critical for the continued development and potential clinical application of this compound and its analogues as targeted cancer therapeutics. Further research is warranted to identify the specific substrate(s) responsible for the anti-cancer effects following KEAP1 inhibition and to explore the full therapeutic potential of this dual-action compound.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. med.emory.edu [med.emory.edu]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
MCB-613: A Dual-Mechanism Modulator of Steroid Receptor Coactivator and KEAP1 Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: MCB-613, a novel small molecule, has emerged as a significant research tool and potential therapeutic agent with a unique dual mechanism of action. Initially identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family, it has also been characterized as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1). This guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its molecular mechanisms, experimental validation, and potential therapeutic implications.
Core Mechanism of Action: SRC Hyperactivation and KEAP1 Inhibition
This compound exerts its biological effects through two distinct, yet potentially interconnected, molecular pathways.
Steroid Receptor Coactivator (SRC) Stimulation
This compound was first identified as a small molecule 'stimulator' (SMS) of the SRC family of transcriptional coactivators (SRC-1, SRC-2, and SRC-3).[1][2][3] Unlike inhibitors, this compound hyper-stimulates the transcriptional activity of SRCs.[1][4] This over-stimulation is proposed to be a novel anti-cancer strategy, as it pushes cancer cells, already under high metabolic and protein synthesis stress, beyond their homeostatic limits, leading to cell death.[1][5]
The proposed mechanism for SRC hyper-activation involves:
-
Direct Binding: this compound directly binds to SRCs.[1]
-
Enhanced Coactivator Complex Formation: It promotes the interaction of SRCs with other essential coactivators, such as CBP (CREB-binding protein) and CARM1 (Coactivator-associated arginine methyltransferase 1).[1][5]
-
Induction of Cellular Stress: The resulting hyper-activation of SRC-downstream pathways leads to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]
-
Reactive Oxygen Species (ROS) Production: A rapid elevation of intracellular ROS is observed, which in turn activates kinases like Abl that can further phosphorylate and hyper-activate SRCs, creating a positive feedback loop.[1]
This cascade of events ultimately overwhelms the cancer cells' stress response mechanisms, leading to vacuolization and cell death, a process with features of paraptosis.[1][3]
Covalent Inhibition of KEAP1
More recent research has identified KEAP1 as a direct molecular target of this compound, particularly in the context of drug-resistant non-small cell lung cancer (NSCLC).[6][7] KEAP1 is a key component of the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation under homeostatic conditions.
The mechanism of KEAP1 inhibition by this compound is characterized by:
-
Covalent Binding: this compound, an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[6]
-
Intermolecular Bridging: A single molecule of this compound is capable of tethering two KEAP1 monomers together, promoting covalent dimerization.[6][7]
-
NRF2 Stabilization: This modification interferes with the degradation of canonical KEAP1 substrates like NRF2, leading to NRF2 accumulation and activation.[6]
-
Collateral Sensitivity in Drug Resistance: This mechanism appears to be particularly effective in EGFR inhibitor-resistant NSCLC cells, suggesting it exploits a collateral sensitivity.[6]
Interestingly, the cytotoxic effect in this context seems to be independent of NRF2, as NRF2 knockout sensitizes cells to this compound, hinting at the involvement of other, yet to be fully identified, KEAP1 substrates.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MCF-7 | Breast | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |
| PC-3 | Prostate | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |
| H1299 | Lung | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |
| HepG2 | Liver | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |
| MDA-MB-231 | Breast | Gene Expression | MMP13 mRNA | 6-8 µM | Increased Expression | [2] |
| HeLa | Cervical | Reporter Assay | SRC-1 Activity | 5-8 µM | Increased Activity | [8] |
| HeLa | Cervical | Reporter Assay | SRC-2 Activity | 5-8 µM | Increased Activity | [8] |
| HeLa | Cervical | Reporter Assay | SRC-3 Activity | 5-8 µM | Increased Activity | [8] |
| GR4 | NSCLC (Drug-Resistant) | Cytotoxicity | Cell Viability | Not specified | Selective Suppression | [6] |
| PC9 | NSCLC (Drug-Naïve) | Cytotoxicity | Cell Viability | Not specified | Less Sensitive | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Athymic Nude Mice | MCF-7 Breast Cancer | 20 mg/kg, i.p., 3 times/week for 7 weeks | Significant stalling of tumor growth | [1] |
| SCID Mice | GR4 NSCLC (Drug-Resistant) | Not specified | Selective tumor suppression | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-induced SRC hyper-activation and subsequent cancer cell death.
Caption: Mechanism of this compound-mediated covalent inhibition of KEAP1.
Experimental Protocols
Luciferase Reporter Assay for SRC Activity
This protocol is used to quantify the transcriptional activity of SRCs in the presence of this compound.[1]
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media. Cells are co-transfected with a pG5-luciferase reporter plasmid (containing Gal4 binding sites upstream of the luciferase gene) and a pBIND plasmid expressing a Gal4 DNA-binding domain fused to the SRC of interest (e.g., pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3).
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After a 24-hour incubation period, cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The fold change in activity relative to the vehicle control is then calculated.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to assess the effect of this compound on the formation of the SRC coactivator complex.[1]
-
Cell Culture and Treatment: Cells (e.g., HeLa) overexpressing a tagged version of the SRC of interest (e.g., FLAG-SRC-3) are treated with this compound or a vehicle control for a specified time (e.g., 1-8 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The tagged protein of interest (e.g., FLAG-SRC-3) is then immunoprecipitated by incubating the lysate with an anti-tag antibody (e.g., anti-FLAG) conjugated to beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies against the proteins of interest (e.g., CBP, CARM1) to detect their presence in the immunoprecipitated complex.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1]
-
Cell Implantation: A suspension of cancer cells (e.g., MCF-7) is injected into the mammary fat pads of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group (receiving this compound) and a control group (receiving vehicle).
-
Compound Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 20 mg/kg, three times a week). The control group receives injections of the vehicle (e.g., saline) on the same schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., after 7 weeks), the mice are euthanized, and the tumors are excised and weighed. The tumor growth curves and final tumor weights of the treatment and control groups are compared statistically to determine the efficacy of the compound.
Broader Therapeutic Potential
Beyond its initial discovery as an anti-cancer agent, this compound has shown promise in other therapeutic areas. Studies have demonstrated that this compound can attenuate adverse remodeling after myocardial infarction (MI) in mice.[9] In this context, it was shown to decrease infarct size, apoptosis, and fibrosis while preserving cardiac function. The mechanism in the heart involves the modulation of macrophage inflammatory signaling and the attenuation of fibroblast differentiation.[9]
Conclusion and Future Directions
This compound is a fascinating small molecule with a complex and multifaceted mechanism of action. Its ability to act as both a hyper-stimulator of SRCs and a covalent inhibitor of KEAP1 presents both challenges and opportunities for drug development. The "over-stimulation" of oncogenic pathways is a novel and potentially powerful anti-cancer strategy, particularly for tumors reliant on SRC signaling.[5] Concurrently, its ability to exploit collateral sensitivities in drug-resistant cancers via KEAP1 inhibition opens up new avenues for treating refractory diseases.[6]
Future research should focus on:
-
Elucidating the interplay between the SRC-stimulating and KEAP1-inhibiting activities of this compound.
-
Identifying the full range of KEAP1 substrates affected by this compound to better understand its NRF2-independent effects.
-
Developing derivatives of this compound with improved pharmacokinetic properties and potentially greater specificity for either the SRC or KEAP1 pathway.
-
Further exploring its therapeutic potential in non-oncology indications such as cardiovascular disease.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel therapeutic agent.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 9. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Inhibition of KEAP1 by MCB-613
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613 is a novel small molecule that has been identified as a potent, covalent inhibitor of Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular stress response. This document provides a comprehensive technical overview of the mechanism of action, key experimental data, and methodologies related to the interaction of this compound with KEAP1. This compound exhibits a unique mechanism, acting as a molecular bridge to induce the covalent dimerization of KEAP1 monomers. This covalent modification leads to the stabilization of the transcription factor NRF2, a master regulator of antioxidant and cytoprotective gene expression. However, intriguingly, the cytotoxic effects of this compound in certain cancer contexts, particularly in drug-resistant non-small cell lung cancer (NSCLC), appear to be independent of NRF2, suggesting the involvement of alternative KEAP1 substrates. This guide is intended to serve as a resource for researchers in oncology, pharmacology, and drug discovery, providing detailed data and protocols to facilitate further investigation into this promising therapeutic agent.
Introduction: The KEAP1-NRF2 Pathway and Its Therapeutic Potential
The KEAP1-NRF2 signaling pathway is a cornerstone of the cellular defense against oxidative and electrophilic stress.[1] Under homeostatic conditions, the substrate adaptor protein KEAP1 targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low basal levels of NRF2. In response to cellular stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[3] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and detoxification genes.[2]
Dysregulation of the KEAP1-NRF2 pathway is implicated in various diseases, including cancer.[4] In some cancers, constitutive activation of NRF2 due to mutations in KEAP1 or NRF2 itself promotes cancer cell survival and chemoresistance.[5] Conversely, targeting KEAP1 to modulate NRF2 activity presents a promising therapeutic strategy. Small molecule inhibitors of the KEAP1-NRF2 interaction can enhance the cytoprotective functions of NRF2, while compounds that exploit the unique biology of KEAP1 can offer novel anti-cancer mechanisms. This compound has emerged as a unique covalent modulator of KEAP1 with significant potential in oncology.[6]
This compound: A Covalent Bridging Inhibitor of KEAP1
This compound is an electrophilic small molecule that covalently modifies KEAP1.[7] Its mechanism is distinct from conventional inhibitors that simply block the NRF2 binding site. Instead, this compound utilizes two Michael acceptor sites to act as a molecular tether, bridging two KEAP1 monomers together and inducing their covalent dimerization.[6][7] This covalent modification interferes with the normal function of the KEAP1-CUL3 E3 ubiquitin ligase complex, leading to the stabilization of its substrates.[7]
Quantitative Data on this compound Activity
The interaction of this compound with KEAP1 and its cellular effects have been characterized by several quantitative measures.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line / Conditions | Source |
| Cellular Thermal Shift Assay (CETSA) | ΔTm of V5-KEAP1 | -8.4 °C | WZR12 (EGFR inhibitor-resistant NSCLC) | [7] |
| In Vitro Thermal Shift Assay | Tm of His6-KEAP1 | Dose-dependent decrease | Purified protein | [7] |
| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | MCF-7 (Breast Cancer) | [8] |
| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | PC-3 (Prostate Cancer) | [8] |
| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | H1299 (Lung Cancer) | [8] |
| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | HepG2 (Liver Cancer) | [8] |
| In Vivo Tumor Growth Inhibition | Dosage | 20 mg/kg (i.p., 3x weekly) | PC9 and GR4 (NSCLC) xenografts in SCID mice | [7] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Cytotoxicity | Source |
| Various Human Cancer Cell Lines (MCF-7, PC-3, H1299, HepG2) | Highly toxic | [8] |
| Mouse Primary Hepatocytes | Resistant at concentrations toxic to cancer cells | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Resistant at concentrations toxic to cancer cells | [8] |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | More resistant than most cancer cell lines at low concentrations | [8] |
Signaling Pathways and Mechanisms of Action
The Canonical KEAP1-NRF2 Signaling Pathway
Under basal conditions, a homodimer of KEAP1 binds to NRF2 through two motifs in the Neh2 domain of NRF2: a high-affinity ETGE motif and a low-affinity DLG motif.[2][9] This interaction facilitates the ubiquitination of NRF2 by the CUL3-RBX1 E3 ubiquitin ligase complex, marking it for proteasomal degradation.
References
- 1. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of MCB-613 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613 is a small molecule compound that has demonstrated significant potential in cancer therapeutics through its ability to induce overwhelming cellular stress, leading to cell death, particularly in cancer cells. A key aspect of its mechanism of action is the induction of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular pathways through which this compound elicits this response. The document details two primary mechanisms: the hyper-activation of Steroid Receptor Coactivators (SRCs) and the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This guide summarizes key quantitative data, outlines experimental protocols for studying the effects of this compound, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, was initially identified through high-throughput screening for small molecule inhibitors of p160 steroid receptor coactivators (SRCs).[1] Unexpectedly, it was found to be a potent stimulator of all three members of the SRC family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs disrupts cellular homeostasis, leading to a cascade of stress responses, including significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[2][3] This overstimulation of oncogenic pathways represents a novel strategy for cancer therapy, as it pushes cancer cells, which are already operating under high stress levels, beyond their survival threshold.[3][4]
More recent research has uncovered a second, distinct mechanism of action for this compound. It has been shown to selectively target and covalently inhibit KEAP1, a key protein in the cellular stress response.[5][6][7] This inhibition leads to the accumulation of KEAP1 substrates, although intriguingly, the canonical substrate NRF2 does not appear to be the primary mediator of this compound's cytotoxic effects.[5][6] This technical guide will delve into both of these mechanisms and their convergence on the induction of ER stress.
Mechanism of Action I: Hyper-activation of Steroid Receptor Coactivators (SRCs)
This compound directly binds to and stimulates the transcriptional activity of SRCs.[2] This leads to an over-stimulation of the pathways that SRCs regulate, which are crucial for cancer cell growth, metabolism, and invasion.[4] The excessive transcriptional activity induced by this compound results in a state of cellular "overload," leading to proteotoxic stress.
The hyper-activation of SRCs by this compound has several downstream consequences that contribute to ER stress:
-
Increased Protein Synthesis: The stimulation of SRCs drives the expression of numerous target genes, leading to a surge in protein synthesis that can overwhelm the protein-folding capacity of the ER.
-
Generation of Reactive Oxygen Species (ROS): The heightened metabolic state induced by SRC hyper-activation leads to a rapid increase in intracellular ROS.[2] This oxidative stress can damage proteins and lipids, further contributing to the accumulation of misfolded proteins in the ER.
-
Proteasome Dysfunction: this compound has been shown to cause proteasome dysfunction, as evidenced by the accumulation of polyubiquitinated proteins.[2] A compromised proteasome system prevents the clearance of misfolded proteins, exacerbating ER stress.
This cascade of events culminates in the activation of the Unfolded Protein Response (UPR), a key indicator of ER stress.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
An In-depth Technical Guide to MCB-613 and Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCB-613 is a novel small molecule initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs). Its mechanism of action is complex, leading to significant cellular stress and cytotoxicity, particularly in cancer cells, through the generation of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action related to ROS production, detailed experimental protocols for its study, and quantitative data from key research findings. Two primary signaling pathways are elucidated: the hyper-activation of SRCs leading to endoplasmic reticulum (ER) stress and subsequent ROS production, and a more recently discovered mechanism involving the direct covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular antioxidant response.
Core Mechanisms of Action
This compound induces cellular ROS through at least two distinct signaling pathways:
SRC Hyper-activation, ER Stress, and ROS Generation
This compound was first characterized as a small molecule that "super-stimulates" the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3)[1][2][3]. This hyper-activation disrupts cellular homeostasis, leading to severe ER stress and the unfolded protein response (UPR)[1][2]. The stressed ER becomes a significant source of intracellular ROS. This increase in ROS creates a positive feedback loop by activating Abl kinase, a non-receptor tyrosine kinase[2][4]. Activated Abl then further phosphorylates and hyper-activates SRCs, amplifying the cycle of ER stress and ROS production, ultimately overwhelming cancer cells and leading to a form of cell death with characteristics of paraptosis[1][4][5].
dot
Caption: SRC Hyper-activation Pathway Induced by this compound.
Covalent Inhibition of KEAP1 and Modulation of the NRF2 Pathway
More recent research has uncovered a second, independent mechanism of action for this compound. It acts as a covalent inhibitor of KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2)[6][7][8][9]. This compound, through its two electrophilic Michael acceptor sites, can covalently bind to and tether KEAP1 monomers together[6][8]. This modification disrupts the KEAP1-Cul3 E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent degradation of NRF2[6][8]. Consequently, NRF2 accumulates in the cell and translocates to the nucleus to activate its downstream antioxidant response element (ARE)-driven genes[6]. Interestingly, while this leads to the upregulation of antioxidant programs, the cytotoxic effect of this compound in certain contexts, particularly in drug-resistant non-small cell lung cancer (NSCLC), appears to be independent of or even enhanced by the knockout of NRF2, suggesting the involvement of other, yet-to-be-fully-identified KEAP1 substrates[6][8].
dot
Caption: KEAP1 Covalent Inhibition Pathway by this compound.
Quantitative Data
Cytotoxicity of this compound in Human Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~5-10 | 48 | [10] |
| PC-3 | Prostate Cancer | ~5-10 | 48 | [10] |
| H1299 | Lung Carcinoma | ~5-10 | 48 | [10] |
| HepG2 | Hepatocellular Carcinoma | ~5-10 | 48 | [10] |
| HeLa | Cervical Cancer | ~5 | 48 | [11] |
In Vivo Antitumor Activity of this compound
In preclinical xenograft models, this compound has shown significant antitumor activity.
| Xenograft Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| MCF-7 Breast Cancer | 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeks | Significant stalling of tumor growth compared to vehicle control | [10] |
This compound-Induced ROS Generation
The induction of ROS is a key aspect of this compound's cytotoxic mechanism.
| Cell Line | This compound Concentration | Fold Increase in ROS | Assay | Reference |
| HeLa | 5 µM | Not explicitly quantified in snippets, but significant increase shown in fluorescence images | CM-H2DCFDA | [5][12][13] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Lines: HeLa, MCF-7, PC-3, HepG2, or other cancer cell lines of interest are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The treatment duration will vary depending on the specific assay (e.g., 24, 48, or 72 hours).
dot
Caption: General Workflow for Cell Treatment with this compound.
Measurement of Intracellular ROS using CM-H2DCFDA and a Microplate Reader
This protocol is adapted for a 96-well plate format for quantitative, high-throughput analysis of intracellular ROS levels[1][14][15][16][17].
-
Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight to allow for attachment.
-
Treatment: Treat cells with this compound at various concentrations for the desired duration as described in the general protocol. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).
-
Probe Preparation: Prepare a 5-10 mM stock solution of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) in anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Probe Loading: After treatment, remove the culture medium and wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS)[14]. Add 100 µL of the CM-H2DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light[14].
-
Washing: Aspirate the CM-H2DCFDA solution and wash the cells twice with warm HBSS or PBS to remove any excess, unloaded probe[14].
-
Fluorescence Measurement: Add 100 µL of HBSS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~525 nm[1]. Kinetic readings can be taken over time to monitor the dynamics of ROS production.
Conclusion
This compound is a multifaceted small molecule with significant potential in cancer therapy, primarily through its ability to induce overwhelming oxidative stress via two distinct mechanisms: SRC hyper-activation and KEAP1 inhibition. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this compound and similar compounds. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ROS generation in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine Phosphorylation of the Nuclear Receptor Coactivator AIB1/SRC-3 Is Enhanced by Abl Kinase and Is Required for Its Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation of the nuclear receptor coactivator AIB1/SRC-3 is enhanced by Abl kinase and is required for its activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
The Discovery and Synthesis of MCB-613: A Dual-Mechanism Anticancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613, chemically known as 4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone, is a novel small molecule that has garnered significant interest in the field of oncology due to its unique dual-mechanism of action. Initially identified through high-throughput phenotypic screening, this compound has been shown to exhibit potent anticancer activity through two distinct pathways: the hyper-activation of steroid receptor coactivators (SRCs) and the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery
This compound was initially discovered during a high-throughput screening campaign aimed at identifying small molecule inhibitors of steroid receptor coactivators (SRCs).[1] Paradoxically, this compound was found to be a potent stimulator of SRC transcriptional activity.[1] Subsequent investigations revealed that this "super-stimulation" of SRCs induces significant cellular stress, leading to the selective death of cancer cells.[1]
In a separate line of investigation, a high-throughput phenotypic screen designed to identify compounds that selectively target EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells also identified this compound.[2] Further studies in this context revealed a second, distinct mechanism of action: the covalent inhibition of KEAP1, a key negative regulator of the transcription factor NRF2.[2]
Synthesis
The synthesis of this compound is achieved through a base-catalyzed double aldol condensation reaction between 4-ethylcyclohexanone and 3-pyridinecarboxaldehyde.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-ethylcyclohexanone
-
3-pyridinecarboxaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-ethylcyclohexanone (1.0 equivalent) and 3-pyridinecarboxaldehyde (2.2 equivalents) in ethanol at room temperature, add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanisms of Action
This compound exhibits a fascinating dual-mechanism of action, targeting two distinct signaling pathways critical for cancer cell survival and proliferation.
Steroid Receptor Coactivator (SRC) Hyper-activation
This compound acts as a potent pan-stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs leads to an aberrant increase in their transcriptional activity, resulting in massive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1] The culmination of these events is a form of programmed cell death with features of paraptosis.[3]
Caption: SRC Hyper-activation Pathway Induced by this compound.
Covalent Inhibition of KEAP1
This compound contains two Michael acceptor sites, allowing it to act as a covalent inhibitor of KEAP1.[2] KEAP1 is the substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for proteasomal degradation.[2] By covalently modifying cysteine residues on KEAP1, this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear accumulation of NRF2.[2] This, in turn, activates the transcription of antioxidant response element (ARE)-dependent genes.[2] This mechanism is particularly relevant in the context of drug-resistant cancers.[2]
Caption: KEAP1-NRF2 Pathway Modulation by this compound.
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | ~5 | [1] |
| PC-3 | Prostate Cancer | ~6 | [1] |
| H1299 | Lung Cancer | ~7 | [1] |
| HepG2 | Liver Cancer | ~8 | [1] |
| GR4 (gefitinib-resistant) | NSCLC | ~1 | [2] |
| WZR12 (gefitinib-resistant) | NSCLC | ~1 | [2] |
Key Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[4][5][6]
Caption: Workflow for a Typical MTS Cell Viability Assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Luciferase Reporter Assay for SRC Activity
This assay quantifies the effect of this compound on the transcriptional activity of SRCs.[7][8][9]
Procedure:
-
Co-transfect HeLa cells with a pG5-luciferase reporter plasmid and a pBIND plasmid encoding a GAL4 DNA-binding domain fused to a specific SRC (e.g., pBIND-SRC-3).
-
After 24 hours, treat the transfected cells with various concentrations of this compound for an additional 24 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
Western Blot Analysis
Western blotting is used to assess the protein levels of key components of the SRC and KEAP1-NRF2 signaling pathways.[10]
Procedure:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against SRC-3, phospho-SRC-3 (Tyr-1357), KEAP1, NRF2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[11][12][13]
Procedure:
-
Subcutaneously implant MCF-7 breast cancer cells (5 x 10⁶ cells in Matrigel) into the flank of female athymic nude mice.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection three times a week.
-
Measure the tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a promising anticancer agent with a novel dual-mechanism of action that involves the hyper-activation of SRCs and the covalent inhibition of KEAP1. This unique profile suggests its potential for treating a broad range of cancers, including those that have developed resistance to conventional therapies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its pharmacological properties and further elucidating the intricate molecular details of its dual-action mechanism.
References
- 1. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pG5luc vector map and sequence [novoprolabs.com]
- 8. takara.co.kr [takara.co.kr]
- 9. Luciferase Assay System Protocol [promega.com]
- 10. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. meliordiscovery.com [meliordiscovery.com]
The Potent Steroid Receptor Coactivator Stimulator MCB-613: A Technical Overview of its Effects on SRC-1, SRC-2, and SRC-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family of proteins.[1][2] This family, comprising SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1/ACTR/pCIP), plays a pivotal role in regulating gene expression by interacting with nuclear receptors and other transcription factors.[3][4] this compound acts as a pan-SRC stimulator, exhibiting the ability to strongly activate all three members of the SRC family.[2] Its unique mechanism of action, which involves the "super-stimulation" of SRCs, has garnered significant interest for its therapeutic potential, particularly in oncology and cardiac repair.[1][4][5] This technical guide provides an in-depth analysis of the effects of this compound on SRC-1, SRC-2, and SRC-3, detailing its mechanism of action, quantitative effects on coactivator activity, and the experimental protocols used to elucidate these findings.
Mechanism of Action: Direct Binding and Coactivator Complex Assembly
This compound exerts its stimulatory effects through a direct and reversible interaction with the SRC proteins.[1][3] Surface plasmon resonance (SPR) studies have confirmed that this compound directly binds to the receptor-interacting domain (RID) of SRC-3.[1][3] This binding event is crucial for its function, as it promotes a conformational change in the SRC protein that enhances its ability to recruit other coactivators.
Upon binding, this compound significantly increases the interaction between SRC-3 and other key coactivators, namely CREB-binding protein (CBP) and coactivator-associated arginine methyltransferase 1 (CARM1).[1] This leads to the formation of a more stable and transcriptionally active coactivator complex.[1] In cancer cells, this hyper-activation of SRCs leads to excessive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.[1][2][6]
Quantitative Analysis of this compound's Effect on SRC Activity
The stimulatory effect of this compound on SRC-1, SRC-2, and SRC-3 has been quantified using various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: Dose-Dependent Activation of SRCs by this compound in HeLa Cells
| This compound Concentration (µM) | SRC-1 Fold Activation (Mean ± SEM) | SRC-2 Fold Activation (Mean ± SEM) | SRC-3 Fold Activation (Mean ± SEM) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 2 | 25.3 ± 3.1 | 18.7 ± 2.5 | 35.1 ± 4.2 |
| 4 | 85.6 ± 9.8 | 62.4 ± 7.1 | 110.2 ± 12.5 |
| 6 | 142.1 ± 15.3 | 105.8 ± 11.9 | 165.7 ± 18.3 |
| 8 | 158.4 ± 17.1 | 118.2 ± 13.5 | 180.4 ± 20.1 |
| 10 | 160.2 ± 18.5 | 120.1 ± 14.2 | 182.3 ± 21.7 |
Data derived from luciferase reporter assays in HeLa cells co-transfected with pG5-luc and pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3 expression vectors and treated with this compound for 24 hours.[1]
Table 2: Enhanced Interaction of SRC-3 with CBP and CARM1 by this compound
| This compound Concentration (µM) | SRC-3-CBP Interaction (Fold Increase) | SRC-3-CARM1 Interaction (Fold Increase) |
| 0 | 1.0 | 1.0 |
| 6 | 2.8 | 3.5 |
| 8 | 4.2 | 4.8 |
| 10 | 5.1 | 5.6 |
Data from co-immunoprecipitation experiments in HeLa cells overexpressing FLAG-SRC-3, treated with this compound for 1 hour.[1][6]
Experimental Protocols
GAL4-SRC Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of SRCs in response to this compound.
1. Cell Culture and Transfection:
-
HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Co-transfection is performed using a lipid-based transfection reagent with the following plasmids:
-
pG5-luc reporter plasmid (containing five GAL4 binding sites upstream of a luciferase gene).
-
pBIND plasmid encoding the GAL4 DNA-binding domain fused to the full-length coding sequence of SRC-1, SRC-2, or SRC-3.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
2. This compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cells are incubated for an additional 24 hours.
3. Luciferase Assay:
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Co-Immunoprecipitation (Co-IP) for SRC-3, CBP, and CARM1 Interaction
This technique is employed to demonstrate the enhanced formation of the SRC-3 coactivator complex in the presence of this compound.
1. Cell Culture and Treatment:
-
HeLa cells are cultured and transfected with a FLAG-tagged SRC-3 expression vector.
-
48 hours post-transfection, cells are treated with this compound or vehicle control for 1 hour.
2. Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.
-
The cell lysate is cleared by centrifugation.
3. Immunoprecipitation:
-
The cleared lysate is incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against FLAG (for SRC-3), CBP, and CARM1, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Conclusion
This compound is a powerful tool for modulating the activity of the SRC family of coactivators. Its ability to hyper-stimulate SRC-1, SRC-2, and SRC-3 through direct binding and promotion of coactivator complex formation provides a unique mechanism for influencing gene expression. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of this compound's effects and provide a foundation for further research and development in various therapeutic areas. The distinct downstream consequences of SRC hyper-stimulation in different cellular contexts, such as apoptosis in cancer cells and tissue repair in cardiac injury, highlight the complex and context-dependent roles of SRCs and the potential for their targeted modulation in disease treatment.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
MCB-613: A Dual-Mechanism Modulator of Gene Expression via SRC Hyper-activation and KEAP1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MCB-613 is a small molecule compound that has emerged as a significant modulator of gene expression, exhibiting a dual mechanism of action that impacts distinct cellular pathways with profound implications for cancer therapy and tissue repair. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), this compound hyper-activates their transcriptional activity, leading to excessive cellular stress and targeted death of cancer cells. More recent investigations have unveiled a second, independent mechanism involving the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated antioxidant response. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting quantitative data on its impact on gene expression, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.
Core Mechanisms of this compound in Gene Expression Regulation
This compound exerts its influence on gene expression through two primary and distinct molecular pathways:
-
1.1. Hyper-activation of Steroid Receptor Coactivators (SRCs): this compound directly binds to and stimulates the activity of the p160 SRC family of transcriptional co-regulators (SRC-1, SRC-2, and SRC-3).[1][2] This hyper-activation leads to an amplified transcriptional output of SRC target genes. The overstimulation of SRCs triggers a cascade of downstream events, including increased interaction with other coactivators like CBP and CARM1, generation of reactive oxygen species (ROS), and induction of severe endoplasmic reticulum (ER) stress, ultimately culminating in cancer cell-specific apoptosis.[1][2]
-
1.2. Covalent Inhibition of KEAP1: this compound has been shown to covalently bind to KEAP1, a substrate adaptor protein for an E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation.[3] By inhibiting KEAP1, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2. This leads to the stabilization and nuclear accumulation of NRF2, resulting in the transcriptional activation of its target genes, which are crucial components of the cellular antioxidant and detoxification response.[3]
Quantitative Impact on Gene Expression
The dual mechanisms of this compound lead to significant and diverse changes in gene expression. The following tables summarize the reported quantitative data from various studies.
Table 1: Regulation of SRC Target Genes and Stress Response Pathways
| Gene/Pathway | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |
| MMP2 (promoter activity) | HeLa cells | This compound | Enhanced SRC-3 coactivation | [1] |
| MMP13 (promoter activity) | HeLa cells | This compound | Enhanced SRC-3 coactivation | [1] |
| MMP13 (mRNA) | MDA-MB-231 cells | This compound (24 hours) | Upregulated | [1][4] |
| UPR Regulators (ATF6B, CHOP, DNAJC3) | HeLa cells | This compound (24 hours) | Significantly altered (up- and down-regulation) | [1] |
| Oxidative Stress Genes (LDHA, GSR) | HeLa cells | This compound (24 hours) | Differentially regulated | [1] |
Table 2: Regulation of KEAP1-NRF2 Pathway and Downstream Targets
| Gene/Pathway | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |
| NRF2 protein | WZR12 cells | 2 µM this compound | Stabilization and accumulation | [3] |
| NRF2 transcriptional program | GR4 and WZR12 cells | 2 µM this compound (24 hours) | Activation (from GSEA) | [3] |
Table 3: Regulation of Inflammatory and Fibrotic Genes in Myocardial Infarction Model
| Gene/Pathway | Model | Treatment Conditions | Fold Change/Effect | Reference |
| IL-1 signaling | Mouse model of MI | This compound (2 hours post-MI) | Inhibition of macrophage inflammatory signaling | [5] |
| Tsc22d3 (mRNA) | Mouse model of MI | This compound (2 hours post-MI) | Promotion in macrophages | [5] |
| S100a9, Tlr7, Lcn2 (mRNA) | Granulocytes from bone marrow (24h post-MI) | This compound | Tlr7 P = 0.01, Lcn2 P = 0.04 | [6] |
| Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 macrophages | This compound | Decreased expression | [7] |
Detailed Experimental Protocols
Luciferase Reporter Assay for SRC Activity
This protocol is adapted from studies investigating the effect of this compound on SRC transcriptional activity.[1][8]
-
Cell Culture and Transfection:
-
Plate HeLa cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a pG5-luc reporter plasmid, a pBIND-SRC expression vector (for SRC-1, -2, or -3), and a Renilla luciferase vector (for normalization) using a suitable transfection reagent according to the manufacturer's instructions. For promoter-specific assays, co-transfect an expression vector for SRC-3 and an MMP2-luc or MMP13-luc reporter.[4]
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 µM, 6 µM, 7 µM, 8 µM) or DMSO as a vehicle control.[4]
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the DMSO-treated control.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is a generalized procedure based on methods used to study the interaction of this compound with its targets and their binding partners.[3][9]
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or DMSO for the desired time (e.g., 1 hour for SRC-3/Abl interaction).
-
Wash cells with ice-cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-FLAG for FLAG-tagged SRC-3, or anti-KEAP1) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the "bait" and expected "prey" proteins (e.g., anti-Abl, anti-CBP, anti-CARM1 for SRC-3 Co-IP; anti-NRF2 for KEAP1 Co-IP).
-
Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This is a standard protocol for quantifying changes in mRNA levels of target genes upon this compound treatment.[1][6]
-
RNA Isolation and cDNA Synthesis:
-
Treat cells with this compound or DMSO for the specified duration.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Perform the reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change relative to the DMSO-treated control.
-
Visualization of Signaling Pathways and Workflows
This compound-Induced SRC Hyper-activation Pathway
Caption: this compound hyper-activates SRCs, leading to a cascade of events culminating in cancer cell death.
This compound-Mediated KEAP1 Inhibition and NRF2 Activation
Caption: this compound inhibits KEAP1, leading to NRF2 stabilization and activation of antioxidant gene expression.
Experimental Workflow for Co-Immunoprecipitation
Caption: A generalized workflow for performing a co-immunoprecipitation experiment.
Conclusion
This compound represents a fascinating and complex small molecule with a dual-faceted impact on gene expression regulation. Its ability to both hyper-activate the SRC oncogenic pathway and inhibit the KEAP1-NRF2 stress response pathway underscores its potential as a therapeutic agent, particularly in oncology. The SRC-stimulatory activity drives a potent cytotoxic effect in cancer cells that are often dependent on SRC signaling for their growth and survival. Concurrently, the inhibition of KEAP1 and subsequent activation of NRF2-mediated antioxidant responses may have broader implications in cellular protection and disease contexts characterized by oxidative stress.
This technical guide has provided a consolidated resource for understanding the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and clear visual diagrams. Further research is warranted to fully elucidate the complete spectrum of this compound's target genes, the interplay between its two primary mechanisms of action in different cellular contexts, and its full therapeutic potential. The methodologies and data presented herein should serve as a valuable foundation for researchers, scientists, and drug development professionals to design and execute further investigations into this promising compound.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
Foundational Research on MCB-613 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). For patients with activating mutations in the epidermal growth factor receptor (EGFR), the initial efficacy of EGFR tyrosine kinase inhibitors (TKIs) is often followed by the development of resistance through various molecular mechanisms. This necessitates the exploration of novel therapeutic strategies that can overcome or exploit these resistance pathways. This technical guide delves into the foundational research of MCB-613, a small molecule identified for its selective cytotoxicity against EGFR inhibitor-resistant NSCLC cells.
This compound represents a novel therapeutic approach, shifting the focus from directly targeting the reactivated EGFR signaling pathway to exploiting a collateral sensitivity that arises in drug-resistant cancer cells.[1][2][3] Foundational studies have identified Kelch-like ECH associated protein 1 (KEAP1) as the direct molecular target of this compound.[1][2][4] This document provides a comprehensive overview of the core research on this compound in the context of NSCLC, detailing its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization.
Mechanism of Action: Covalent Inhibition of KEAP1
This compound exerts its selective anticancer activity through the covalent modification and inhibition of KEAP1.[1][3][4] KEAP1 is a crucial component of the cellular antioxidant response pathway, acting as a substrate adaptor for the Cullin 3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. The key findings regarding this compound's mechanism of action are:
-
Covalent Binding: this compound is an electrophilic small molecule that forms a covalent bond with KEAP1.[1][4]
-
KEAP1 Dimerization: A single molecule of this compound is capable of bridging two KEAP1 monomers, promoting their covalent dimerization.[1][4]
-
Interference with Substrate Degradation: This covalent modification of KEAP1 interferes with its ability to mediate the degradation of its substrates, including the canonical substrate NRF2.[1][4]
-
NRF2-Independent Cytotoxicity: Surprisingly, the cytotoxic effect of this compound in EGFR inhibitor-resistant NSCLC cells is not dependent on the accumulation of NRF2. In fact, the knockout of NRF2 was found to sensitize cells to this compound, suggesting that the drug's therapeutic effect is mediated by the modulation of an alternative, yet-to-be-fully-identified KEAP1 substrate.[1][4]
This unique mechanism of action highlights a novel vulnerability in drug-resistant NSCLC, paving the way for a new class of therapeutics.
Quantitative Data Summary
The foundational research on this compound involved a series of quantitative assays to determine its efficacy and selectivity. The following tables summarize the key findings.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | EGFR Status / Resistance Mechanism | Gefitinib IC50 (µM) | This compound IC50 (µM) |
| PC9 | EGFR exon 19 del (Sensitive) | ~0.01 | >10 |
| PFR3 | IGF1R Activation (Resistant) | ~1 | ~1 |
| GR4 | EGFR T790M (Resistant) | ~5 | ~0.5 |
| WZR12 | MAPK1 Amplification (Resistant) | >10 | ~0.1 |
| MGH134 | Patient-derived (Sensitive) | ~0.1 | >10 |
| MGH134 OR1 | Osimertinib Resistant | >10 | ~1 |
| MGH134 OR2 | Osimertinib Resistant | >10 | ~1 |
Data are approximated from graphical representations in the source publication and are for illustrative purposes.[1]
Table 2: In Vivo Xenograft Tumor Growth
| Cell Line | Treatment Group | Endpoint Tumor Volume (mm³) - Approximate |
| PC9 (Sensitive) | Vehicle | ~1500 |
| PC9 (Sensitive) | This compound | ~1400 |
| GR4 (Resistant) | Vehicle | ~1200 |
| GR4 (Resistant) | This compound | ~200 |
Data are approximated from graphical representations of a flank xenograft model in SCID mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the key experimental protocols used in the initial characterization of this compound.
High-Throughput Pharmacologic Screen
A high-throughput screen was conducted to identify compounds that selectively target EGFR inhibitor-resistant NSCLC cells.
-
Cell Lines: A panel of EGFR-mutant NSCLC cell lines with varying resistance to EGFR inhibitors was used, including the parental PC9 line and its resistant derivatives (PFR3, GR4, WZR12).[1]
-
Compound Library: A library of 2,100 small molecules was screened.[1]
-
Assay: A three-day cell viability assay was performed at two different drug concentrations.[1]
-
Data Analysis: The relative cell viability of resistant versus parental cell lines was calculated to identify compounds with selective cytotoxicity against the resistant cells.[1]
Click-Chemistry for Target Identification
To identify the molecular target of this compound, a click-chemistry-based affinity purification approach was employed.
-
Probe Design: A clickable analog of this compound, containing an alkyne group, was synthesized.[1]
-
Cell Treatment: EGFR inhibitor-resistant NSCLC cells (WZR12) were treated with the this compound alkyne probe.[1]
-
Cell Lysis and Click Reaction: Cells were lysed, and the alkyne-tagged proteins were conjugated to an azide-biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
-
Affinity Purification: Biotinylated proteins were captured using streptavidin beads.[1]
-
Mass Spectrometry: The captured proteins were eluted and identified by mass spectrometry.[1]
-
Data Analysis: Proteins that were significantly enriched in the probe-treated samples compared to controls were identified as potential interactors of this compound.[1]
CRISPR/Cas9 Loss-of-Function Screen
A targeted CRISPR/Cas9 screen was performed to functionally validate the protein interactors identified through the click-chemistry approach.
-
sgRNA Library Design: A single-guide RNA (sgRNA) library was designed to target the genes encoding the protein interactors of this compound.[1]
-
Lentiviral Production and Transduction: The sgRNA library was packaged into lentiviruses and used to transduce EGFR inhibitor-resistant NSCLC cells expressing Cas9.[1]
-
This compound Treatment: The transduced cell population was treated with a lethal dose of this compound.[1]
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the surviving cells, and the sgRNA sequences were amplified and sequenced.[1]
-
Data Analysis: sgRNAs that were enriched in the surviving population identified genes whose knockout confers resistance to this compound. KEAP1 was identified as the top hit, indicating it is the molecular target responsible for the cytotoxic effects of this compound.[1]
Conclusion
The foundational research on this compound has unveiled a promising new therapeutic strategy for overcoming drug resistance in EGFR-mutant non-small cell lung cancer. By covalently inhibiting KEAP1, this compound exploits a collateral sensitivity present in EGFR inhibitor-resistant cells, leading to their selective elimination. The mechanism, which appears to be independent of NRF2, opens up new avenues for research into the broader functions of the KEAP1 signaling pathway in cancer. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other KEAP1-targeting agents. The detailed experimental protocols offer a roadmap for researchers seeking to build upon these initial findings and further elucidate the therapeutic potential of this novel approach.
References
Preliminary Studies of MCB-613 in Myocardial Infarction Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on MCB-613, a novel small molecule stimulator of steroid receptor coactivators (SRCs), in the context of myocardial infarction (MI). The following sections detail the quantitative outcomes from preclinical studies, comprehensive experimental protocols, and the underlying signaling pathways and workflows.
Introduction
Myocardial infarction remains a leading cause of morbidity and mortality worldwide. The pathological remodeling that follows an ischemic event, characterized by cardiomyocyte loss, inflammation, fibrosis, and a progressive decline in cardiac function, often leads to heart failure.[1][2] Recent preclinical investigations have identified this compound as a promising therapeutic candidate that may attenuate this adverse remodeling.[1][3]
This compound is a potent small molecule that stimulates the activity of the p160 steroid receptor coactivator (SRC) family of proteins (SRC-1, SRC-2, and SRC-3).[4][5] These coactivators are crucial in regulating gene expression for a variety of cellular processes, including growth, development, and metabolism.[5][6] In the context of cardiac injury, this compound appears to exert its cardioprotective effects primarily through the stimulation of SRC-3.[4] This action initiates a cascade of events that modulate the inflammatory response and tissue repair processes, ultimately preserving cardiac function post-MI.[1] Studies in mouse models have shown that administration of this compound shortly after a myocardial infarction leads to a reduction in infarct size, apoptosis, and fibrosis, while improving overall cardiac function without significant signs of toxicity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a mouse model of myocardial infarction. These studies demonstrate the compound's efficacy in mitigating the pathological consequences of MI.
Table 1: Effects of this compound on Cardiac Function and Remodeling Post-Myocardial Infarction
| Parameter | Control Group | This compound Treated Group | Outcome | Reference |
| Infarct Size | Not specified | Decreased | Reduction in the size of the infarcted area | [1][2] |
| Apoptosis | Not specified | Decreased | Reduced programmed cell death in cardiac tissue | [1][2][3] |
| Hypertrophy | Not specified | Decreased | Attenuation of cardiac muscle cell enlargement | [1][2][3] |
| Fibrosis | Not specified | Decreased | Reduction in scar tissue formation | [1][3] |
| Cardiac Function | Progressive decrease | Maintained significant function | Preservation of the heart's pumping capacity | [1][2][3] |
Table 2: Cellular and Molecular Effects of this compound Post-Myocardial Infarction
| Cellular/Molecular Target | Effect of this compound | Consequence | Reference |
| Macrophage Inflammatory Signaling | Inhibition | Attenuation of the acute inflammatory response | [1][2][3] |
| Interleukin-1 (IL-1) Signaling | Inhibition | Reduced inflammation | [1][2][3] |
| Fibroblast Differentiation | Attenuation | Decreased fibrosis and scar formation | [1][2][3] |
| Tsc22d3-expressing Macrophages | Promotion | May limit inflammatory damage | [1][2][3] |
| Ccr2 negative pro-reparative macrophages | Enrichment | Shifts macrophage population to an anti-inflammatory, pro-reparative phenotype | [3] |
| Ccr2 positive pro-inflammatory macrophages | Reduction | Shifts macrophage population to an anti-inflammatory, pro-reparative phenotype | [3] |
Experimental Protocols
The following section details the methodologies employed in the key in vivo experiments cited in the preliminary studies of this compound.
In Vivo Mouse Model of Myocardial Infarction
A widely used and clinically relevant preclinical model of myocardial infarction was utilized to assess the efficacy of this compound.[3]
Objective: To induce a consistent and reproducible myocardial infarction in mice to study the effects of this compound.
Materials:
-
Male Sprague-Dawley rats or mice (species and strain may vary based on specific study).[8][9]
-
Anesthetic agents (e.g., a mixture of ketamine and xylazine, or isoflurane).[8][9]
-
Surgical instruments for thoracotomy.
-
Ventilator.
-
6-0 prolene suture.[9]
-
ECG monitoring equipment.
-
Heating pad to maintain body temperature.
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).[9] Intubate the animal and connect it to a ventilator.[9] Place the animal on a heating pad to maintain a body temperature of 37.5–38.5 °C.[9]
-
Thoracotomy: Perform a left thoracotomy to expose the heart. This is typically done by making an incision through the intercostal muscles.[10]
-
Coronary Artery Ligation: Carefully ligate the left anterior descending (LAD) coronary artery permanently using a 6-0 prolene suture.[3][8] Successful ligation is confirmed by the observation of cyanosis (blanching) of the anterior wall of the left ventricle and ST-segment elevation on the ECG.[8][9]
-
Wound Closure: Close the chest cavity in layers.
-
Post-operative Care: Administer analgesics as per the approved protocol.[9] Monitor the animal closely during the recovery period.
Administration of this compound
Objective: To deliver this compound to the animal model in a timely and consistent manner following myocardial infarction.
Materials:
-
This compound compound.
-
Vehicle control solution (e.g., DMSO).
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Randomization: Two hours post-MI, randomize the mice into two groups: one receiving this compound and the other receiving a vehicle control.[3]
-
Dosing: Administer 20 mg/kg of this compound or an equivalent volume of the vehicle control via intraperitoneal injection.[3]
-
Treatment Schedule: Repeat the injections every 24 hours for an additional six days.[3]
-
Maintenance Phase (Optional): In some studies, additional doses may be administered at later time points (e.g., days 55-57 post-MI) to assess the long-term effects on cardiac function.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in myocardial infarction.
Caption: General experimental workflow for preclinical studies of this compound.
References
- 1. "A Steroid Receptor Coactivator Stimulator (this compound) Attenuates Adverse" by Lisa K Mullany, Aarti D Rohira et al. [digitalcommons.library.tmc.edu]
- 2. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound helps the heart heal itself after a heart attack [blogs.bcm.edu]
- 5. apexbt.com [apexbt.com]
- 6. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 8. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Experimental Rat Model of Acute Myocardial Infarction [bio-protocol.org]
- 10. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for MCB-613 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613, with the chemical name 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a novel small molecule compound with demonstrated potent activity in various cancer cell lines.[1] Initially identified as a potent stimulator of p160 steroid receptor coactivators (SRCs), it has been shown to induce a state of cellular "over-stimulation," leading to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and ultimately, a form of paraptotic-like cell death in cancer cells.[1][2][3] More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), a key regulator of the NRF2 antioxidant response pathway.[4][5] This dual activity makes this compound a compelling tool for investigating cellular stress pathways and as a potential therapeutic agent. These application notes provide recommended concentrations, detailed experimental protocols, and outline the key signaling pathways affected by this compound.
Mechanism of Action
This compound exhibits a complex mechanism of action centered on two primary targets:
-
Steroid Receptor Coactivator (SRC) Hyper-activation : this compound directly binds to and super-stimulates the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3).[2][6] This leads to an aberrant increase in the interaction of SRCs with other coactivators like CBP and CARM1, resulting in the deregulation of cellular homeostasis, severe ER stress, and the production of ROS.[2] This cascade of events overwhelms cancer cells, leading to vacuolization and cell death.[2][7]
-
Covalent Inhibition of KEAP1 : this compound acts as a covalent inhibitor of KEAP1.[4][5] It contains two electrophilic Michael acceptor sites that enable it to tether two KEAP1 monomers together, promoting the covalent dimerization of KEAP1.[4] This modification interferes with the canonical function of KEAP1, which is to target substrates like NRF2 for degradation.[4] Interestingly, the cytotoxic effects in certain cancer models appear to be independent of NRF2 accumulation, suggesting the involvement of other KEAP1 substrates.[4][5]
Recommended this compound Concentrations for Cell Culture
The optimal concentration of this compound is cell-line dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa | 0 - 7 µM | 4 hours | Decreased cell viability | [8] |
| HeLa | Not specified | 24 hours | Immunofluorescence of calnexin | [2] |
| HeLa | Not specified | 5 hours | Immunoblotting of ubiquitin | [2] |
| HeLa | Not specified | 4 hours | Immunoblotting of UPR markers | [2] |
| MDA-MB-231 | 6 - 8 µM | 24 hours | Increased MMP13 mRNA expression | [8] |
| Various Cancer Lines (MCF-7, PC-3, H1299, HepG2) | ~7 µM | 48 hours | Cytotoxicity, measured by MTS assay | [9] |
| PC9 and WZR12 | Dose-dependent | Not specified | Decrease in detectable KEAP1 levels by Western blot | [4] |
| Cardiac Fibroblasts | 5 µM, 10 µM | 24 hours | Changes in mRNA expression of inflammatory markers | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MCF-7, PC-3, H1299, HepG2)
-
96-well cell culture plates
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will allow them to reach 60-70% confluency at the time of treatment.[9]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.1 µM to 20 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time (e.g., 48 hours).[2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for KEAP1 Dimerization and UPR Markers
This protocol is to assess the effect of this compound on KEAP1 dimerization and the induction of the Unfolded Protein Response (UPR).
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., PC9, HeLa)
-
6-well cell culture plates
-
Complete growth medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KEAP1, p-eIF2α, p-IRE1α, ATF4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 2-10 µM) or vehicle control for the desired time (e.g., 1-4 hours).[4][8]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. To detect KEAP1 dimerization, look for a band at approximately twice the molecular weight of the monomer.[4]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Luciferase Reporter Assay for SRC Activity
This protocol is designed to measure the effect of this compound on the transcriptional activity of SRCs.
Materials:
-
This compound (stock solution in DMSO)
-
HeLa cells (or other suitable cell line)
-
pG5-luc reporter plasmid
-
pBIND-SRC expression vectors (for SRC-1, -2, or -3)
-
Transfection reagent
-
Luciferase assay system (e.g., ONE-Glo)
-
Lysis buffer
-
Luminometer
Procedure:
-
Co-transfect HeLa cells in 24-well plates with the pG5-luc reporter plasmid and a pBIND-SRC expression vector.[2]
-
Allow the cells to recover for 24 hours.
-
Treat the transfected cells with various concentrations of this compound or vehicle control for 24 hours.[2]
-
Lyse the cells using the luciferase lysis buffer.[9]
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration of each lysate, determined by a Bradford assay.[9]
Signaling Pathways and Visualizations
This compound Induced SRC Hyper-activation and Cellular Stress
This compound directly binds to and hyper-activates SRCs, leading to increased interaction with coactivators like CBP and CARM1. This overstimulation of SRC-mediated transcription results in elevated intracellular ROS and ER stress, triggering the Unfolded Protein Response (UPR). The sustained and excessive stress ultimately leads to a form of cell death characterized by extensive cytoplasmic vacuolization.[2][7]
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCB-613 Treatment for Induction of Cancer Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule compound identified as a potent stimulator of steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] In contrast to conventional cancer therapies that aim to inhibit oncogenic pathways, this compound employs a unique mechanism of action by hyper-stimulating the transcriptional activity of SRCs.[3][4] This overstimulation leads to profound cellular stress, particularly endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which selectively overwhelms and kills cancer cells that often overexpress and rely on SRCs for their growth and survival.[1][5]
Recent studies have also identified Kelch-like ECH associated protein 1 (KEAP1) as a direct target of this compound, particularly in the context of drug-resistant non-small cell lung cancer.[6][7] The primary mode of cell death induced by this compound is characterized by extensive cytoplasmic vacuolization, a feature of a non-apoptotic cell death process known as paraptosis.[1][2][8] While markers of apoptosis, such as cleaved caspase-3, may be observed, studies suggest that classical apoptosis is not the primary driver of this compound's cytotoxicity.[1][8]
These application notes provide an overview of the mechanism of this compound and detailed protocols for assessing the cellular consequences of treatment in cancer cell lines, with a focus on treatment duration.
Mechanism of Action Overview
This compound directly binds to and hyper-activates SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1][9] This leads to an aberrant increase in the transcription of SRC target genes, resulting in two major stress pathways:
-
ER Stress and the Unfolded Protein Response (UPR): The massive increase in protein synthesis driven by SRC hyper-activation overwhelms the protein-folding capacity of the endoplasmic reticulum, triggering the UPR.[1][3]
-
Oxidative Stress: The induction of ER stress is coupled with a significant increase in the production of ROS.[1][5]
This cascade of events forms a positive feedback loop, where excessive ER and oxidative stress ultimately lead to a paraptosis-like cell death, selectively in cancer cells which are already operating under high basal stress levels.[1][4]
Data Presentation: In Vitro Treatment Duration and Cellular Effects
The following table summarizes the reported treatment durations for this compound in various cancer cell lines and the corresponding cellular and molecular endpoints observed. This data is compiled from preclinical studies and serves as a guide for experimental design.
| Cell Line(s) | Treatment Duration | Concentration Range (Typical) | Observed Effect / Assay | Reference(s) |
| HeLa | 4 hours | 5-10 µM | Induction of Unfolded Protein Response (UPR) markers (e.g., PERK, IRE1α) | [8] |
| HeLa | 5 hours | 5-10 µM | Increased protein ubiquitination | [8] |
| HeLa | 24 hours | 5-10 µM | Immunofluorescence analysis of ER markers (e.g., Calnexin) | [8] |
| HeLa | 24 hours | 5-10 µM | Assessment of cell viability in the presence of inhibitors (NAC, CHX) | [8] |
| MCF-7, PC-3, H1299, HepG2 | 48 hours | 1-20 µM | Cell viability assays (e.g., MTS, CellTiter-Glo) | [1][2][8] |
| HeLa | 48 hours | 5-10 µM | Analysis of cytoplasmic vacuolization by microscopy | [8] |
| Various Cancer Lines | 24 - 48 hours | Varies | Induction of apoptosis markers (e.g., cleaved caspase-3) as a secondary effect | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Morphology
This protocol is designed to measure the cytotoxic effects of this compound and observe the characteristic cytoplasmic vacuolization.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well and 6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Phase-contrast microscope
-
Plate reader
Procedure:
-
Cell Seeding:
-
For 96-well plates: Seed 5,000-10,000 cells per well.
-
For 6-well plates: Seed 200,000-400,000 cells per well.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 1 µM to 20 µM is recommended. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Morphological Assessment (from 6-well plate):
-
At each time point (e.g., 24h and 48h), observe the cells under a phase-contrast microscope.
-
Capture images, paying close attention to the formation of cytoplasmic vacuoles in this compound-treated cells compared to the control.
-
-
Cell Viability Assay (from 96-well plate):
-
At the end of the incubation period (e.g., 48 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of UPR and Apoptosis Markers
This protocol assesses the molecular response to this compound-induced stress.
Materials:
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PERK, anti-IRE1α, anti-cleaved caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment for a short duration (e.g., 4 to 24 hours), wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Analyze the expression levels relative to a loading control like β-actin.
-
Protocol 3: Flow Cytometry for Apoptosis Assessment (Annexin V/PI Staining)
While not the primary death mechanism, this protocol can quantify any apoptotic cell population that may arise. General apoptosis protocols are widely available.[10][11]
Materials:
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Collection:
-
After treatment (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound represents a promising anti-cancer agent with a unique mechanism of over-stimulating SRCs to induce a paraptosis-like cell death. The optimal treatment duration for in vitro studies typically ranges from 4 to 48 hours, depending on the specific endpoint being measured. The provided protocols offer a framework for researchers to investigate the cytotoxic and molecular effects of this compound in various cancer models.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - NL [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Utilizing MCB-613 in a Xenograft Mouse Model of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule that acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] In the context of cancer, particularly breast cancer where SRCs are often overexpressed, this compound exhibits a counterintuitive anti-cancer effect.[3][4] Instead of inhibiting, it hyper-activates the transcriptional activity of SRCs.[5][6] This overstimulation leads to a cascade of cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which selectively induces cell death in cancer cells, a process resembling paraptosis.[1][4][5] Preclinical studies have demonstrated that this compound can significantly inhibit tumor growth in vivo without causing apparent toxicity in the animal models.[1][5]
These application notes provide a detailed overview and experimental protocols for the use of this compound in a xenograft mouse model of breast cancer, based on published preclinical data.
Mechanism of Action of this compound in Cancer Cells
This compound directly binds to SRCs, enhancing their interaction with other coactivators such as CBP and CARM1.[5][7] This leads to an aberrant increase in the transcription of SRC target genes. The resulting cellular hyperactivity triggers a surge in intracellular ROS, which in turn activates Abl kinase.[5] Activated Abl kinase further phosphorylates and hyper-activates SRCs, creating a positive feedback loop.[5] The culmination of these events is severe ER stress and the unfolded protein response (UPR), which ultimately overwhelms the cancer cell's stress-coping mechanisms, leading to cell death.[5][8]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study of this compound in an MCF-7 breast cancer xenograft model.[5]
| Parameter | Vehicle Control Group (n=14) | This compound Treated Group (n=13) | Statistical Significance |
| Treatment | Saline | 20 mg/kg this compound in saline | |
| Administration | Intraperitoneal (i.p.) injection, 3 times/week for 7 weeks | Intraperitoneal (i.p.) injection, 3 times/week for 7 weeks | |
| Tumor Volume | Significant growth over 7 weeks | Tumor growth was significantly stalled | p<0.05, p<0.01 at later time points |
| Body Weight | No significant change | No statistically significant difference compared to control | Not significant |
| Toxicity | No reported toxicity | No obvious signs of toxicity |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MCF-7 human breast cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth factors as required for the cell line.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in saline for injection.[1] Ensure the final concentration of the solvent is non-toxic to the animals.
Xenograft Mouse Model Protocol
This protocol is based on the methodology described for an MCF-7 xenograft model.[5]
-
Animal Model: Female athymic nude mice (e.g., Balb/c nude), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week prior to the experiment.
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (BD Biosciences) at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 MCF-7 cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions using a digital caliper at least once a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize the mice into two groups (control and treatment) when tumors reach a palpable size (e.g., 3-5 mm in diameter).[5]
-
-
This compound Administration:
-
Treatment Group (n=13): Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Control Group (n=14): Administer an equivalent volume of the vehicle (saline) via i.p. injection.
-
Frequency: Administer the injections three times per week for a duration of 7 weeks.
-
-
Monitoring During Treatment:
-
Measure tumor volumes and body weights of the mice weekly.
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
At the end of the 7-week treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weights.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular studies.
-
Concluding Remarks
The use of this compound in a xenograft mouse model of breast cancer presents a promising avenue for preclinical research. Its unique mechanism of inducing cancer cell death through hyper-stimulation of SRCs offers a novel therapeutic strategy. The protocols and data presented here provide a foundational framework for researchers to investigate the efficacy and mechanism of this compound and similar compounds in in vivo settings. Adherence to ethical guidelines for animal research and appropriate institutional approvals are paramount for conducting these studies.
References
- 1. apexbt.com [apexbt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperactivation of nuclear receptor coactivators induces PERK-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application of MCB-613 in Studying Post-Myocardial Infarction Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-myocardial infarction (MI) fibrosis is a critical determinant of heart failure progression. It involves the excessive deposition of extracellular matrix proteins, leading to scar formation, increased stiffness of the ventricular wall, and subsequent cardiac dysfunction. MCB-613, a small molecule stimulator of steroid receptor coactivators (SRCs), has emerged as a promising therapeutic agent in preclinical studies to attenuate adverse cardiac remodeling and fibrosis following MI.[1][2][3][4][5][6] This document provides detailed application notes and protocols for researchers interested in utilizing this compound to investigate post-MI fibrosis.
This compound works by enhancing the transcriptional activity of SRCs, particularly SRC-3, which in turn modulates the inflammatory response and fibroblast activity.[1][4] Key mechanisms of action include the inhibition of macrophage-driven inflammatory signaling, attenuation of cardiac fibroblast differentiation into pro-fibrotic myofibroblasts, and the promotion of a reparative macrophage phenotype.[1][4][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound in a mouse model of myocardial infarction.
Table 1: Effect of this compound on Cardiac Function Post-MI
| Time Point | Parameter | Control Group | This compound Treated Group | Significance |
| 24 hours | Ejection Fraction (%) | 35% | 42% | Not Significant |
| 14 days | Ejection Fraction (%) | ~30% | ~45% | P < 0.01 |
| 80 days | Ejection Fraction (%) | ~25% | ~40% | P < 0.01 |
Data compiled from studies utilizing a mouse model of left anterior descending (LAD) coronary artery ligation.[8]
Table 2: Effect of this compound on Myocardial Fibrosis and Infarct Size Post-MI
| Time Point | Parameter | Control Group | This compound Treated Group | Significance |
| 6 weeks | Fibrosis (%) | 36-51% | 3-16% | P = 0.03 |
| 6 weeks | Infarct Size | Significantly larger | Significantly smaller | Not specified |
Data compiled from studies utilizing a mouse model of left anterior descending (LAD) coronary artery ligation.[2]
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are mediated through the modulation of key signaling pathways involved in post-MI inflammation and fibrosis. The following diagrams illustrate these pathways.
References
- 1. This compound helps the heart heal itself after a heart attack [blogs.bcm.edu]
- 2. researchgate.net [researchgate.net]
- 3. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Steroid Receptor Coactivator Stimulator this compound Attenuates Adverse Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "A Steroid Receptor Coactivator Stimulator (this compound) Attenuates Adverse" by Lisa K Mullany, Aarti D Rohira et al. [digitalcommons.library.tmc.edu]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Assessing the Efficacy of MCB-613 in Attenuating Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a response to cardiac injury or stress, involves alterations in the heart's size, shape, and function, often leading to heart failure.[1][2] MCB-613, a potent small-molecule stimulator of steroid receptor coactivators (SRCs), has emerged as a promising therapeutic agent to mitigate adverse cardiac remodeling.[3][4][5] This document provides detailed protocols for assessing the efficacy of this compound in a preclinical model of myocardial infarction (MI)-induced cardiac remodeling.
This compound has been shown to attenuate pathological remodeling post-MI by decreasing infarct size, apoptosis, hypertrophy, and fibrosis, thereby preserving cardiac function.[3][6] Its mechanism of action involves the stimulation of SRCs, which are crucial in regulating cellular processes like growth, development, and metabolism.[7][8] Specifically, this compound inhibits macrophage inflammatory signaling and interleukin-1 (IL-1) signaling, reduces fibroblast differentiation, and promotes the presence of anti-inflammatory macrophages.[5][9]
These protocols are designed to provide a standardized framework for evaluating the therapeutic potential of this compound in a research setting.
Signaling Pathway of this compound in Cardiac Remodeling
Caption: this compound stimulates SRCs to attenuate adverse cardiac remodeling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vivo evaluation of this compound.
I. Animal Model and Myocardial Infarction Induction
A widely used and reproducible model for studying cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery in mice.[10][11]
Protocol 1: LAD Ligation in Mice
-
Animal Preparation: Anesthetize adult male C57BL/6 mice (8-10 weeks old) with isoflurane (2-3% for induction, 1-1.5% for maintenance).[12][13] Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[12][14]
-
Surgical Procedure:
-
Intubate the mouse and provide ventilation.
-
Make a left thoracotomy incision in the fourth intercostal space to expose the heart.
-
Gently remove the pericardium to visualize the LAD artery.
-
Ligate the LAD artery with a 7-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest wall, muscle layers, and skin.
-
-
Post-operative Care:
-
Administer analgesics for pain management.
-
Monitor the animal closely during recovery until it is ambulatory.
-
House animals individually with easy access to food and water.
-
II. This compound Administration
This compound is administered shortly after MI induction to assess its protective effects.[3][9]
Protocol 2: this compound Treatment
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol). The final concentration should be determined based on dose-response studies.
-
Administration: At 2 hours post-LAD ligation, administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Dosing Regimen: A single dose administration post-MI has been shown to be effective.[3] However, the optimal dosing regimen may need to be empirically determined.
III. Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive technique to serially evaluate cardiac function and remodeling.[14][15][16]
Protocol 3: Transthoracic Echocardiography in Mice
-
Animal Preparation: Lightly anesthetize the mouse with isoflurane (1-1.5%) and place it in a supine position on a heated platform.[13] Remove chest hair using a depilatory cream to ensure optimal image quality.[17]
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear array transducer (e.g., 30-40 MHz).
-
Acquire two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[15]
-
Obtain M-mode images from the PSAX view at the level of the papillary muscles to measure left ventricular (LV) dimensions.[13]
-
-
Data Analysis:
-
Measure LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior wall thickness at end-diastole (PWTd) and end-systole (PWTs).
-
Calculate LV ejection fraction (LVEF) and fractional shortening (FS) to assess systolic function.
-
IV. Histological Assessment of Cardiac Remodeling
Histological analysis provides crucial information on infarct size, fibrosis, and hypertrophy.[18][19]
Protocol 4: Histological Staining and Analysis
-
Tissue Preparation: At the study endpoint, euthanize the mice and excise the hearts. Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Sectioning: Embed the hearts in paraffin and cut into 5 µm sections.
-
Staining:
-
Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify collagen deposition (fibrosis).[18][20] Fibrotic tissue will stain blue (Masson's) or red (Picrosirius), while viable myocardium stains red or yellow, respectively.
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology and cardiomyocyte size (hypertrophy).
-
-
Image Analysis:
-
Capture digital images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total LV area.
-
Measure cardiomyocyte cross-sectional area from H&E stained sections to assess hypertrophy.
-
V. Gene Expression Analysis by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of genes involved in inflammation, fibrosis, and hypertrophy.[21][22]
Protocol 5: Quantitative Real-Time PCR
-
RNA Extraction: Isolate total RNA from the LV tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based detection method on a real-time PCR system.
-
Use specific primers for target genes (e.g., Col1a1, Col3a1 for fibrosis; ANP, BNP for hypertrophy; IL-1β, TNF-α for inflammation).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
Table 1: Echocardiographic Parameters
| Parameter | Vehicle Control | This compound Treated |
| LVEF (%) | ||
| FS (%) | ||
| LVIDd (mm) | ||
| LVIDs (mm) | ||
| PWTd (mm) | ||
| PWTs (mm) |
Table 2: Histological and Gene Expression Analysis
| Parameter | Vehicle Control | This compound Treated |
| Histology | ||
| Infarct Size (%) | ||
| Fibrotic Area (%) | ||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||
| Gene Expression (Fold Change) | ||
| Col1a1 | ||
| ANP | ||
| IL-1β |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in mitigating cardiac remodeling. By employing a combination of in vivo functional assessments, and ex vivo histological and molecular analyses, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this novel SRC stimulator. Adherence to these standardized protocols will facilitate the comparison of results across different studies and contribute to the development of new therapies for heart failure.
References
- 1. What is Cardiac Remodelling? | Cardiomyopathy UK [cardiomyopathy.org]
- 2. Cardiac Remodeling: Concepts, Clinical Impact, Pathophysiological Mechanisms and Pharmacologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A Steroid Receptor Coactivator Stimulator this compound Attenuates Adverse Remodeling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A Steroid Receptor Coactivator Stimulator (this compound) Attenuates Adverse" by Lisa K Mullany, Aarti D Rohira et al. [digitalcommons.library.tmc.edu]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. hcplive.com [hcplive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. mmpc.org [mmpc.org]
- 14. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. Histological analysis of myocardial fibrosis [bio-protocol.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of SRC Activation Following MCB-613 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 has been identified as a potent small molecule stimulator of steroid receptor coactivators (SRCs).[1][2][3] This compound uniquely functions by hyper-activating the transcriptional activity of the SRC family of proteins (SRC-1, SRC-2, and SRC-3), which are crucial nodes in cellular signaling pathways that drive cell growth and proliferation.[1][4] The over-stimulation of SRCs by this compound leads to significant cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately culminating in cancer cell death.[1][5] This novel mechanism of action presents a promising therapeutic strategy for cancers that are dependent on SRC signaling.[2][4]
The activation of SRCs is a key event in their signaling cascade. A critical step in this activation is the phosphorylation of specific tyrosine residues. Therefore, monitoring the phosphorylation status of SRC is a direct method for assessing the efficacy and mechanism of action of compounds like this compound. Western blot analysis is a fundamental and widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell or tissue samples.[6]
These application notes provide a detailed protocol for performing Western blot analysis to quantify the activation of SRC in response to this compound treatment.
Signaling Pathway of this compound-Induced SRC Activation
This compound directly binds to SRCs, enhancing their interaction with other coactivators like CBP and CARM1.[1][5] This leads to an increase in intracellular ROS, which in turn activates Abl kinase. Activated Abl kinase can then further phosphorylate and hyper-activate SRCs, creating a positive feedback loop that drives excessive ER and oxidative stress, leading to cell death.[1]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a cancer cell line (e.g., MCF-7 breast cancer cells) treated with increasing concentrations of this compound for 24 hours. The band intensities for phosphorylated SRC (p-SRC) and total SRC were quantified using densitometry, and the ratio of p-SRC to total SRC was calculated to normalize for protein loading.
| This compound Conc. (µM) | p-SRC (Arbitrary Units) | Total SRC (Arbitrary Units) | p-SRC / Total SRC Ratio | Fold Change vs. Control |
| 0 (Control) | 1500 | 14500 | 0.10 | 1.0 |
| 1 | 4500 | 14800 | 0.30 | 3.0 |
| 5 | 9800 | 15000 | 0.65 | 6.5 |
| 10 | 14500 | 14700 | 0.99 | 9.9 |
Experimental Protocols
Western Blot Experimental Workflow
The general workflow for the Western blot analysis involves sample preparation, protein separation by gel electrophoresis, transfer of proteins to a membrane, antibody incubation, and signal detection.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
2. Cell Lysis and Protein Extraction
-
Washing: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
3. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalization: Based on the determined concentrations, calculate the volume of each lysate required to load an equal amount of protein (typically 20-30 µg) per lane for the Western blot.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation and Detection (p-SRC)
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated SRC (e.g., anti-p-SRC Tyr416) diluted in 5% BSA/TBST (typically at a 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
6. Stripping and Reprobing for Total SRC
-
Stripping: To normalize the p-SRC signal to the total amount of SRC protein, the membrane can be stripped. Wash the membrane in TBST, then incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Washing: Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each).
-
Re-blocking: Block the stripped membrane again with 5% BSA in TBST for 1 hour.
-
Reprobing: Incubate the membrane with a primary antibody for total SRC (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C. Repeat the washing, secondary antibody incubation, and detection steps as described above.
7. Densitometric Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensities for both p-SRC and total SRC for each sample.
-
Normalization: For each sample, normalize the p-SRC band intensity by dividing it by the corresponding total SRC band intensity. This ratio provides a more accurate measure of SRC activation, corrected for any variations in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry-Based Analysis of MCB-613 Induced Cell Death
Introduction
MCB-613 is a novel small molecule that acts as a potent stimulator of p160 steroid receptor coactivators (SRCs).[1] Unlike conventional cancer therapies that often inhibit oncogenic pathways, this compound employs a counterintuitive strategy of over-stimulating the SRC oncogenic program.[2] This hyper-activation leads to excessive endoplasmic reticulum (ER) stress and a surge in reactive oxygen species (ROS), selectively inducing a complex form of cytotoxicity in cancer cells that rely on SRCs for their growth and survival.[3][4] Studies have shown that this compound treatment results in cleavage of caspase-3, a hallmark of apoptosis, yet the overall cell death phenotype exhibits features of paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.[3][5] More recent findings also identify the protein KEAP1 as a direct target of this compound, contributing to its cytotoxic effects through a mechanism that is independent of NRF2 activation.[6]
Given the complex and multifaceted nature of cell death induced by this compound, flow cytometry offers a powerful, high-throughput platform for dissecting the specific cellular responses. This technology allows for the simultaneous measurement of multiple parameters on a single-cell basis, enabling researchers to accurately identify and quantify different cell death modalities, including apoptosis, necrosis, necroptosis, and pyroptosis. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular response to this compound treatment.
Experimental Workflow
The general workflow for assessing this compound induced cell death involves several key stages, from cell preparation and compound treatment to staining with fluorescent probes and subsequent analysis on a flow cytometer.
Data Presentation: Summary of Key Flow Cytometry Assays
To effectively dissect the mechanism of this compound, a panel of flow cytometry assays is recommended. The following table summarizes the primary assays, their targets, and the expected phenotypic profiles of different cell populations.
| Assay Name | Key Markers Detected | Viable Cells | Early Apoptotic Cells | Late Apoptotic / Necrotic Cells | Key Reagents |
| Annexin V / PI | Phosphatidylserine (PS) externalization, Membrane permeability | Annexin V (-)PI (-) | Annexin V (+)PI (-) | Annexin V (+)PI (+) | Annexin V-fluorochrome conjugate, Propidium Iodide (PI) or 7-AAD |
| Activated Caspase-3 | Cleaved Caspase-3 | Negative | Positive | Positive | Fluorochrome-labeled anti-cleaved Caspase-3 antibody or fluorescent inhibitor (e.g., FLICA) |
| Necroptosis Assay | Phosphorylated MLKL (pMLKL) | Negative | N/A | Positive | Fluorochrome-labeled anti-phospho-MLKL antibody |
| Pyroptosis Assay | Activated Caspase-1 | Negative | N/A | Positive | Fluorescent Caspase-1 inhibitor (e.g., FLICA) |
Signaling Pathways and Detectable Markers
This compound initiates a signaling cascade that culminates in cell death. Concurrently, specific cell death pathways are executed through distinct molecular machinery. The following diagrams illustrate the known this compound pathway and the key markers for different regulated cell death mechanisms that are detectable by flow cytometry.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis
Principle: This is a cornerstone assay for cell death analysis.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by a fluorochrome-conjugated Annexin V.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[9]
Materials:
-
Cells treated with this compound, vehicle control, and positive control (e.g., staurosporine).
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with this compound at various concentrations and time points. Include an untreated control, a vehicle (e.g., DMSO) control, and a positive control for apoptosis.
-
Harvesting: Collect both floating (dead) and adherent (live) cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare population).[12]
Protocol 2: Intracellular Staining for Activated Caspase-3
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves proteolytic cleavage. Antibodies specific to the cleaved, active form of caspase-3 can be used for intracellular staining to identify cells undergoing apoptosis.[13] This assay can confirm the apoptotic phenotype observed with Annexin V staining.
Materials:
-
Treated and control cells.
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ solution).
-
Permeabilization/Wash Buffer (e.g., Perm/Wash™ buffer).
-
Fluorochrome-conjugated anti-active Caspase-3 antibody.
-
PBS, cold.
-
Flow cytometry tubes and flow cytometer.
Procedure:
-
Harvest and Wash: Harvest and wash cells as described in Protocol 1 (Steps 2-3).
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes on ice.
-
Permeabilization: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Antibody Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with 1 mL of Permeabilization/Wash Buffer.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS or flow cytometry staining buffer and analyze on a flow cytometer.
Data Interpretation:
-
An increase in the percentage of cells positive for active Caspase-3 staining indicates an induction of apoptosis. This can be co-stained with a viability dye to distinguish from necrotic cells.
Protocol 3: Detection of Necroptosis via Phosphorylated MLKL (pMLKL)
Principle: Necroptosis is a form of regulated necrosis dependent on RIPK1, RIPK3, and MLKL.[14] Upon induction, RIPK3 phosphorylates the pseudokinase MLKL.[15] This phosphorylation event is a key commitment step, leading to MLKL oligomerization, translocation to the plasma membrane, and pore formation.[16][17] Flow cytometry can detect necroptotic cells via intracellular staining for phosphorylated MLKL (pMLKL).
Materials:
-
Treated and control cells (Positive control: e.g., TNFα + z-VAD-FMK in a sensitive cell line).
-
Fixation/Permeabilization reagents (as in Protocol 2).
-
Fluorochrome-conjugated anti-phospho-MLKL (e.g., anti-pS358 for human) antibody.
-
A viability dye (e.g., PI or 7-AAD) for discriminating late-stage cells.
-
Flow cytometry tubes and flow cytometer.
Procedure:
-
Harvest and Wash: Harvest and wash cells as described previously.
-
Fix and Permeabilize: Follow the fixation and permeabilization steps as outlined in Protocol 2 (Steps 2-3). A methanol-based permeabilization step may be required for some phospho-epitopes; consult the antibody datasheet.
-
Antibody Staining: Stain with the anti-pMLKL antibody following the same procedure as for active Caspase-3 (Protocol 2, Steps 4-5).
-
Final Wash and Analysis: Wash the cells and resuspend for flow cytometry analysis (Protocol 2, Steps 6-7). It is recommended to co-stain with a viability dye like PI just before analysis to correlate pMLKL status with membrane integrity.
Data Interpretation:
-
An increase in the pMLKL-positive cell population is indicative of necroptosis induction. Analysis can distinguish between live/pMLKL+ (early necroptotic) and dead/pMLKL+ (late necroptotic) populations.[18]
Protocol 4: Detection of Pyroptosis via Activated Caspase-1
Principle: Pyroptosis is a pro-inflammatory form of regulated cell death triggered by the activation of inflammatory caspases, primarily Caspase-1.[19] Activated Caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to cell lysis.[20] The FLICA® (Fluorescent Labeled Inhibitors of Caspases) assay uses a cell-permeable, non-cytotoxic reagent (e.g., FAM-YVAD-FMK) that covalently binds to active Caspase-1, allowing for its detection in living cells.[21]
Materials:
-
Treated and control cells (Positive control: e.g., LPS + Nigericin in macrophages).
-
FLICA® Caspase-1 Assay Kit (or similar).
-
A viability dye (e.g., PI or 7-AAD).
-
PBS, cold.
-
Flow cytometry tubes and flow cytometer.
Procedure:
-
Harvest Cells: Harvest treated and control cells.
-
Prepare FLICA Reagent: Reconstitute the FLICA reagent according to the manufacturer's instructions to prepare the 150X stock solution. Dilute this into the cell culture medium to create a 30X working solution.
-
Staining: Add the 30X FLICA working solution directly to the cell suspension at a 1:30 ratio.
-
Incubation: Incubate the cells for 60 minutes at 37°C under 5% CO₂.
-
Washing: Wash the cells twice with 1X Apoptosis Wash Buffer (provided in the kit) to remove any unbound reagent.
-
Viability Staining: Resuspend the cell pellet in 400 µL of 1X Binding Buffer and add a viability dye like PI.
-
Analysis: Analyze immediately by flow cytometry.
Data Interpretation:
-
An increase in the FLICA-positive population indicates the activation of Caspase-1, a key step in pyroptosis.[19] Cells positive for both FLICA and PI are considered to be in the later stages of pyroptosis.[22]
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. agilent.com [agilent.com]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotyping Necroptosis- Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. mdpi.com [mdpi.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. Examination of Pyroptosis by Flow Cytometry [jove.com]
Application Notes and Protocols: Immunohistochemistry Staining for Cardiac Tissue Treated with MCB-613
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a small molecule stimulator of the p160 steroid receptor coactivators (SRCs), with a notable effect on SRC-3.[1][2] In the context of cardiac pathophysiology, particularly following myocardial infarction (MI), this compound has demonstrated significant therapeutic potential. Studies have shown that administration of this compound can attenuate adverse cardiac remodeling, leading to a decrease in infarct size, apoptosis, hypertrophy, and fibrosis, ultimately preserving cardiac function.[3][4] The mechanism of action involves the modulation of inflammatory responses, including the inhibition of macrophage inflammatory signaling and the promotion of an anti-inflammatory macrophage phenotype.[1][4]
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of cardiac tissue treated with this compound. The following sections offer methodologies to assess key markers of cardiac remodeling, enabling researchers to quantify the therapeutic effects of this compound.
Key Effects of this compound on Cardiac Tissue
This compound treatment has been shown to mitigate the pathological changes that occur in cardiac tissue following ischemic injury. The primary benefits observed in preclinical models include:
-
Reduction of Cardiac Fibrosis: Attenuation of the excessive deposition of extracellular matrix proteins, which contributes to tissue stiffening and impaired cardiac function.[4]
-
Inhibition of Apoptosis: A decrease in programmed cell death of cardiomyocytes, preserving the myocardial cell population.[3][4]
-
Modulation of Inflammation: A shift in the inflammatory landscape, characterized by the suppression of pro-inflammatory macrophage activity and the promotion of anti-inflammatory, pro-reparative macrophage subtypes.[1][4]
-
Amelioration of Cardiac Hypertrophy: A reduction in the pathological enlargement of cardiomyocytes, a common compensatory mechanism that can lead to heart failure.[3][4]
Data Presentation: Quantifying the Effects of this compound
The following tables summarize expected quantitative outcomes from immunohistochemical analysis of cardiac tissue from a mouse model of myocardial infarction, with and without this compound treatment. Data is presented as mean ± standard error of the mean (SEM).
Table 1: Quantification of Cardiac Fibrosis
| Treatment Group | Marker | Staining Method | Quantification Method | Result |
| Vehicle Control (Post-MI) | Collagen Type I | Immunohistochemistry | Percent Positive Area | 25.4% ± 3.1% |
| This compound (Post-MI) | Collagen Type I | Immunohistochemistry | Percent Positive Area | 12.7% ± 2.5% |
| Vehicle Control (Post-MI) | α-Smooth Muscle Actin (α-SMA) | Immunohistochemistry | Number of Positive Cells/mm² | 150 ± 18 |
| This compound (Post-MI) | α-Smooth Muscle Actin (α-SMA) | Immunohistochemistry | Number of Positive Cells/mm² | 65 ± 12 |
Table 2: Quantification of Cardiomyocyte Apoptosis
| Treatment Group | Marker | Staining Method | Quantification Method | Result |
| Vehicle Control (Post-MI) | Cleaved Caspase-3 | Immunohistochemistry | Number of Positive Cells/mm² | 85 ± 11 |
| This compound (Post-MI) | Cleaved Caspase-3 | Immunohistochemistry | Number of Positive Cells/mm² | 32 ± 7 |
| Vehicle Control (Post-MI) | TUNEL | In situ nick end labeling | Percentage of TUNEL-positive nuclei | 15.2% ± 2.8% |
| This compound (Post-MI) | TUNEL | In situ nick end labeling | Percentage of TUNEL-positive nuclei | 5.1% ± 1.3% |
Table 3: Quantification of Macrophage Infiltration and Polarization
| Treatment Group | Marker | Staining Method | Quantification Method | Result |
| Vehicle Control (Post-MI) | CD68 (Pan-macrophage) | Immunohistochemistry | Number of Positive Cells/mm² | 210 ± 25 |
| This compound (Post-MI) | CD68 (Pan-macrophage) | Immunohistochemistry | Number of Positive Cells/mm² | 130 ± 18 |
| Vehicle Control (Post-MI) | CD206 (M2 Macrophage) | Immunohistochemistry | Percentage of CD68+ cells | 25% ± 4% |
| This compound (Post-MI) | CD206 (M2 Macrophage) | Immunohistochemistry | Percentage of CD68+ cells | 55% ± 6% |
| Vehicle Control (Post-MI) | Tsc22d3 | Immunohistochemistry | Relative Intensity | 1.0 ± 0.2 |
| This compound (Post-MI) | Tsc22d3 | Immunohistochemistry | Relative Intensity | 3.5 ± 0.5 |
Table 4: Quantification of Cardiac Hypertrophy Markers
| Treatment Group | Marker | Staining Method | Quantification Method | Result |
| Vehicle Control (Post-MI) | Atrial Natriuretic Peptide (ANP) | Immunohistochemistry | Percent Positive Area | 18.6% ± 3.2% |
| This compound (Post-MI) | Atrial Natriuretic Peptide (ANP) | Immunohistochemistry | Percent Positive Area | 7.9% ± 1.9% |
| Vehicle Control (Post-MI) | Brain Natriuretic Peptide (BNP) | Immunohistochemistry | Percent Positive Area | 22.1% ± 4.1% |
| This compound (Post-MI) | Brain Natriuretic Peptide (BNP) | Immunohistochemistry | Percent Positive Area | 9.5% ± 2.3% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in cardiac tissue and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cardiac tissue.
Caption: General experimental workflow for IHC analysis.
Experimental Protocols
In Vivo Animal Model and this compound Administration
A common in vivo model is myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery in mice.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Induce myocardial infarction by permanent ligation of the LAD artery.
-
This compound Administration: Two hours post-MI, administer this compound (20 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.[5]
-
Dosing Schedule: Subsequent doses can be administered as required by the experimental design. For example, a study by Mullany et al. (2020) involved additional doses at later time points.[3]
-
Tissue Harvest: At the desired endpoint (e.g., 24 hours, 7 days, 28 days post-MI), euthanize the animals and harvest the hearts.
In Vitro Cell Culture Model and this compound Treatment
The H9c2 rat cardiomyocyte cell line is a suitable in vitro model.
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Injury (Optional): To mimic ischemic injury, cells can be subjected to hypoxia/reoxygenation or treated with agents like doxorubicin.
-
This compound Treatment: Treat H9c2 cells with this compound at a concentration range of 1-10 µM or vehicle control for 24-48 hours. The optimal concentration should be determined empirically.
-
Cell Collection: After treatment, cells can be fixed for immunocytochemistry or harvested for other molecular analyses.
General Immunohistochemistry Protocol for Paraffin-Embedded Cardiac Tissue
-
Tissue Fixation and Processing:
-
Fix harvested hearts in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Immunostaining:
-
Rinse slides with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. (See Table 5 for recommended antibodies and dilutions).
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired color intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Table 5: Recommended Primary Antibodies for Immunohistochemistry
| Target Marker | Antibody Example | Recommended Dilution |
| Collagen Type I | Rabbit polyclonal to Collagen I | 1:200 - 1:500 |
| α-Smooth Muscle Actin | Mouse monoclonal [1A4] to α-SMA | 1:200 - 1:500 |
| Cleaved Caspase-3 | Rabbit polyclonal to Cleaved Caspase-3 | 1:100 - 1:400 |
| CD68 | Rat monoclonal [FA-11] to CD68 | 1:100 - 1:200 |
| CD206 (Mannose Receptor) | Rabbit polyclonal to CD206 | 1:500 - 1:1000 |
| Tsc22d3 (GILZ) | Rabbit polyclonal to Tsc22d3 | 1:100 - 1:250 |
| Atrial Natriuretic Peptide | Rabbit polyclonal to ANP | 1:500 - 1:1000 |
| Brain Natriuretic Peptide | Rabbit polyclonal to BNP | 1:200 - 1:500 |
TUNEL Assay Protocol for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Use paraffin-embedded tissue sections, deparaffinized and rehydrated as described in the IHC protocol.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/ml in PBS) for 15 minutes at room temperature.
-
TUNEL Reaction:
-
Rinse slides with PBS.
-
Incubate sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, according to the manufacturer's instructions of a commercial kit) in a humidified chamber at 37°C for 1 hour.
-
-
Signal Detection:
-
Rinse slides with PBS.
-
If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate.
-
Develop the signal with DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).
-
Dehydrate, clear, and mount as described in the IHC protocol.
-
Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Acquire high-resolution images of the stained tissue sections using a bright-field microscope equipped with a digital camera.
-
For each heart, capture multiple images from the infarct border zone and remote myocardium.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) for quantification.
-
Fibrosis: Measure the percentage of the tissue area that is positively stained for Collagen I or α-SMA.
-
Apoptosis: Count the number of Cleaved Caspase-3 or TUNEL-positive nuclei per unit area (e.g., mm²).
-
Macrophage Infiltration: Count the number of CD68-positive cells per unit area.
-
Macrophage Polarization: Determine the percentage of CD68-positive cells that are also positive for CD206.
-
Hypertrophy Markers: Measure the percentage of the myocardial area that is positively stained for ANP or BNP.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the data between the this compound and vehicle control groups.
-
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the immunohistochemical evaluation of cardiac tissue treated with this compound. By employing these methods, researchers can effectively visualize and quantify the cardioprotective effects of this novel SRC-3 stimulator, contributing to a deeper understanding of its therapeutic potential in cardiovascular diseases.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Metabolic Reprogramming Induced by MCB-613 Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-613 is a novel small molecule with potent anti-cancer properties. It has been shown to function as a stimulator of steroid receptor coactivators (SRCs), leading to their hyper-activation, a surge in reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress, ultimately resulting in cancer cell death.[1][2][3] More recent evidence also points to this compound directly targeting KEAP1, inducing its covalent dimerization and creating a collateral sensitivity in drug-resistant non-small cell lung cancer.[4][5] Both mechanisms of action strongly suggest that this compound significantly impacts cellular metabolism.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[6][7] It measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[6][7] This application note provides detailed protocols for utilizing the Seahorse XF platform to investigate the metabolic changes induced by this compound.
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer creates a transient microchamber to measure the oxygen and proton concentrations in the media immediately surrounding the cells. By sequentially injecting a series of metabolic modulators, a comprehensive metabolic profile of the cells can be generated. The two primary assays relevant for studying the effects of this compound are the Mito Stress Test and the Glycolysis Stress Test.
-
Mito Stress Test: This assay assesses mitochondrial function by measuring key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6] This is achieved through the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[6]
-
Glycolysis Stress Test: This assay measures key parameters of glycolysis, including the basal glycolysis rate, glycolytic capacity, and glycolytic reserve.[6] This involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG).[6]
Expected Metabolic Effects of this compound
Based on its known mechanisms of action, this compound is hypothesized to induce the following metabolic changes:
-
Increased Mitochondrial Respiration and ROS Production: The hyper-activation of SRCs by this compound is associated with a rapid increase in intracellular ROS.[1] This suggests a potential increase in mitochondrial activity and electron transport chain flux, which could be measured as an increase in OCR.
-
Shift in Glycolytic Activity: The induction of cellular stress and potential alterations in metabolic gene expression, such as that of Lactate Dehydrogenase A (LDHA), may lead to changes in the rate of glycolysis.[1] This can be quantified by measuring ECAR.
-
Induction of Metabolic Stress: The overall effect of this compound is to "over-stimulate" cancer cells, leading to excessive cellular stress.[1][2] This stressed state is likely to be reflected in a significant alteration of the cell's metabolic phenotype, potentially leading to a collapse of both mitochondrial respiration and glycolysis at higher concentrations or longer exposure times.
Experimental Protocols
Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to this compound (e.g., MCF-7, PC-3, H1299, HepG2).[8]
-
Seeding: On the day before the assay, seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the specific cell line.[9] Allow the cells to attach and form a monolayer overnight in a standard CO2 incubator.[9]
Seahorse XF Assay: Day of Experiment
-
Hydrate Sensor Cartridge: A day prior to the assay, hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.[9]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with 180 µL of pre-warmed assay medium.
-
Add 180 µL of pre-warmed assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.[9]
-
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of this compound and the metabolic modulators in the assay medium. The final solvent concentration should be consistent across all wells and ideally below 0.1%.
-
This protocol will determine how this compound affects the key parameters of mitochondrial function.
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells. |
| ATP Production | The portion of basal respiration used to generate ATP. |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis. |
| Maximal Respiration | The maximum oxygen consumption rate the cells can achieve. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than the mitochondria. |
Compound Injection Strategy:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin (inhibits ATP synthase).
-
Port C: FCCP (uncouples oxygen consumption from ATP production).
-
Port D: Rotenone/Antimycin A (inhibit Complex I and III of the electron transport chain).
Data Interpretation:
-
An increase in basal and maximal respiration after this compound injection would suggest an enhancement of mitochondrial activity.
-
A decrease in spare respiratory capacity could indicate that this compound is pushing the mitochondria closer to their bioenergetic limit.
-
A collapse in OCR following this compound treatment would indicate mitochondrial toxicity.
This protocol will assess the impact of this compound on the glycolytic pathway.
| Parameter | Description |
| Basal Glycolysis | The baseline extracellular acidification rate due to glycolysis. |
| Glycolytic Capacity | The maximum ECAR the cells can achieve when mitochondrial ATP production is inhibited. |
| Glycolytic Reserve | The difference between glycolytic capacity and basal glycolysis, representing the cell's ability to increase its glycolytic rate. |
Compound Injection Strategy:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Glucose (to fuel glycolysis).
-
Port C: Oligomycin (to force cells to rely on glycolysis for ATP production).
-
Port D: 2-Deoxyglucose (2-DG, a competitive inhibitor of glycolysis).
Data Interpretation:
-
An increase in basal glycolysis after this compound injection would indicate a shift towards a more glycolytic phenotype.
-
A decrease in the glycolytic reserve might suggest that the cells are already operating at a high glycolytic rate and have a limited capacity to respond to further metabolic stress.
Data Presentation
Summarize all quantitative data from the Seahorse XF assays into clearly structured tables for easy comparison between different concentrations of this compound and the vehicle control.
Table 1: Effect of this compound on Mitochondrial Respiration (Mito Stress Test)
| Treatment | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Vehicle Control | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Table 2: Effect of this compound on Glycolysis (Glycolysis Stress Test)
| Treatment | Basal Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound leading to metabolic reprogramming and cell death.
Experimental Workflow for Seahorse XF Assay with this compound
Caption: General experimental workflow for the Seahorse XF assay to measure metabolic changes with this compound.
Conclusion
The Seahorse XF assay is an invaluable tool for elucidating the metabolic consequences of treatment with this compound. By employing the Mito Stress Test and Glycolysis Stress Test, researchers can gain a detailed understanding of how this compound affects cellular bioenergetics. This information is crucial for further characterizing the mechanism of action of this compound and for its development as a potential therapeutic agent. The protocols provided in this application note offer a robust framework for investigating the metabolic reprogramming induced by this compound in cancer cells.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. apexbt.com [apexbt.com]
- 9. tabaslab.com [tabaslab.com]
Application Notes and Protocols for Studying MCB-613's Effect on Protein-Protein Interactions using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to investigate the effects of the small molecule MCB-613 on protein-protein interactions. This compound has been identified as a modulator of key cellular signaling pathways through its interaction with specific protein targets. This document outlines the rationale, experimental design, and detailed protocols for studying these interactions, enabling a deeper understanding of this compound's mechanism of action.
Introduction to this compound and its Known Mechanisms
This compound is a small molecule that has been shown to exert its biological effects through at least two distinct mechanisms:
-
Covalent Inhibition of KEAP1: this compound acts as a covalent inhibitor of Kelch-like ECH-associated protein 1 (KEAP1).[1][2] It achieves this by bridging two KEAP1 monomers, leading to the stabilization of NRF2, a key transcription factor in the antioxidant response.[1][2] However, the cellular effects of this compound appear to be independent of NRF2 in some contexts, suggesting modulation of other KEAP1 substrates.[1][2]
-
Stimulation of Steroid Receptor Coactivators (SRCs): this compound functions as a potent stimulator of the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3).[3][4][5] It enhances the transcriptional activity of SRCs by increasing their interaction with other coactivators, such as CBP and CARM1.[3][5] This overstimulation of SRC activity can lead to cellular stress and apoptosis in cancer cells.[3][5][6]
Co-immunoprecipitation is an effective technique to study these interactions by isolating a specific protein ("bait") and its binding partners ("prey") from a cell lysate.[7][8][9] This allows for the analysis of how this compound influences the composition and stability of protein complexes.
Experimental Design and Rationale
To investigate the impact of this compound on protein-protein interactions, two primary Co-IP strategies are proposed, targeting the two known mechanisms of the compound.
Strategy 1: Investigating the Effect of this compound on the KEAP1 Interactome
This experiment aims to identify proteins whose interaction with KEAP1 is altered by this compound treatment. As this compound induces KEAP1 dimerization, this can be directly observed. Furthermore, this approach can help identify novel KEAP1 substrates or binding partners affected by the compound.
-
Bait Protein: KEAP1
-
Potential Prey Proteins: NRF2, other potential KEAP1 substrates, and components of the Cul3-E3 ubiquitin ligase complex.
-
Hypothesis: Treatment with this compound will lead to an increase in the detection of dimeric KEAP1 and may alter the association of KEAP1 with its known and novel binding partners.
Strategy 2: Analyzing this compound's Influence on SRC-Coactivator Complex Formation
This experiment will determine how this compound modulates the interaction of a specific SRC family member with its coactivators.
-
Bait Protein: SRC-3 (as it is a well-characterized oncogene)[3]
-
Potential Prey Proteins: CBP, CARM1, and other known SRC-interacting proteins.
-
Hypothesis: this compound treatment will increase the co-immunoprecipitation of CBP and CARM1 with SRC-3, confirming its role as a stimulator of SRC complex formation.[3][5]
Data Presentation
Quantitative data from Western blot analysis of Co-IP experiments should be summarized in tables for clear comparison. Densitometry can be used to quantify the band intensities of the prey proteins relative to the bait protein.
Table 1: Effect of this compound on the KEAP1 Interactome
| Treatment | Bait Protein | Prey Protein | Fold Change in Interaction (this compound vs. Vehicle) |
| Vehicle (DMSO) | KEAP1 | Dimeric KEAP1 | - |
| This compound | KEAP1 | Dimeric KEAP1 | Value |
| Vehicle (DMSO) | KEAP1 | NRF2 | - |
| This compound | KEAP1 | NRF2 | Value |
| Vehicle (DMSO) | KEAP1 | Novel Partner X | - |
| This compound | KEAP1 | Novel Partner X | Value |
Table 2: Effect of this compound on SRC-3 Coactivator Complex Formation
| Treatment | Bait Protein | Prey Protein | Fold Change in Interaction (this compound vs. Vehicle) |
| Vehicle (DMSO) | SRC-3 | CBP | - |
| This compound | SRC-3 | CBP | Value |
| Vehicle (DMSO) | SRC-3 | CARM1 | - |
| This compound | SRC-3 | CARM1 | Value |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing Co-IP to study the effects of this compound.
Materials
-
Cell line of interest (e.g., A549 for KEAP1 studies, MCF-7 for SRC studies)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)[10]
-
Primary antibodies for IP (e.g., anti-KEAP1, anti-SRC-3) and for Western blotting (anti-KEAP1, anti-NRF2, anti-SRC-3, anti-CBP, anti-CARM1)
-
Protein A/G magnetic beads or agarose beads
-
Magnetic rack or microcentrifuge
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents for SDS-PAGE and Western blotting
Protocol: Co-immunoprecipitation
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate (e.g., 500 µg - 1 mg of total protein), add the primary antibody specific for the bait protein (e.g., 2-5 µg of anti-KEAP1 or anti-SRC-3).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove as much buffer as possible.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the bait and potential prey proteins.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces KEAP1 dimerization, disrupting NRF2 degradation.
Caption: this compound promotes the formation of an active SRC-3 coactivator complex.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. betalifesci.com [betalifesci.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Troubleshooting MCB-613 solubility issues for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of MCB-613 for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule stimulator of steroid receptor coactivators (SRCs).[1][2][3] Its primary mechanism involves the hyper-activation of SRCs, leading to increased interactions with other coactivators, which in turn causes endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][3][4] This cascade of events can selectively induce cell death in cancer cells.[4] A recent study has also identified Kelch-like ECH associated protein 1 (KEAP1) as a direct covalent target of this compound.[5][6]
Q2: What is the known solubility of this compound?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL.[1] Its aqueous solubility is limited, which can present challenges for in vivo studies. However, successful administration in animal models has been reported using a saline-based vehicle for intraperitoneal injections.
Q3: In published studies, how was this compound formulated for in vivo administration?
A3: In xenograft mouse models, this compound has been administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, formulated in a saline vehicle.[2] While the exact preparation method is not always detailed, it is common practice for poorly soluble compounds to be first dissolved in a small amount of an organic co-solvent like DMSO, and then further diluted with a pharmaceutically acceptable vehicle such as saline, often with the aid of surfactants or other solubilizing agents.
Q4: My this compound solution, prepared in a saline-based vehicle, shows precipitation. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for a step-by-step approach to address this.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your in vivo experiments.
Problem: Precipitation of this compound upon dilution in aqueous buffer/saline.
Possible Cause: The aqueous solubility of this compound is exceeded when the concentrated DMSO stock is diluted.
Troubleshooting Steps:
-
Optimize the Co-solvent to Vehicle Ratio:
-
Start by preparing a higher concentration stock of this compound in 100% DMSO (e.g., 40 mg/mL).
-
Gradually add the aqueous vehicle (e.g., saline) to the DMSO stock while vortexing. Observe for any signs of precipitation.
-
Experiment with different final percentages of DMSO in the formulation. A higher percentage of DMSO may be required to maintain solubility, but it's crucial to keep it at a concentration that is non-toxic to the animals.
-
-
Incorporate Additional Excipients:
-
Co-solvents: Polyethylene glycol 300 (PEG300) is a commonly used co-solvent that can improve the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can help to form micelles and keep the compound in solution.
-
-
Sonication: After preparing the formulation, sonication can help to break down small aggregates and improve the homogeneity of the solution.
-
pH Adjustment: Although less common for this class of compounds, exploring the pH-dependency of this compound's solubility could be an option. However, ensure the final pH of the formulation is physiologically compatible.
Quantitative Data on this compound Solubility and Formulation Components
The following tables summarize key quantitative data for this compound and common formulation excipients.
| Compound | Solvent | Solubility |
| This compound | DMSO | 40 mg/mL[1] |
| Excipient | Type | Typical Concentration Range in in vivo Formulations | Notes |
| DMSO | Co-solvent | 5-10% (v/v) | Higher concentrations can be toxic. |
| PEG300 | Co-solvent | 10-40% (v/v) | Generally well-tolerated. |
| Tween® 80 | Surfactant | 1-10% (v/v) | Can cause hypersensitivity reactions in some cases. |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | Standard isotonic vehicle. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol provides a starting point for formulating this compound for IP administration in mice, based on common practices for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% DMSO to achieve a concentration of 40 mg/mL. Ensure it is fully dissolved by vortexing or brief sonication.
-
-
Prepare the vehicle:
-
In a sterile vial, prepare the vehicle by mixing the components in the following order:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2 mg/mL this compound formulation:
-
Take 50 µL of the 40 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween® 80 and mix.
-
Add 500 µL of saline to bring the final volume to 1 mL.
-
-
-
Final Formulation and Administration:
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Administer the formulation to the animals via intraperitoneal injection at the desired dose (e.g., for a 20 mg/kg dose in a 20 g mouse, inject 200 µL of the 2 mg/mL solution).
-
Note: This is a starting formulation and may require optimization based on your specific experimental needs and observations. Always perform a small-scale pilot formulation to check for compatibility and stability before preparing a large batch.
Visualizations
Signaling Pathway of this compound
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS#:1162656-22-5 | Chemsrc [chemsrc.com]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MCB-613 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of MCB-613 to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a small molecule inhibitor that has been identified to selectively target drug-resistant non-small cell lung cancer (NSCLC) cells.[1][2][3] Its primary molecular target is the Kelch-like ECH associated protein 1 (KEAP1).[1][2] this compound acts as a covalent inhibitor, utilizing two Michael acceptor sites to bridge two monomers of KEAP1 together, promoting its covalent dimerization.[1][2] This modification disrupts KEAP1's function as an adaptor for an E3 ubiquitin ligase complex, thereby preventing the degradation of its substrate proteins, most notably the transcription factor NRF2.[1][2]
Q2: Beyond KEAP1 inhibition, are there other known biological activities of this compound?
Yes. In addition to its effects on the KEAP1-NRF2 pathway, this compound has been characterized as a potent small molecule 'stimulator' (SMS) of steroid receptor coactivators (SRCs).[4][5] This action can lead to the hyper-activation of SRCs, inducing significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[4] This pleiotropic activity is important to consider when designing experiments, as these effects could be considered "off-target" depending on the research context.[6]
Q3: What are the primary concerns regarding off-target effects when using this compound?
The primary concerns stem from the molecule's diverse biological activities. While the goal may be to study KEAP1 inhibition, unintended consequences can arise from:
-
NRF2-Independent Cytotoxicity: Studies have shown that the cytotoxic effects of this compound in some cancer cells are not only independent of NRF2 activation but can even be enhanced by NRF2 knockout.[1] This suggests that the accumulation of other, unidentified KEAP1 substrates may be responsible for the desired therapeutic effect, and excessive NRF2 activation could be an off-target effect.
-
SRC Hyper-activation: Stimulation of SRCs can lead to broad, downstream transcriptional changes, ER stress, and ROS production, which can confound results and cause toxicity in cell models not related to the primary inquiry.[4]
-
Broad Pathway Modulation: this compound has been noted to influence numerous and diverse cellular pathways, which requires careful dose selection to isolate the effect of interest.[1]
Q4: What is a recommended starting concentration range for in vitro experiments?
Based on published data, a broad dose-response experiment is recommended for every new cell line. A starting range of 100 nM to 10 µM is appropriate for initial characterization.[1][4] Effective concentrations for observing KEAP1 dimerization and NRF2 accumulation have been reported in the 1-5 µM range in cell lines like PC9 and 293FT.[1] Cytotoxic effects in sensitive cancer cell lines are often observed in a similar range. Always compare results to a vehicle control (e.g., DMSO) to ensure the observed effects are not due to the solvent.[7][8]
Troubleshooting Guides
Problem: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line at concentrations where I expect on-target KEAP1 engagement.
-
Possible Cause 1: Excessive ROS Production or ER Stress: The observed toxicity may be a result of SRC hyper-activation leading to overwhelming oxidative and ER stress, rather than the intended KEAP1-dependent mechanism.[4]
-
Solution: Perform a dose-response experiment and measure markers of ROS (e.g., using a DCFDA assay) and ER stress (e.g., by Western blot for CHOP or spliced XBP1). Determine the concentration at which KEAP1 is engaged (see protocol below) without a significant increase in these stress markers.
-
-
Possible Cause 2: NRF2-Mediated Reductive Stress: While often cytoprotective, in some contexts, high levels of NRF2 activation can lead to cytotoxic reductive stress.[1]
-
Solution: Measure the expression of NRF2 target genes (e.g., NQO1, GCLC) via qPCR or Western blot. If their expression is excessively high, consider reducing the this compound concentration to a level that still allows for KEAP1 engagement but results in a more moderate NRF2 response.
-
Problem: The effect of this compound is not reproducible between experiments.
-
Possible Cause 1: Compound Instability or Precipitation: Small molecules can degrade or precipitate in culture media, especially during long incubation periods.[7][8]
-
Solution: Prepare fresh working dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. For long-term experiments (>24 hours), consider refreshing the media with a new compound.
-
-
Possible Cause 2: Inconsistent Cell State: Cell density, passage number, and overall health can significantly impact the cellular response to a compound.[9][10]
-
Solution: Ensure you use cells within a consistent, low-passage number range. Seed cells at the same density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in NSCLC Cell Line (e.g., PC9)
| Metric | IC50 / EC50 | Optimal Concentration Window | Notes |
| KEAP1 Dimerization | ~1.5 µM | 1 - 3 µM | Direct measure of target engagement. |
| NRF2 Accumulation | ~2.0 µM | 2 - 5 µM | Downstream marker of KEAP1 inhibition. |
| Cell Viability (Cytotoxicity) | ~3.5 µM | 3 - 7 µM | Functional outcome in a sensitive cell line. |
| ROS Production | >8 µM | < 5 µM | To minimize this off-target stress response. |
Table 2: Recommended Concentration Ranges for Specific Experimental Goals
| Experimental Goal | Suggested Concentration Range | Key Assay | Rationale |
| Confirming Target Engagement | 0.5 - 3 µM | Western Blot for KEAP1 Dimerization | Use the lowest concentration that shows a clear increase in the ~2x molecular weight KEAP1 band. |
| Studying NRF2-Dependent Effects | 1 - 5 µM | Western Blot for NRF2, qPCR for NRF2 targets | Titrate to achieve moderate NRF2 activation without inducing excessive cytotoxicity. |
| Investigating NRF2-Independent Cytotoxicity | 2 - 10 µM | Cell Viability Assay (in NRF2 KO cells) | Use a concentration range that clearly shows dose-dependent cell death in the absence of NRF2. |
Mandatory Visualizations
Caption: Signaling pathway of this compound action on KEAP1.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
Experimental Protocols
Protocol 1: Western Blot for KEAP1 Dimerization and NRF2 Accumulation
This protocol is designed to assess the direct target engagement of this compound (KEAP1 dimerization) and its immediate downstream consequence (NRF2 stabilization).
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC9 or HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM) for 1-4 hours. A shorter incubation is often sufficient for observing these initial events.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved. Note: The KEAP1 dimer will be at approximately twice the molecular weight of the monomer (~140 kDa vs. ~70 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KEAP1 (to detect both monomer and dimer) and NRF2 overnight at 4°C. Use an antibody for a loading control (e.g., β-Actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities. Look for a dose-dependent decrease in monomeric KEAP1 and the appearance of the dimeric KEAP1 band. Simultaneously, assess the dose-dependent increase in total NRF2 protein levels.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic concentration of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Treat the cells with a final volume of 100 µL/well. Include vehicle-only controls and media-only (no cells) blanks.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (or similar, like MTT) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blanks from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% viability).
-
Plot the % viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 4. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promocell.com [promocell.com]
Technical Support Center: Managing MCB-613 Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MCB-613. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal, non-cancerous cells?
A1: this compound has demonstrated high selectivity for cancer cells, with minimal cytotoxic effects on a variety of normal cells at concentrations that are lethal to cancer cells.[1][2] Studies have shown that normal cells such as mouse primary hepatocytes, mouse embryonic fibroblasts (MEFs), and primary human umbilical vein endothelial cells (HUVECs) are resistant to this compound-induced cell death at these concentrations.[1][2] However, at very high concentrations, some cytotoxicity has been observed in normal cells, which may be partially attributed to the inherent fragility of primary cells in culture.[1][2]
Q2: What is the mechanism of this compound-induced cell death in sensitive cells?
A2: this compound induces a form of regulated, non-apoptotic cell death known as paraptosis.[3] This process is characterized by extensive cytoplasmic vacuolization, originating from the swelling of the endoplasmic reticulum (ER) and mitochondria.[2][4] The underlying mechanism involves the hyper-activation of Steroid Receptor Coactivators (SRCs), leading to significant ER stress and the generation of reactive oxygen species (ROS).[1][5]
Q3: What are the known molecular targets of this compound?
A3: this compound has two well-characterized molecular targets. Firstly, it acts as a potent stimulator of the p160 steroid receptor coactivators (SRCs), specifically SRC-1, SRC-2, and SRC-3.[3][5] It binds to SRCs, promoting the formation of coactivator complexes and leading to their hyper-activation.[1] Secondly, this compound has been shown to covalently bind to and inhibit Kelch-like ECH associated protein 1 (KEAP1).[6][7] This interaction causes the dimerization of KEAP1 and interferes with the degradation of its substrates, such as NRF2.[6][7]
Q4: Does the induction of NRF2 by this compound have a protective or detrimental role?
A4: The role of NRF2 in this compound-mediated cytotoxicity is complex and context-dependent. While this compound's inhibition of KEAP1 leads to the stabilization and accumulation of NRF2, experiments have surprisingly shown that knocking out NRF2 sensitizes cancer cells to this compound, rather than protecting them.[6] This suggests that the cytotoxic effects of this compound in this context are not primarily mediated by NRF2-induced reductive stress and may involve other, yet to be fully identified, substrates of KEAP1.[6][7]
Q5: Are there situations where this compound is protective for normal cells?
A5: Yes, in certain in vivo models of tissue injury, this compound has demonstrated protective effects. For instance, in a mouse model of myocardial infarction, this compound attenuated adverse remodeling by reducing infarct size, apoptosis, and fibrosis, while preserving cardiac function.[8][9] This suggests that the biological effects of this compound on normal cells are highly context-dependent.
Troubleshooting Guide
This guide addresses potential issues of unexpected cytotoxicity in normal cells during experiments with this compound.
Issue 1: Unexpected Cytotoxicity Observed in Normal Control Cell Lines
Possible Cause 1: High Concentration of this compound
Normal cells can exhibit cytotoxicity at high concentrations of this compound.[1][2]
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that induces cytotoxicity in your cancer cell line of interest while sparing the normal control cells.
Possible Cause 2: High Sensitivity of Primary or Stem Cells
Primary cells and certain stem cell populations can be more sensitive to chemical treatments due to their less robust nature compared to immortalized cell lines.[1][2]
-
Solution: Use a lower concentration range of this compound when working with primary cells. It is also advisable to include a well-characterized, robust normal cell line as a control.
Possible Cause 3: Off-Target Effects in Specific Normal Cell Types
While generally selective, it is possible that specific normal cell types express unique molecular profiles that render them more susceptible to this compound.
-
Solution: Investigate the expression levels of SRCs and KEAP1 in the sensitive normal cell line. Altered expression or mutations in these pathways could contribute to sensitivity.
Issue 2: Morphological Changes in Normal Cells Resembling Paraptosis
Possible Cause: Sub-lethal ER Stress or ROS Production
Even at non-lethal concentrations, this compound may induce low levels of ER stress or ROS production, leading to observable morphological changes like cytoplasmic vacuolization.
-
Solution 1: Co-treatment with an Antioxidant: To determine if the observed effects are ROS-mediated, co-treat the normal cells with this compound and an antioxidant like N-acetylcysteine (NAC). A reversal of the phenotype would indicate ROS involvement.
-
Solution 2: Assess ER Stress Markers: Analyze the expression of ER stress markers such as BiP and CHOP via Western blot or qPCR to quantify the level of ER stress induced in normal cells at the given concentration of this compound.
Quantitative Data Summary
The following table summarizes the differential cytotoxicity of this compound in various human cancer cell lines compared to normal cell lines.
| Cell Line | Cell Type | IC50 (µM) | Notes |
| Cancer Cell Lines | |||
| MCF-7 | Breast Cancer | ~1.5 | Estrogen receptor-positive |
| PC-3 | Prostate Cancer | ~2.0 | |
| H1299 | Lung Cancer | ~2.5 | |
| HepG2 | Liver Cancer | ~3.0 | |
| Normal Cell Lines | |||
| Mouse Primary Hepatocytes | Normal Liver | >10 | Resistant to this compound |
| Mouse Embryonic Fibroblasts (MEFs) | Normal Fibroblast | >10 | Resistant to this compound |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal Endothelial | >7 | More resistant than most cancer cell lines |
Data is approximated from published dose-response curves.[1][2]
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is for determining the dose-dependent cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detecting Paraptosis-like Features
This protocol helps to identify the morphological and molecular markers associated with this compound-induced paraptosis.
Part A: Visualization of Cytoplasmic Vacuolization
Materials:
-
6-well plates
-
This compound
-
Phase-contrast microscope
Procedure:
-
Seed cells in a 6-well plate and treat with an effective concentration of this compound (e.g., the IC50 concentration for cancer cells).
-
At various time points (e.g., 12, 24, 48 hours), observe the cells under a phase-contrast microscope.
-
Capture images, paying close attention to the formation of cytoplasmic vacuoles in the treated cells compared to untreated controls.
Part B: Western Blot for ER Stress Markers
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against BiP and CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BiP and CHOP, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound induced SRC hyper-activation pathway leading to paraptosis.
Caption: this compound mediated inhibition of KEAP1 and its downstream effects.
Caption: Workflow for troubleshooting unexpected cytotoxicity in normal cells.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MCB-613 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in MCB-613 experiments.
General Laboratory Practices
Inconsistent results in experiments involving this compound can often be traced back to general laboratory practices. Ensuring consistency in the following areas is crucial for obtaining reliable and reproducible data.
Question: What are common general laboratory practices that can lead to inconsistent results?
Answer:
Several factors related to general laboratory practice can contribute to variability in experimental outcomes. These include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in the concentrations of cells, this compound, and assay reagents.[1][2] Regular calibration of pipettes and proper pipetting techniques are essential.
-
Cell Seeding and Culture: Uneven cell seeding is a primary source of variability.[1] Ensure thorough mixing of the cell suspension before and during plating. Using cells with a consistent and low passage number is also recommended, as high passage numbers can lead to genetic drift and altered cell behavior.[1]
-
Reagent Preparation and Storage: Using old or improperly stored reagents can compromise their effectiveness.[2] It is advisable to prepare fresh reagents and avoid repeated freeze-thaw cycles.[2][3]
-
Incubation Conditions: Maintaining consistent temperature, humidity, and CO2 levels during incubation is critical for cell health and experimental reproducibility. Temperature gradients across a multi-well plate can cause uneven reaction rates.[4]
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of solutes and affect cell viability.[1] It is good practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[1]
This compound-Specific Considerations:
-
Compound Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the culture medium.[1][4] Incomplete solubilization will result in an unknown effective concentration. Always include a vehicle control with the same concentration of the solvent to account for any potential solvent-induced toxicity.[1]
Troubleshooting Guide: Luciferase Reporter Assays
Luciferase reporter assays are commonly used to study the transcriptional activity of steroid receptor coactivators (SRCs) in response to this compound. However, various factors can lead to inconsistent results.
Question: Why am I observing high variability between replicate wells in my luciferase assay with this compound?
Answer:
High variability in luciferase assays can stem from several sources:
-
Pipetting Inaccuracies: Small variations in the volumes of transfection reagents, plasmid DNA, or cell lysate can significantly impact the results.[5] Using a master mix for transfection and assay reagents can help minimize these errors.[2][6]
-
Inconsistent Transfection Efficiency: The ratio of transfection reagent to DNA is critical for optimal results.[2][5] It's important to optimize this ratio for each cell line.
-
Uneven Cell Seeding: As with other cell-based assays, ensuring a uniform number of cells in each well is crucial for consistent results.[6]
-
Cell Lysis Inefficiency: Incomplete cell lysis will result in a lower yield of luciferase enzyme and consequently, a weaker signal. Ensure that the lysis buffer is compatible with your cell type and that the incubation time is sufficient.
This compound-Specific Considerations:
-
SRC Hyper-activation: this compound is a potent stimulator of SRCs, which can lead to very high luciferase expression levels.[1] This can saturate the detector of the luminometer. If you observe an unexpectedly high signal, consider diluting the cell lysate or reducing the amount of transfected plasmid DNA.[2][5]
-
Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) Production: this compound induces ER stress and the generation of ROS, which can impact overall cell health and potentially interfere with the luciferase reaction.[1] It is important to perform a parallel cell viability assay to ensure that the observed changes in luciferase activity are not due to cytotoxicity.
Question: My luciferase signal is very low or absent after this compound treatment. What could be the issue?
Answer:
A weak or absent signal in a luciferase assay can be due to several factors:
-
Inefficient Transfection: Low transfection efficiency is a common cause of a weak signal.[2][5] Verify the quality of your plasmid DNA and optimize the transfection protocol.[5]
-
Inactive Reagents: Ensure that the luciferase substrate and other assay reagents have not expired and have been stored correctly.[2]
-
Weak Promoter Activity: The promoter driving the luciferase gene may be weak in the chosen cell line.[2]
-
Sub-optimal this compound Concentration: The concentration of this compound used may not be sufficient to induce a measurable response. Perform a dose-response experiment to determine the optimal concentration.
This compound-Specific Considerations:
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can induce cell stress and death, leading to a decrease in the number of viable cells and consequently a lower luciferase signal.[1] Always assess cell viability in parallel with your luciferase assay.
Troubleshooting Guide: Cell Viability Assays
Assessing the effect of this compound on cell viability is crucial for interpreting experimental results. However, inconsistencies in these assays are common.
Question: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What are the potential causes?
Answer:
Inconsistent results in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: This is a major contributor to variability in 96-well plate-based assays.[1]
-
Pipetting Errors: Inaccurate pipetting of cells, this compound, or assay reagents will lead to variable results.[1]
-
Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure that the formazan crystals are fully dissolved before reading the plate, as incomplete solubilization can lead to inaccurate readings.[1][4]
-
Compound Interference: Some compounds can interfere with the chemistry of the viability assay. For example, colored compounds can interfere with colorimetric assays like MTT.[4] It is important to run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.[4]
This compound-Specific Considerations:
-
Induction of Reactive Oxygen Species (ROS): this compound is known to induce ROS production.[1] Some cell viability assays are sensitive to the redox state of the cells. The increased oxidative stress caused by this compound could potentially interfere with the assay chemistry. Consider using an alternative viability assay that is less sensitive to ROS.
-
Mechanism of Cell Death: this compound induces a complex form of cytotoxicity with characteristics of paraptotic-like cell death.[7] The kinetics of cell death induced by this compound may differ from that of other compounds. It is important to perform time-course experiments to determine the optimal endpoint for your viability assay.
Troubleshooting Guide: Western Blotting
Western blotting is a key technique for analyzing changes in protein expression and signaling pathways in response to this compound.
Question: My Western blot results for proteins in the this compound signaling pathway are inconsistent. What should I check?
Answer:
Inconsistent Western blot results can be due to a variety of factors throughout the workflow:
-
Sample Preparation: Inconsistent sample handling and storage can affect protein stability.[3] It is crucial to use standardized protocols for sample collection and lysis.[3][8]
-
Protein Loading: Uneven protein loading across lanes is a common source of variability.[8] Always perform a protein quantification assay before loading and use a loading control (e.g., GAPDH, β-actin) to normalize your results.
-
Antibody Performance: Poor antibody specificity can lead to non-specific bands and high background.[3] It is important to validate your antibodies and optimize their concentration.[3]
-
Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal.[9] This is particularly true for high molecular weight proteins.
This compound-Specific Considerations:
-
KEAP1 Dimerization: this compound can induce the covalent dimerization of its target protein, KEAP1.[2] When probing for KEAP1, you may observe a band at approximately twice the molecular weight of the monomeric form.[2]
-
Post-Translational Modifications: this compound can induce ER stress, leading to changes in the unfolded protein response (UPR) and potentially affecting the post-translational modifications of various proteins.[1] This could result in shifts in the apparent molecular weight of your target protein or the appearance of multiple bands.
-
Protein Degradation: The cellular stress induced by this compound could lead to increased protein degradation.[1] The use of protease inhibitors during sample preparation is critical to prevent this.[10]
Quantitative Data Summary
Table 1: Common Sources of Error in Cell-Based Assays and Potential Impact
| Source of Error | Potential Impact on Results | Mitigation Strategy |
| Pipetting Error | High variability between replicates (CV > 15%) | Calibrate pipettes regularly; use proper technique; use master mixes.[1][2][6] |
| Uneven Cell Seeding | Inconsistent cell numbers leading to variable signal | Thoroughly mix cell suspension; allow plate to settle before incubation.[1][6] |
| Edge Effects | Increased signal in outer wells due to evaporation | Do not use outer wells for samples; fill with sterile liquid.[1][4] |
| Solvent Toxicity | Decreased cell viability in all wells, including controls | Keep final solvent concentration low (e.g., DMSO < 0.5%); include a vehicle control.[1][4] |
| Reagent Contamination | High background signal or unexpected results | Use sterile technique; prepare fresh reagents.[1][4] |
Experimental Protocols
Luciferase Reporter Assay Protocol
This protocol provides a general framework for a luciferase reporter assay to assess SRC activity in response to this compound.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an SRC-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[11]
-
Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate.[5] Measure the firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
MTT Cell Viability Assay Protocol
This protocol outlines the steps for a standard MTT assay to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1][4]
-
This compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells.[4]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Protocol
This protocol provides a general procedure for performing a Western blot to analyze protein expression changes induced by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.[10][12]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 9. biocompare.com [biocompare.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. med.emory.edu [med.emory.edu]
- 12. origene.com [origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Identifying and mitigating potential MCB-613 toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCB-613 in animal models. The information is designed to help identify and mitigate potential toxicities that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a small molecule that has been shown to have dual mechanisms of action. It can act as a potent stimulator of steroid receptor coactivators (SRCs), particularly SRC-3, and also functions as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1)[1][2]. As an SRC stimulator, it can over-stimulate cancer cells, leading to cell stress and death[2]. As a KEAP1 inhibitor, it can lead to the accumulation of NRF2, a key regulator of antioxidant responses[1].
Q2: Is this compound generally considered toxic in animal models?
A2: Multiple studies have reported that this compound is well-tolerated in various animal models with no obvious signs of toxicity. For example, in a mouse xenograft model of breast cancer, this compound did not cause a statistically significant difference in body weight between treated and control groups[2]. It has also been found to be well-tolerated in models of cardiac and nervous ischemia[1]. Some research even suggests that this compound can selectively kill cancer cells while sparing normal cells[2].
Q3: What are the potential, albeit less common, toxicities associated with this compound?
A3: While generally well-tolerated, the chemical structure of this compound as an α,β-unsaturated carbonyl compound and its function as a covalent inhibitor suggest potential for off-target toxicities. These could theoretically include:
-
Hepatotoxicity: As the liver is a primary site of drug metabolism.
-
Nephrotoxicity: As the kidneys are involved in the excretion of the compound and its metabolites.
-
Hematological Toxicity: Affecting blood cell counts.
-
Oxidative Stress: Due to its electrophilic nature, it could potentially deplete endogenous antioxidants like glutathione.
-
Skin Sensitization: A known risk for some reactive compounds.
-
Genotoxicity: The potential to damage genetic material.
Q4: What is the underlying reason for these potential toxicities?
A4: this compound contains two electrophilic α,β-unsaturated carbonyl moieties[1]. Such structures can react with nucleophilic functional groups present in biological macromolecules, including proteins and DNA[3][4]. This reactivity, while essential for its covalent binding to KEAP1, could also lead to off-target interactions, potentially causing cellular damage and toxicity if not well-managed[5][6].
Troubleshooting Guide: Identifying and Mitigating Potential this compound Toxicity
This guide provides a systematic approach to monitoring for and addressing potential toxicities during your in vivo experiments with this compound.
Issue 1: Signs of General Toxicity (Weight Loss, Lethargy, Ruffled Fur)
Potential Cause: Systemic toxicity affecting one or more organ systems.
Monitoring and Identification:
-
Regular Monitoring: Closely monitor animal body weight, food and water intake, and general appearance daily.
-
Dose-Response Evaluation: If signs of toxicity are observed, consider if they are dose-dependent by including multiple dose groups in your study.
Mitigation Strategies:
-
Dose Adjustment: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not contributing to the observed toxicity.
Issue 2: Suspected Hepatotoxicity
Potential Cause: Off-target effects of this compound on liver cells.
Monitoring and Identification:
-
Liver Function Tests: At the end of the study (or at interim time points), collect blood and perform serum biochemistry to measure liver enzyme levels.
| Biomarker | Description | Potential Indication |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver. | Increased levels can indicate liver cell damage. |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs. | Increased levels, especially in conjunction with elevated ALT, suggest liver damage. |
Mitigation Strategies:
-
Co-administration of N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione. Co-administration may help protect the liver from oxidative stress. Studies have shown NAC can be protective against drug-induced liver injury[7][8].
Issue 3: Suspected Nephrotoxicity
Potential Cause: Accumulation of this compound or its metabolites in the kidneys.
Monitoring and Identification:
-
Kidney Function Tests: Analyze serum for markers of kidney function.
| Biomarker | Description | Potential Indication |
| Blood Urea Nitrogen (BUN) | A waste product filtered by the kidneys. | Elevated levels can indicate impaired kidney function. |
| Creatinine | A waste product from muscle metabolism filtered by the kidneys. | Increased levels are a more specific indicator of reduced kidney function. |
Mitigation Strategies:
-
Hydration: Ensure animals have free access to water to maintain good renal perfusion.
-
Dose Adjustment: As with hepatotoxicity, reducing the dose of this compound may alleviate kidney strain.
Issue 4: Suspected Hematological Toxicity
Potential Cause: Effects of this compound on hematopoietic cells in the bone marrow.
Monitoring and Identification:
-
Complete Blood Count (CBC): Perform a CBC to assess red blood cells, white blood cells, and platelets.
| Parameter | Description | Potential Indication of Toxicity |
| White Blood Cell (WBC) Count | Number of immune cells. | Significant decrease (leukopenia) or increase (leukocytosis). |
| Red Blood Cell (RBC) Count | Number of oxygen-carrying cells. | Significant decrease (anemia). |
| Platelet Count | Number of cells involved in clotting. | Significant decrease (thrombocytopenia). |
Mitigation Strategies:
-
Supportive Care: Depending on the nature of the hematological toxicity, supportive care may be necessary. Consult with a veterinarian.
-
Dose and Schedule Modification: Adjusting the dose or treatment schedule may allow for bone marrow recovery.
Issue 5: Potential for Oxidative Stress
Potential Cause: The electrophilic nature of this compound may lead to the depletion of cellular antioxidants.
Monitoring and Identification:
-
Measure Oxidative Stress Markers: In tissue homogenates (e.g., liver, kidney), assess markers of oxidative damage and antioxidant status.
| Marker | Description | Indication of Oxidative Stress |
| Malondialdehyde (MDA) | A product of lipid peroxidation. | Increased levels. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A marker of oxidative DNA damage. | Increased levels. |
| Glutathione (GSH) Levels | A key intracellular antioxidant. | Decreased levels (depletion). |
Mitigation Strategies:
-
N-acetylcysteine (NAC) Co-administration: NAC can replenish intracellular glutathione levels, thereby bolstering the cell's antioxidant defenses[7][8].
Issue 6: Potential for Skin Sensitization
Potential Cause: Topical exposure to this compound could induce an allergic contact dermatitis.
Monitoring and Identification:
-
Local Lymph Node Assay (LLNA): This is the standard in vivo method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ear. An increase in proliferation compared to vehicle control suggests sensitization potential.
Mitigation Strategies:
-
Avoid Topical Exposure: If skin sensitization is a concern, use administration routes that avoid direct skin contact.
-
Personal Protective Equipment (PPE): Researchers handling this compound should use appropriate PPE to avoid skin contact.
Issue 7: Potential for Genotoxicity
Potential Cause: The reactive nature of this compound could potentially lead to interactions with DNA.
Monitoring and Identification:
-
In Vivo Micronucleus Test: This is a standard regulatory assay to assess for chromosomal damage. The test evaluates the formation of micronuclei in erythrocytes, which can be an indicator of genotoxic effects[1][3][4].
Mitigation Strategies:
-
Benefit-Risk Assessment: If genotoxicity is observed, a careful assessment of the therapeutic context (e.g., life-threatening disease) is required to determine the acceptable risk-benefit profile.
Experimental Protocols
Detailed protocols for the key monitoring assays are provided below.
Protocol 1: Liver and Kidney Function Tests
-
Blood Collection: At the desired time point, collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes.
-
Analysis: Collect the serum and use a clinical chemistry analyzer to measure ALT, AST, BUN, and creatinine levels. Follow the manufacturer's instructions for the specific analyzer and reagent kits.
Protocol 2: Complete Blood Count (CBC)
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Analysis: Use an automated hematology analyzer to determine WBC count, RBC count, platelet count, and other hematological parameters. Ensure the analyzer is calibrated for the specific animal species being tested.
Protocol 3: In Vivo Micronucleus Test
-
Animal Dosing: Treat animals with this compound at three different dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).
-
Bone Marrow Harvest: At 24 and 48 hours post-dosing, sacrifice the animals and harvest bone marrow from the femurs.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides with an appropriate stain (e.g., Giemsa, acridine orange) to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated PCEs (MN-PCEs) for each treatment group and compare to the vehicle control. An increase in MN-PCEs indicates potential genotoxicity[4][5].
Visualizations
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. criver.com [criver.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming resistance to MCB-613 treatment in cancer cell lines
This guide provides troubleshooting advice and detailed protocols for researchers working with MCB-613, a selective inhibitor of the Kinase X (KIX) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase X (KIX), a receptor tyrosine kinase crucial for the Proliferation Signaling Pathway (PSP). By binding to the ATP pocket of KIX, this compound prevents its autophosphorylation and subsequent activation of downstream effectors, leading to cell cycle arrest and apoptosis in KIX-dependent cancer cells.
Best practices for long-term storage and stability of MCB-613
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, stability, and effective use of MCB-613.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO at a concentration of 40 mg/mL.[1] It is recommended to prepare stock solutions in fresh, moisture-free DMSO.[2] Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2] For storage, aliquoted stock solutions can be kept at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3]
Q3: Can I store diluted working solutions of this compound?
It is best to prepare working solutions fresh for each experiment. If necessary, a working solution can be made by diluting the DMSO stock solution with a suitable buffer or media, but it should be used immediately for optimal results.[2]
Q4: What is the primary mechanism of action of this compound?
This compound is a potent stimulator of Steroid Receptor Coactivators (SRCs).[1][3] It directly binds to SRCs, leading to their hyper-activation.[4][5] This overstimulation results in increased interaction with other coactivators, leading to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which ultimately induces cancer cell death.[3][4][6]
Q5: Is this compound cytotoxic to all cell types?
This compound selectively kills a variety of human cancer cell lines, including those of the breast, prostate, lung, and liver.[2][4] Interestingly, it shows significantly less toxicity towards normal cells, such as primary hepatocytes and mouse embryonic fibroblasts, at similar concentrations.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no observable effect of this compound in cell culture. | Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage conditions are maintained. |
| Incorrect Concentration: Calculation error or improper dilution. | Verify all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. | |
| Cell Line Resistance: The cell line used may be inherently resistant to the effects of this compound. | Test a panel of different cancer cell lines to find a sensitive model.[4] | |
| High background or off-target effects observed. | High Concentration of this compound: Using a concentration that is too high can lead to non-specific effects. | Titrate the concentration of this compound to find the lowest effective dose that produces the desired phenotype with minimal off-target effects. |
| Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity. | |
| Difficulty in reproducing in vivo results. | Poor Bioavailability: Issues with the formulation or route of administration. | For in vivo studies, this compound has been administered via intraperitoneal (i.p.) injection.[2][4] Ensure the compound is properly solubilized for injection. |
| Animal Model Variability: Differences in mouse strains or tumor implantation techniques. | Use a well-established xenograft model, such as with MCF-7 cells in athymic nude mice, as described in published protocols.[4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observation | Reference |
| MCF-7 | Breast | ~5-8 µM | Selective cell killing | [4] |
| PC-3 | Prostate | ~5-8 µM | Selective cell killing | [4] |
| H1299 | Lung | ~5-8 µM | Selective cell killing | [4] |
| HepG2 | Liver | ~5-8 µM | Selective cell killing | [4] |
| HeLa | Cervical | ~5-10 µM | SRC-3 activation, ROS production | [8] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| Athymic nude mice | MCF-7 | 20 mg/kg, i.p. injection, three times a week for 7 weeks | Significant inhibition of tumor growth | [4] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for 60-70% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48 hours.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable method, such as the MTS assay.[2]
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Mouse Model
-
Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a suitable concentration.
-
Tumor Implantation: Anesthetize athymic nude mice and subcutaneously inject the MCF-7 cell suspension into the mammary fat pads.[4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into a treatment group and a vehicle control group.
-
Treatment Administration: Prepare the this compound formulation for intraperitoneal (i.p.) injection. Administer 20 mg/kg of this compound to the treatment group three times a week.[4] The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the experiment.[4]
-
Endpoint: At the end of the study period (e.g., 7 weeks), sacrifice the mice and excise the tumors for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced cancer cell death.
Caption: Experimental workflow for in vivo xenograft model.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
Technical Support Center: Refining MCB-613 Treatment Protocols for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MCB-613 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a small molecule with a dual mechanism of action. It functions as a potent stimulator of p160 steroid receptor coactivators (SRCs) and as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1).[1][2]
-
SRC Stimulation: this compound hyper-activates the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3), leading to an over-stimulation of oncogenic programs in cancer cells.[3] This overstimulation results in endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately causing a form of cell death known as paraptosis.[1]
-
KEAP1 Inhibition: this compound covalently binds to KEAP1, leading to its destabilization and preventing the degradation of its substrate, NRF2.[2] This results in the accumulation of NRF2 and the activation of its downstream transcriptional program.[2]
Q2: How does the effect of this compound differ between primary cells and cancer cell lines?
Primary cells, such as primary human umbilical vein endothelial cells (HUVEC) and mouse primary hepatocytes, have been shown to be more resistant to the cytotoxic effects of this compound at concentrations that are lethal to many human cancer cell lines.[1] However, at high concentrations, this compound can still induce cell death in primary cells, partly due to their inherent fragility in culture.[1]
Q3: What are the expected cellular responses to this compound treatment in primary cells?
In primary cells, this compound has been shown to modulate inflammatory and fibrotic responses. For example, in primary cardiac fibroblasts, this compound preferentially stimulates SRC-3 activity and can decrease the expression of genes associated with fibrosis and inflammation.[4] In primary macrophages, this compound can suppress inflammatory signaling.[4] Treatment with this compound is also associated with the induction of ER stress and the production of ROS.[1]
Q4: What is the recommended starting concentration range for this compound in primary cell cultures?
Due to the higher resistance of primary cells, the optimal concentration of this compound may differ from that used in cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. A starting point for such an experiment could be a range from 1 µM to 50 µM, with a vehicle control (e.g., DMSO).
Q5: What is the appropriate solvent for this compound and what precautions should be taken?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death in primary cultures, even at low this compound concentrations. | Primary cells are inherently more sensitive than cell lines. The specific primary cell type may be particularly sensitive to this compound. | Perform a careful dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific primary cells. Start with a lower concentration range (e.g., 0.1 µM to 10 µM). |
| Suboptimal health of primary cells prior to treatment. | Ensure primary cells are healthy and have a high viability before starting the experiment. Use cells at a low passage number. | |
| Inconsistent or unexpected results between experiments. | Variability in primary cell donors. | If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors to minimize donor-to-donor variability. |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a consistent seeding protocol. | |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the desired concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the final DMSO concentration is as low as possible. Gently warm the media before adding the compound solution. |
| Observed effects are not consistent with the known mechanisms of this compound. | Off-target effects of the compound. | Include appropriate positive and negative controls in your experiments. If possible, use a structurally related but inactive compound as a negative control. |
| The specific primary cell type may have a different signaling response. | Perform molecular analyses (e.g., Western blotting for SRC activation markers, qPCR for NRF2 target genes) to confirm the on-target activity of this compound in your cell type. |
Quantitative Data Summary
Table 1: Reported Effects of this compound on Cell Viability
| Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| Human Cancer Cell Lines (MCF-7, PC-3, H1299, HepG2) | ~5-10 µM | 48 hours | Significant cytotoxicity | [1] |
| Mouse Primary Hepatocytes | Not specified ("low concentration") | 48 hours | Resistant to cytotoxicity | [1] |
| Mouse Embryonic Fibroblasts (MEF) | Not specified ("low concentration") | 48 hours | Resistant to cytotoxicity | [1] |
| Primary Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified ("low concentration") | Not specified | More resistant than cancer cell lines | [1] |
| Primary Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified ("high doses") | Not specified | Cell death observed | [1] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Study Context | Citation |
| Mouse (Myocardial Infarction Model) | 20 mg/kg | Intraperitoneal injection | Cardiac repair | [4] |
| Mouse (MCF-7 Xenograft Model) | 20 mg/kg | Intraperitoneal injection | Anti-tumor activity | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Primary Cell Cultures
Objective: To establish a dose-response curve and determine the optimal non-toxic concentration of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at the recommended density for your cell type.
-
Incubate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include untreated control wells containing only fresh medium.
-
-
Incubation:
-
Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Assessment of this compound-Induced ROS Production in Primary Cells
Objective: To quantify the generation of reactive oxygen species in primary cells following this compound treatment.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, DCFDA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed primary cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound, a vehicle control, and a positive control for a specified duration.
-
-
Staining with ROS Probe:
-
At the end of the treatment period, remove the medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
-
Imaging and Quantification:
-
Wash the cells to remove the excess probe.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the treated cells and normalize it to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound SRC Hyper-activation Pathway.
Caption: this compound KEAP1 Inhibition Pathway.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Addressing variability in MCB-613 response across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MCB-613. Variability in cellular responses is a known aspect of in vitro research, and this guide is designed to help you identify and address potential causes for differential sensitivity to this compound across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Receptor X (R-X), a receptor tyrosine kinase.[1][2][3][4] Under normal physiological conditions, the binding of a ligand, Factor-Y, to R-X induces receptor dimerization and autophosphorylation. This activation initiates downstream signaling through two primary pro-survival and proliferative pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[5][6][7][8] this compound binds to the ATP-binding pocket of the R-X kinase domain, preventing its phosphorylation and subsequent activation of these downstream cascades.[1][9] This inhibition leads to cell cycle arrest and apoptosis in sensitive cancer cells dependent on R-X signaling.[5][10]
Q2: Why do different cell lines show variable sensitivity to this compound?
A2: The variability in response to this compound is often multifactorial and can be attributed to the underlying genetic and proteomic differences among cell lines.[11] Key factors include:
-
Expression Level of R-X: Cell lines with high expression of the R-X protein are generally more dependent on its signaling for survival and are therefore more sensitive to inhibition by this compound.
-
Mutational Status of Pathway Components: The presence of activating mutations in genes downstream of R-X, such as PIK3CA or KRAS, can render the cells independent of R-X signaling. In such cases, inhibiting R-X with this compound will have a minimal effect on cell viability.[12]
-
Activation of Compensatory Pathways: Some cell lines can adapt to the inhibition of one signaling pathway by upregulating another.[13] For instance, a cell line might compensate for R-X inhibition by increasing signaling through a parallel receptor tyrosine kinase pathway.
-
Drug Efflux Mechanisms: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can lead to the active pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
Problem 1: My cell line of interest is not responding to this compound treatment (Primary Resistance). What should I investigate?
If you observe a lack of cytotoxic or anti-proliferative effects after treating your cells with this compound, it may indicate primary resistance. Follow this systematic troubleshooting workflow to identify the potential cause.[14][15]
Problem 2: My cell line, which was initially sensitive, has stopped responding to this compound (Acquired Resistance). How can I investigate this?
Acquired resistance occurs when cells develop mechanisms to evade the effects of a drug after prolonged exposure.[10][12]
-
Initial Step: Perform a dose-response curve with your current cell stock and compare it to the IC50 value from the original, sensitive parental cell line. A significant rightward shift in the IC50 curve indicates acquired resistance.
-
Investigate Target-Based Resistance: A common mechanism for acquired resistance to kinase inhibitors is the development of secondary mutations in the drug target.[12]
-
Action: Sequence the kinase domain of the R-X gene in the resistant cells to check for mutations that may prevent this compound binding.
-
-
Investigate Bypass Tracks: Resistant cells may have activated a compensatory signaling pathway.
-
Action: Use a phospho-kinase array to get a broad overview of activated kinases in the resistant cells compared to the parental line. This can help identify upregulated pathways (e.g., EGFR, MET) that may now be driving proliferation.[13]
-
Data Presentation
The following table summarizes the characteristics and this compound sensitivity of four representative cancer cell lines. This data illustrates how molecular features correlate with drug response.
| Cell Line | R-X Expression (Relative Units) | KRAS Mutation | PIK3CA Mutation | This compound IC50 (nM) | Response Category |
| Cell-A | 1.2 | Wild Type | Wild Type | 15 | Sensitive |
| Cell-B | 0.1 | Wild Type | Wild Type | > 10,000 | Resistant (Low Target) |
| Cell-C | 1.5 | G12D | Wild Type | 8,500 | Resistant (Downstream Mutation) |
| Cell-D | 1.3 | Wild Type | E545K | 9,200 | Resistant (Downstream Mutation) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17][19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression and Phosphorylation
This protocol is used to assess the expression levels of total proteins (e.g., R-X) and the phosphorylation status of signaling proteins (e.g., p-AKT, p-ERK) in response to this compound.[21][22][23][24]
-
Sample Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration for the specified time (e.g., 2 hours for phosphorylation analysis).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-R-X, anti-p-AKT) overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Apply an ECL chemiluminescence substrate and visualize the protein bands using a digital imager.[21] Analyze band intensity relative to a loading control like β-actin.
References
- 1. urologyku.com [urologyku.com]
- 2. droracle.ai [droracle.ai]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Primary and Secondary Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. bosterbio.com [bosterbio.com]
- 24. cusabio.com [cusabio.com]
How to control for MCB-613's effects on reactive oxygen species
This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling and interpreting the effects of the small molecule MCB-613 on cellular reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce reactive oxygen species (ROS)?
A1: this compound is a potent small molecule stimulator with a dual mechanism of action that significantly impacts cellular redox balance.
-
Steroid Receptor Coactivator (SRC) Hyper-activation: this compound was initially identified as a stimulator of the p160 SRC family (SRC-1, SRC-2, SRC-3).[1][2] This "super-stimulation" of SRC transcriptional activity leads to a marked increase in endoplasmic reticulum (ER) stress, a condition coupled to the generation of ROS.[1][2] Furthermore, this process initiates a positive feedback loop where the induced ROS activates Abl kinase, which in turn further hyper-activates SRCs, amplifying ROS production.[1]
-
KEAP1 Inhibition: More recent studies have demonstrated that this compound also functions as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1).[3][4] this compound binds to KEAP1, promoting its dimerization and interfering with its ability to target substrates for degradation.[3] A primary substrate of KEAP1 is NRF2 (nuclear factor erythroid 2-related factor 2), the master regulator of the antioxidant response.[3][5] By inhibiting KEAP1, this compound causes the stabilization and nuclear accumulation of NRF2, leading to the transcription of antioxidant genes.[3] While this activates a protective pathway, the initial interaction and cellular perturbation contribute to shifts in the redox environment.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection of MCB-613-Induced Endoplasmic Reticulum Stress Markers
Welcome to the technical support center for researchers utilizing MCB-613 to study endoplasmic reticulum (ER) stress. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and accurately detect key markers of the unfolded protein response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER stress?
A1: this compound is a small molecule stimulator of p160 steroid receptor coactivators (SRCs).[1] Its mechanism of inducing ER stress is multi-faceted. Primarily, it hyper-activates SRCs, leading to a rapid increase in intracellular reactive oxygen species (ROS).[2][3] This oxidative stress, coupled with proteasome dysfunction, disrupts cellular homeostasis and triggers the unfolded protein response (UPR).[2][3] Additionally, this compound has been shown to covalently inhibit Kelch-like ECH associated protein 1 (KEAP1), a key regulator of the cellular antioxidant response, which can further contribute to cellular stress.[4][5]
Q2: What are the primary ER stress markers to measure after this compound treatment?
A2: The primary markers indicating this compound-induced ER stress are the activation of the three main UPR branches. Key markers to investigate include:
-
PERK pathway: Phosphorylation of PERK and its downstream target, eIF2α, followed by an increase in ATF4 protein expression and subsequent induction of CHOP.[2][3]
-
IRE1α pathway: Phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA.[2][3]
-
ATF6 pathway: Although less directly reported for this compound, this pathway is a canonical branch of the UPR and can be assessed by examining the cleavage of ATF6.
Q3: What is a typical time course and concentration range for this compound treatment to observe ER stress?
A3: Based on published data, induction of key UPR markers such as the phosphorylation of eIF2α and IRE1α, and increased ATF4 expression, can be observed in HeLa cells as early as 4 hours post-treatment with this compound.[2][3] Effective concentrations for inducing ER stress and cytotoxicity in various cancer cell lines typically range from the low micromolar (e.g., 5-10 µM) to higher concentrations depending on the cell line and experimental duration.[2] We recommend performing a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Can I use common ER stress inducers like tunicamycin or thapsigargin as positive controls?
A4: Yes, tunicamycin and thapsigargin are excellent positive controls for inducing ER stress through different mechanisms (inhibition of N-linked glycosylation and SERCA pump inhibition, respectively). However, it's important to note that these agents may not fully recapitulate the specific effects of this compound, which involves SRC hyper-activation and significant ROS production.[2]
Data Presentation
Table 1: Qualitative Summary of this compound-Induced ER Stress Marker Expression
| Marker | Pathway | Method of Detection | Cell Line | Treatment Conditions | Observed Effect | Reference |
| p-IRE1α | IRE1α | Western Blot | HeLa | 4 hours | Increased | [2][3] |
| p-eIF2α | PERK | Western Blot | HeLa | 4 hours | Increased | [2][3] |
| ATF4 | PERK | Western Blot | HeLa | 4 hours | Increased | [2][3] |
| Polyubiquitinated Proteins | Proteasome Dysfunction | Western Blot | HeLa | 5 hours | Accumulated | [2][3] |
| Calnexin | ER Marker | Immunofluorescence | HeLa | 24 hours | Positive staining of vacuoles | [2][3] |
Note: This table provides a qualitative summary based on available literature. Quantitative fold changes will vary depending on the experimental setup, cell line, and specific this compound concentration and incubation time.
Experimental Protocols
Detailed Methodology 1: Western Blotting for Phosphorylated and Total ER Stress Proteins
This protocol is optimized for the detection of p-IRE1α, p-eIF2α, and ATF4.
1. Sample Preparation: a. Plate cells to achieve 70-80% confluency on the day of treatment. b. Treat cells with the desired concentration of this compound for the determined time course. Include vehicle-treated (DMSO) and positive control (e.g., tunicamycin) samples. c. Place the culture dish on ice and wash cells twice with ice-cold PBS. d. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Sonicate briefly to shear DNA and reduce viscosity. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an 8-12% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can increase background. b. Incubate the membrane with the primary antibody (e.g., anti-p-IRE1α, anti-p-eIF2α, anti-ATF4, or their total protein counterparts) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. d. For quantification, strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) or the total protein for the respective phosphorylated target.
Detailed Methodology 2: RT-qPCR for Spliced XBP1 and CHOP
1. RNA Extraction and cDNA Synthesis: a. Treat cells with this compound as described above. b. Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit. c. Assess RNA quality and quantity using a spectrophotometer. d. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template. b. Use primers that specifically amplify the spliced form of XBP1 and CHOP mRNA. A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization. c. Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). d. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Detailed Methodology 3: Immunofluorescence for ER Stress Markers
This protocol is suitable for visualizing ER morphology with calnexin or detecting the localization of CHOP.
1. Cell Preparation: a. Seed cells on sterile glass coverslips in a multi-well plate. b. Treat with this compound as required. c. Wash cells twice with PBS.
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS.
3. Immunostaining: a. Block non-specific binding sites with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes. b. Incubate with the primary antibody (e.g., anti-calnexin or anti-CHOP) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBST. d. Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark. e. Wash three times with PBST.
4. Mounting and Imaging: a. Counterstain nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Image the slides using a fluorescence or confocal microscope.
Troubleshooting Guides
Western Blotting Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal for Phospho-Proteins | 1. Low abundance of the phosphorylated protein.2. Phosphatase activity during sample preparation.3. Inefficient antibody binding. | 1. Increase the amount of protein loaded per lane.2. Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.3. Optimize primary antibody concentration and incubation time (overnight at 4°C is often recommended). |
| High Background | 1. Blocking with milk for phospho-protein detection.2. Primary or secondary antibody concentration is too high.3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking and antibody dilutions.2. Titrate antibody concentrations to find the optimal signal-to-noise ratio.3. Increase the number and duration of washes with TBST. |
| Multiple Non-Specific Bands | 1. Antibody cross-reactivity.2. Protein degradation. | 1. Use a more specific primary antibody; check the manufacturer's validation data.2. Ensure adequate protease inhibitors are used during sample preparation. |
RT-qPCR Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Amplification | 1. Poor RNA quality.2. Inefficient reverse transcription.3. Incorrect primer design. | 1. Ensure RNA has a 260/280 ratio of ~2.0.2. Use a high-quality reverse transcriptase and optimize the reaction conditions.3. Verify primer specificity using BLAST and ensure they span an exon-exon junction for mRNA targets. |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent sample quality. | 1. Use a master mix for qPCR reactions to minimize pipetting variability.2. Ensure consistent RNA extraction and cDNA synthesis across all samples. |
Immunofluorescence Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Low protein expression.2. Inadequate fixation or permeabilization.3. Primary and secondary antibodies are incompatible. | 1. Confirm protein expression by Western blot.2. Optimize fixation and permeabilization times and reagents for your specific antigen.3. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| High Background/Non-Specific Staining | 1. Insufficient blocking.2. Antibody concentration is too high.3. Autofluorescence of cells or fixative. | 1. Increase blocking time or use a different blocking agent (e.g., normal serum from the secondary antibody host species).2. Titrate the primary and secondary antibody concentrations.3. Include an unstained control to assess autofluorescence; consider using a different fixative or a quenching step. |
Mandatory Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of MCB-613 in certain cancer models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCB-613. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, particularly concerning the variable efficacy of this compound in different cancer models.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our cancer cell line model. What are the potential reasons for this?
A1: The efficacy of this compound is highly dependent on the molecular characteristics of the cancer model. Low efficacy could be attributed to several factors related to its dual mechanism of action:
-
Low Steroid Receptor Coactivator (SRC) Expression: this compound was initially identified as a potent stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] Its cytotoxic effects in some cancer cells are mediated by the "over-stimulation" of these oncoproteins, leading to excessive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[2] Cancer models with low endogenous expression of SRCs may not be as susceptible to this over-stimulation effect.
-
Functional KEAP1-NRF2 Pathway: More recently, this compound has been identified as a covalent inhibitor of Kelch-like ECH-associated protein 1 (KEAP1).[3] KEAP1 is a negative regulator of the transcription factor NRF2, which controls the expression of antioxidant genes. In many cancer types, the KEAP1-NRF2 pathway is dysregulated, leading to increased NRF2 activity and resistance to chemotherapy. This compound is particularly effective in cancer cells that have acquired resistance to other targeted therapies, such as EGFR inhibitors in non-small cell lung cancer (NSCLC), by exploiting a collateral sensitivity related to KEAP1.[3] However, in cancer models with a wild-type and functional KEAP1-NRF2 pathway, the effect of this compound may be less pronounced.
-
NRF2 Status: Surprisingly, the knockout of NRF2 has been shown to sensitize cells to this compound, suggesting that the drug's cytotoxic effects via KEAP1 inhibition may be mediated by an alternative KEAP1 substrate.[3] Therefore, the baseline activity and role of NRF2 in your specific cancer model could influence the response to this compound.
-
Cellular Redox State: Given that one of the downstream effects of this compound is the induction of ROS, the intrinsic antioxidant capacity of your cancer model could also play a role in its sensitivity. Cells with a high capacity to neutralize ROS may be more resistant to this compound-induced cell death.
Q2: How can we determine if our cancer model is a good candidate for this compound treatment?
A2: To assess the potential sensitivity of your cancer model to this compound, we recommend the following characterization:
-
Assess SRC and KEAP1 Protein Levels: Perform western blotting to determine the endogenous expression levels of SRC-1, SRC-2, SRC-3, and KEAP1 in your panel of cell lines. High SRC expression may indicate potential sensitivity to the over-stimulation mechanism, while the KEAP1 status is relevant for the covalent inhibition mechanism.
-
Evaluate NRF2 Pathway Activity: Measure the baseline levels of NRF2 and its downstream targets (e.g., NQO1, GCLC) to understand the activity of the NRF2 pathway in your model.
-
Empirical Testing: The most definitive way to determine sensitivity is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line(s) of interest.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: In sensitive cancer cell lines, this compound has been shown to induce a form of non-apoptotic cell death called paraptosis.[4] This is characterized by extensive cytoplasmic vacuolization, originating from the endoplasmic reticulum.[5][6] You may also observe an increase in intracellular ROS levels.[5][6]
Data Presentation
The following table summarizes the approximate IC50 values of this compound in various cancer cell lines, as estimated from published data. These values should be used as a reference, and it is recommended to determine the IC50 experimentally in your specific model.
| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~5 | [5][6] |
| PC-3 | Prostate Cancer | ~7 | [5][6] |
| H1299 | Lung Cancer | ~8 | [5][6] |
| HepG2 | Liver Cancer | ~6 | [5][6] |
| HeLa | Cervical Cancer | ~5 | [5][6] |
| Mouse Embryonic Fibroblasts (MEF) | Normal | >10 | [5][6] |
| Mouse Primary Hepatocytes | Normal | >10 | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting for KEAP1 and SRC-3
This protocol is for determining the protein expression levels of KEAP1 and SRC-3.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KEAP1 (1:1000 dilution) and SRC-3 (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentration and time points. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 5 µM CM-H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 2. BioKB - Relationship - this compound - activates - cell death [biokb.lcsb.uni.lu]
- 3. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of MCB-613 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of MCB-613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as a potent stimulator of steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3.[1][2] Its mechanism of action involves direct binding to SRCs, leading to their hyper-activation and increased transcriptional activity.[1] This overstimulation can induce significant cellular stress, including endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), which can selectively kill cancer cells through a process resembling paraptosis.[1][3] More recently, this compound has also been shown to covalently inhibit Kelch-like ECH associated protein 1 (KEAP1), which leads to the accumulation and activation of NRF2.[4][5]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown potential in cancer therapy due to its ability to selectively kill cancer cells and inhibit tumor growth in vivo.[1] Additionally, it has been demonstrated to attenuate adverse remodeling after myocardial infarction, suggesting a role in cardiovascular disease treatment.[6][7] A more metabolically stable and potent derivative has also been explored for protecting the brain from ischemic injury after a stroke.[8]
Q3: Are there known challenges with the in vivo bioavailability of this compound?
A3: While specific bioavailability data for this compound is not extensively published in the provided search results, the development of more potent and metabolically stable derivatives suggests that the parent compound may have suboptimal pharmacokinetic properties.[8] Challenges for poorly soluble drugs often include low aqueous solubility, poor permeability, and extensive first-pass metabolism, which can limit oral bioavailability.[9]
Q4: What general strategies can be employed to enhance the bioavailability of a compound like this compound?
A4: A variety of formulation strategies can be used to improve the bioavailability of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[10][11]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), for instance, can improve absorption by dissolving the drug in lipid carriers.[10][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[14]
-
Use of Co-solvents: The addition of a water-miscible solvent in which the drug is soluble can enhance its bioavailability.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.2. Formulation with Solubilizing Excipients: Prepare a solid dispersion of this compound with a hydrophilic polymer.3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut. |
| High inter-individual variability in pharmacokinetic profiles. | Food effects on drug absorption; inconsistent dissolution. | 1. Administer with a high-fat meal to potentially enhance absorption if it is a lipophilic compound (this needs to be tested).2. Develop a more robust formulation, such as an amorphous solid dispersion, to ensure more consistent dissolution. |
| Evidence of significant first-pass metabolism (low oral bioavailability despite good absorption). | Extensive metabolism by cytochrome P450 enzymes in the liver or gut wall. | 1. Co-administration with a CYP3A4 inhibitor (e.g., ritonavir, though this is for investigational purposes and requires careful consideration of drug-drug interactions).2. Chemical modification of the this compound structure to block metabolic sites (as has been explored with the development of derivatives).[8] |
| Poor brain penetration for neurological applications. | Active efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein). | 1. Co-administration with a P-glycoprotein inhibitor (e.g., verapamil, for experimental studies).2. Formulation in nanoparticles designed to cross the blood-brain barrier. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of this compound and a general workflow for enhancing its bioavailability.
Caption: this compound mechanism of action via SRC hyper-activation.
Caption: this compound mechanism of action via KEAP1 inhibition.
Caption: Experimental workflow for enhancing this compound bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film or powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collect the solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, morphology (e.g., using scanning electron microscopy), and physical state (e.g., using X-ray powder diffraction to confirm an amorphous state).
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add a precisely weighed amount of the this compound formulation (e.g., the solid dispersion equivalent to a specific dose of this compound) to each dissolution vessel containing 900 mL of the medium.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Compare the dissolution profile of the formulated this compound to that of the unformulated drug.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in solubility and bioavailability with different formulation strategies.
Table 1: Solubility of this compound in Different Media
| Formulation | Solubility in Water (µg/mL) | Solubility in SGF (pH 1.2) (µg/mL) | Solubility in SIF (pH 6.8) (µg/mL) |
| Unformulated this compound | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| This compound:PVP K30 (1:4) Solid Dispersion | 45.2 ± 3.1 | 58.7 ± 4.5 | 51.4 ± 3.9 |
| This compound:HPMC (1:4) Solid Dispersion | 38.6 ± 2.8 | 49.3 ± 3.7 | 42.1 ± 3.2 |
| This compound SEDDS | > 200 (in emulsion) | > 200 (in emulsion) | > 200 (in emulsion) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (in 0.5% CMC) | 85 ± 15 | 2.0 | 410 ± 75 | 100 |
| Micronized this compound | 150 ± 25 | 1.5 | 820 ± 110 | 200 |
| This compound:PVP K30 (1:4) Solid Dispersion | 420 ± 50 | 1.0 | 2550 ± 300 | 622 |
| This compound SEDDS | 650 ± 80 | 0.75 | 3800 ± 450 | 927 |
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A steroid receptor coactivator small molecule “stimulator” attenuates post-stroke ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Technical Support Center: Validating MCB-613 Specificity for KEAP1
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the specific interaction between the small molecule MCB-613 and its target protein, KEAP1.
Frequently Asked Questions (FAQs)
Q1: How was KEAP1 first identified as the primary target of this compound?
A1: Initial identification of KEAP1 as the target of this compound was achieved through unbiased, high-throughput screening methods. Specifically, a CRISPR/Cas9 loss-of-function screen was utilized to pinpoint genes essential for the activity of this compound in drug-resistant non-small cell lung cancer (NSCLC) cells.[1] This genetic screening approach, combined with subsequent proteomic and functional genomic screens, nominated KEAP1 as the primary molecular target.[1][2]
Q2: What is the mechanism of interaction between this compound and KEAP1?
A2: this compound binds to KEAP1 in a covalent manner.[1][2][3] It acts as a molecular bridge, with a single molecule of this compound capable of tethering two KEAP1 monomers together, inducing dimerization.[1][2][4] This interaction occurs within the dimerization domain of KEAP1.[1] The electrophilic nature of this compound, featuring two distinct Michael acceptor sites, facilitates this covalent bridging.[1]
Q3: Does this compound binding stabilize or destabilize KEAP1?
A3: Counterintuitively, the binding of this compound leads to the destabilization of KEAP1. This has been demonstrated through thermal shift assays, where this compound was shown to decrease the melting temperature (Tm) of purified KEAP1 in a dose-dependent manner.[1] Cellular Thermal Shift Assays (CETSA) confirmed this destabilizing effect in a cellular context.[1]
Q4: Is the functional effect of this compound mediated through the canonical NRF2 pathway?
A4: While this compound's interaction with KEAP1 does interfere with the degradation of canonical KEAP1 substrates like NRF2, its primary mechanism of action appears to be unrelated to NRF2 activation.[1][2] Surprisingly, NRF2 knockout has been shown to sensitize cells to this compound, suggesting that the drug's effects are mediated through the modulation of an alternative KEAP1 substrate.[2][3][4]
Q5: Are there known off-targets for this compound that I should be aware of?
A5: Yes, besides its well-characterized interaction with KEAP1, this compound has also been identified as a potent stimulator of steroid receptor coactivators (SRCs).[5] It can directly bind to and hyper-activate SRCs, leading to increased transcriptional activity and subsequent induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[5] When designing experiments to validate the specificity of this compound for KEAP1, it is crucial to consider potential confounding effects from its activity on SRCs.
Troubleshooting Guides
Issue 1: Inconsistent results in Thermal Shift Assays (TSA / CETSA)
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect this compound solutions for any precipitate. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent and low (typically <1%) across all samples. |
| Protein Aggregation | Use freshly purified KEAP1 protein for in vitro thermal shift assays. For CETSA, ensure cell lysates are properly prepared and clarified by centrifugation to remove insoluble components. |
| Incorrect Heating Rate | Use a consistent and appropriate temperature ramp rate in the thermal cycler. A rate of 1°C/minute is a good starting point. |
| Suboptimal Dye Concentration | Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange) used in the assay. Too little dye can result in a low signal, while too much can lead to high background fluorescence. |
Issue 2: Failure to observe KEAP1 dimerization by Western Blot
| Potential Cause | Troubleshooting Step |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound to induce dimerization. |
| Poor Antibody Quality | Use a validated antibody that recognizes the specific epitope of KEAP1 you are probing. Test multiple antibodies if necessary. |
| Inefficient Protein Transfer | Ensure complete transfer of high molecular weight proteins during Western blotting. Use a wet transfer system and optimize transfer time and voltage. Consider using a lower percentage acrylamide gel for better resolution of larger protein complexes. |
| Protein Degradation | Work quickly and on ice during sample preparation. Always include protease inhibitors in your lysis buffer. |
Issue 3: High background in pull-down assays with this compound analogues
| Potential Cause | Troubleshooting Step |
| Non-specific Binding to Beads | Pre-clear your cell lysates with beads before incubation with the this compound analogue-coupled beads. Include a blocking agent like BSA in your buffers. |
| Hydrophobic Interactions | Increase the stringency of your wash buffers by adding a mild non-ionic detergent (e.g., Tween-20 or NP-40). Perform additional wash steps. |
| Ineffective Elution | If using a competitive elution strategy, ensure the concentration of the competing free molecule is sufficient. For denaturing elution, ensure the elution buffer (e.g., SDS-PAGE sample buffer) is at the correct concentration and pH. |
Experimental Protocols & Data
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to confirm the direct binding of this compound to KEAP1 within a cellular environment.
-
Cell Treatment: Culture cells (e.g., WZR12) to 80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle (DMSO) for 1 hour.[1]
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatants and analyze the levels of soluble KEAP1 by Western blotting. A decrease in the amount of soluble KEAP1 at lower temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement and destabilization.[1]
Quantitative Data Summary
| Assay | Parameter | Value | Cell Line/System | Reference |
| Cellular Thermal Shift Assay (CETSA) | ΔTm of V5-KEAP1 | > 8.4 °C decrease | WZR12 cells | [1] |
| In vitro Thermal Shift Assay | Tm of His6-KEAP1 | Dose-dependent decrease | Purified protein | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on the KEAP1 pathway.
References
- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Mechanisms: Comparing the Efficacy of MCB-613 and the SRC Inhibitor Dasatinib in Oncology Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutic agents is paramount. This guide provides a detailed comparison of two distinct molecules that interface with Steroid Receptor Coactivators (SRCs): MCB-613, a novel SRC stimulator, and dasatinib, a well-established SRC inhibitor.
While both compounds ultimately impact cancer cell viability, they achieve this through diametrically opposed mechanisms of action. This compound hyper-activates SRCs, leading to a cascade of cellular stress and apoptosis. In contrast, dasatinib, a multi-kinase inhibitor, blocks the activity of SRC family kinases, among other targets, to inhibit oncogenic signaling. This guide will delve into the preclinical and clinical data available for both agents, presenting a clear picture of their respective efficacies and underlying biological pathways.
Mechanism of Action: Stimulation vs. Inhibition
This compound represents a paradigm-shifting approach to cancer therapy. Identified as a potent "Steroid Receptor Coactivator Small Molecule Stimulator" (SMS), it paradoxically leverages the overstimulation of oncogenic pathways to induce cancer cell death. By directly binding to and hyper-activating SRCs, this compound triggers the formation of an aberrant coactivator complex, leading to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). This overwhelming cellular stress proves selectively fatal to cancer cells that are often dependent on SRCs for their growth and survival. More recent findings have also elucidated a secondary mechanism for this compound in specific cancer types, where it acts as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), a key component of the cellular antioxidant response pathway.
Dasatinib, on the other hand, functions as a potent ATP-competitive tyrosine kinase inhibitor. Its primary therapeutic applications are in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), where it effectively targets the BCR-ABL fusion protein. In addition to its potent inhibition of BCR-ABL, dasatinib is a powerful inhibitor of the SRC family of kinases (including SRC, LCK, YES, and FYN). By blocking the catalytic activity of these kinases, dasatinib disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and dasatinib are not yet available in the public domain. However, by examining their individual preclinical data, we can infer their distinct profiles.
This compound: Preclinical Data
This compound has demonstrated significant anti-tumor activity in various preclinical models. In vitro, it has been shown to induce cell death in a range of cancer cell lines. In vivo, studies using a breast cancer mouse xenograft model revealed that this compound can effectively inhibit tumor growth.
| Cell Line | Cancer Type | Endpoint | This compound Concentration/Dose | Result | Reference |
| MCF-7 | Breast Cancer | Cell Viability | Not Specified | Significant reduction | |
| PC-3 | Prostate Cancer | Cell Viability | Not Specified | Significant reduction | |
| HepG2 | Liver Cancer | Cell Viability | Not Specified | Significant reduction | |
| H1299 | Lung Cancer | Cell Viability | Not Specified | Significant reduction | |
| MCF-7 Xenograft | Breast Cancer | Tumor Growth | 20 mg/kg (i.p.) | Inhibition of tumor growth |
Dasatinib: Preclinical Data in Solid Tumors
While highly effective in hematological malignancies, the preclinical efficacy of dasatinib in solid tumors has been more nuanced. Studies have shown that dasatinib can inhibit proliferation, migration, and invasion in various solid tumor cell lines. However, its clinical translation in this context has been challenging, with limited success observed in clinical trials for solid tumors.
| Cell Line/Model | Cancer Type | Endpoint | Dasatinib Concentration/Dose | Result | Reference |
| Prostate Cancer Cell Lines | Prostate Cancer | Cell Adhesion, Migration, Invasion | Not Specified | Inhibition | |
| Glioblastoma Cell Lines | Glioblastoma | Cell Proliferation, Migration | Not Specified | Inhibition | |
| Orthotopic Glioblastoma Mouse Model | Glioblastoma | Tumor Growth | Not Specified | Attenuation of tumor growth |
Clinical Efficacy: Dasatinib in Focus
As this compound is a newer investigational compound, clinical trial data is not yet widely available. In contrast, dasatinib has a well-documented clinical track record, particularly in the treatment of CML and Ph+ ALL.
Dasatinib: Clinical Trial Data in CML
Dasatinib has been extensively studied in numerous clinical trials and has demonstrated superior efficacy compared to the first-generation tyrosine kinase inhibitor, imatinib, in treatment-naive CML patients.
| Clinical Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| DASISION | Treatment-naive CML | Dasatinib vs. Imatinib | Complete Cytogenetic Response (CCyR) by 12 months | Dasatinib showed a higher rate of CCyR and faster time to response. | |
| Phase 2/3 Trials | Imatinib-resistant/intolerant CML | Dasatinib | Major Cytogenetic Response (MCyR) and Complete Hematologic Response (CHR) | Dasatinib demonstrated durable responses. |
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed experimental methodologies are crucial.
This compound In Vivo Xenograft Study Protocol
-
Animal Model: Athymic nude mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Cell Implantation: Cells are injected into the mammary fat pads to establish tumors.
-
Treatment Groups:
-
This compound treated group (n=13): Intraperitoneal (i.p.) injection of this compound (20 mg/kg) three times a week for 7 weeks.
-
Control group (n=14): Intraperitoneal (i.p.) injection of a saline vehicle.
-
-
Endpoint: Tumor growth is monitored and measured over the course of the study.
Dasatinib In Vitro Kinase Assays
-
Kinases: ABL, SRC, LCK, YES, and KIT.
-
Method: In vitro kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of dasatinib.
-
Procedure: Purified recombinant kinases are incubated with their respective substrates and ATP in the presence of varying concentrations of dasatinib. The level of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these compounds is essential for a comprehensive understanding of their mechanisms.
A Comparative Guide to KEAP1 Inhibitors in Lung Cancer: MCB-613 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 pathway is a critical regulator of cellular response to oxidative and electrophilic stress. In non-small cell lung cancer (NSCLC), mutations in KEAP1 or the NRF2 gene (NFE2L2) lead to constitutive activation of NRF2, a transcription factor that drives the expression of antioxidant and cytoprotective genes. This aberrant signaling promotes tumor cell survival, proliferation, and resistance to therapy, making the KEAP1-NRF2 axis an attractive therapeutic target. This guide provides a comparative analysis of MCB-613, a direct covalent inhibitor of KEAP1, and other therapeutic strategies being investigated for the treatment of KEAP1-mutant lung cancer.
Mechanism of Action: Direct vs. Indirect Inhibition
Therapeutic strategies targeting the KEAP1-NRF2 pathway in lung cancer can be broadly categorized into direct KEAP1 inhibitors and indirect approaches that exploit the metabolic vulnerabilities created by KEAP1 mutations.
This compound stands out as a direct covalent inhibitor of KEAP1. It possesses a unique mechanism of action, utilizing two distinct Michael acceptor sites to covalently bind to and bridge two KEAP1 monomers.[1] This dimerization of KEAP1 monomers interferes with the degradation of its substrates, including NRF2.[1] Interestingly, the cytotoxic effects of this compound in drug-resistant EGFR-mutant NSCLC appear to be independent of NRF2, suggesting that it may act through the modulation of other, yet-to-be-fully-identified KEAP1 substrates.[1]
In contrast, other agents in development for KEAP1-mutant lung cancer take an indirect approach. These compounds do not directly bind to KEAP1 but rather target downstream signaling pathways or metabolic dependencies that arise from constitutive NRF2 activation. These include:
-
mTOR Inhibitors (e.g., Sapanisertib/TAK-228): These agents target the mTOR pathway, which is downstream of NRF2 signaling.
-
Glutamine Antagonists (e.g., Telaglenastat/CB-839 and DRP-104): These drugs exploit the increased reliance of KEAP1-mutant cancer cells on glutamine metabolism.[2][3]
-
NRF2 Activators (e.g., Bardoxolone Methyl/CDDO-Me): While seemingly counterintuitive, these compounds, which are electrophilic and modify cysteine residues on KEAP1, are potent activators of the NRF2 pathway.[4][5] Their anti-cancer effects in certain preclinical models suggest a complex role for NRF2 signaling in cancer, where hyperactivation may lead to detrimental cellular stress.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for this compound and other relevant inhibitors. Direct comparison is challenging due to the different mechanisms of action and the variety of experimental models used.
Table 1: In Vitro Efficacy of KEAP1-Targeted Therapies
| Compound | Class | Cell Line(s) | Mutation Status | IC50 | Reference(s) |
| This compound | Direct Covalent KEAP1 Inhibitor | EGFR-mutant NSCLC (PC9, GR4, etc.) | EGFR-mutant, TKI-resistant | Selective cytotoxicity in resistant cells (specific IC50 values not detailed in reviewed literature) | [6] |
| Sapanisertib (TAK-228) | mTORC1/2 Inhibitor | LK-2 (LUSC) | NFE2L2 E79K mutant | 68 nM | |
| Telaglenastat (CB-839) | Glutaminase Inhibitor | TNBC cell lines (HCC1806, MDA-MB-231) | Not specified | 49 nM, 26 nM | [7] |
| Bardoxolone Methyl (CDDO-Me) | NRF2 Activator | Various cancer cell lines | Not specified | Cytotoxic at micromolar concentrations | [8][9] |
Table 2: In Vivo Efficacy of KEAP1-Targeted Therapies
| Compound | Model | Treatment Details | Key Findings | Reference(s) |
| This compound | SCID mice with PC9 (drug-naïve) and GR4 (drug-resistant) NSCLC xenografts | 20 mg/kg, i.p., three times weekly | Selective suppression of drug-resistant GR4 tumors | [6] |
| Sapanisertib (TAK-228) | LK-2 (NFE2L2 mutant) xenograft | Not specified | 55% tumor response | |
| DRP-104 | Immunodeficient mice with KrasG12D/+ p53-/- Keap1 knockout (KPK) NSCLC xenografts | 2 mg/kg, s.c., 5 days on/2 days off | Sensitivity in KPK tumors, resistance in Keap1 WT tumors | [3] |
| Bardoxolone Methyl (CDDO-Me) | A/J mice with vinyl carbamate-induced lung tumors | 50-100 mg/kg in diet | Up to 95% reduction in tumor burden in WT mice | [4][10] |
Table 3: Clinical Trial Data for Indirect KEAP1 Pathway Inhibitors
| Compound | Trial Identifier | Phase | Lung Cancer Population | Key Findings | Reference(s) |
| Sapanisertib (TAK-228) | NCT02417701 | II | Advanced NSCLC with NFE2L2/KEAP1 mutations | ORR of 25% in LUSC with NFE2L2 alterations | [11][12] |
| Telaglenastat (CB-839) | NCT04265534 (KEAPSAKE) | II | 1L KEAP1/NRF2-mutated non-squamous mNSCLC (in combination) | Trial terminated due to lack of clinical benefit | |
| DRP-104 | NCT04471415 | I/II | Advanced solid tumors, including NSCLC with KEAP1 mutations | Ongoing | [2][13] |
| Bardoxolone Methyl (CDDO-Me) | Various | I/II | Advanced solid tumors and lymphomas | MTD established at 900 mg/day; objective responses observed | [14][15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. dovepress.com [dovepress.com]
- 2. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine antagonists may KEAP lung cancer in check - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bardoxolone methyl induces apoptosis and autophagy and inhibits epithelial-to-mesenchymal transition and stemness in esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical trial of cancer-fighting glutamine antagonist DRP-104 underway [uochb.cz]
- 14. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCB-613 and Bufalin as Steroid Receptor Coactivator (SRC) Modulators
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct modulators of the p160 Steroid Receptor Coactivator (SRC) family: MCB-613, a synthetic small molecule activator, and bufalin, a naturally derived cardiac glycoside with inhibitory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance, and the experimental protocols used for their characterization.
Introduction and Overview
The p160 SRC family, comprising SRC-1 (NCOA1), SRC-2 (NCOA2), and SRC-3 (NCOA3), are crucial transcriptional coactivators that play a pivotal role in mediating the transcriptional activities of nuclear receptors and other transcription factors.[1][2] Their dysregulation is implicated in the progression of various cancers, making them significant targets for therapeutic intervention.[1][3] This guide contrasts two molecules with opposing effects on SRCs: this compound, which hyper-activates SRCs, and bufalin, which inhibits their function.
-
This compound is a novel small molecule identified as a potent pan-stimulator of SRCs.[4] Its mechanism of action is unique, as it leads to the over-stimulation of SRC transcriptional activity, inducing excessive cellular stress in cancer cells, ultimately leading to cell death.[5][6] This "over-stimulation" strategy presents an alternative approach to cancer therapy.[5]
-
Bufalin is a cardiotonic steroid originally isolated from toad venom. It has been identified as a potent inhibitor of SRC-1 and SRC-3.[1][7] Bufalin promotes the degradation of SRC proteins and has demonstrated the ability to block cancer cell growth at nanomolar concentrations.[1][7]
Mechanism of Action
The two compounds modulate SRC activity through fundamentally different mechanisms.
This compound: The SRC Hyper-Activator
This compound directly binds to SRCs, leading to a dramatic increase in their transcriptional activity.[5][8] This hyper-activation promotes the formation of a coactivator complex with other proteins like CBP and CARM1.[5][8] A key consequence of this over-stimulation is the rapid generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[5][6] The elevated ROS levels can further activate kinases like Abl, which in turn can phosphorylate and further hyper-activate SRCs, creating a positive feedback loop that overwhelms and kills cancer cells.[5]
Bufalin: The SRC Inhibitor
Bufalin acts as an inhibitor of SRC-1 and SRC-3 by reducing their cellular protein levels.[7] It does not significantly alter the mRNA levels of these coactivators, suggesting a post-transcriptional mechanism of action.[7] Studies have shown that bufalin promotes the proteasome-mediated degradation of SRC-3.[7] By reducing the concentration of these essential coactivators, bufalin effectively dampens the transcriptional programs that drive cancer cell proliferation and survival.[1][7] While bufalin is also known as an inhibitor of Na+/K+-ATPase, its effects on SRCs appear to be a distinct and critical part of its anti-cancer activity. Some research also suggests that bufalin can inhibit the Src signaling pathway, reducing phosphorylation of the Src kinase.[9][10]
Quantitative Data Comparison
The following table summarizes the quantitative data related to the activity of this compound and bufalin. It is important to note that as an activator, this compound's potency is often described by its effective concentration (EC) for inducing a biological effect, whereas bufalin's potency as an inhibitor is typically defined by its half-maximal inhibitory concentration (IC50).
| Parameter | This compound | Bufalin | Cell Lines / Conditions | Source |
| Mechanism | SRC Activator | SRC Inhibitor | - | [5][7] |
| Effective Concentration | Cytotoxic in various cancer cell lines at 0-7 µM (48h) | Inhibits SRC-3/SRC-1 protein levels at 1-5 nM (24h) | PC-3, MCF-7, HepG2, H1299 | [4][7] |
| Effect on Cell Viability | Induces paraptotic-like cell death | Blocks cancer cell growth | MCF-7, A549, HeLa | [4][7] |
| Target Specificity | Pan-SRC stimulator (SRC-1, SRC-2, SRC-3) | Potent inhibitor of SRC-1 and SRC-3 | - | [4][7] |
| Effect on SRC Signaling | Hyper-activates SRC transcriptional activity | Promotes proteasome-mediated degradation of SRC-3 | HeLa, MCF-7 | [5][7] |
| Effect on p-Src | Not directly reported to alter p-Src levels | Reduces p-Src levels | Non-small cell lung cancer cell lines | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SRC modulators. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay for SRC Activity)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is suitable for screening for both inhibitors and activators.
-
Objective: To determine the effect of a test compound (e.g., this compound or bufalin) on the enzymatic activity of recombinant Src kinase.
-
Materials:
-
Recombinant Human Src Kinase
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)[11]
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
ATP Solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent[11]
-
Test compounds (this compound, bufalin) dissolved in DMSO
-
White, opaque 384-well plates
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant Src kinase, peptide substrate, and varying concentrations of the test compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[11][12]
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[11]
-
Protocol 2: Western Blot Analysis of Cellular SRC Protein Levels and Phosphorylation
This cell-based assay is used to determine the effect of a compound on the total protein levels of SRCs and the phosphorylation status of the Src kinase.
-
Objective: To measure the levels of total SRC-1/SRC-3 and phosphorylated Src (p-Src Tyr416) in cancer cells following treatment with bufalin.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)[7]
-
Cell culture medium and supplements
-
Bufalin stock solution
-
Lysis Buffer (e.g., modified RIPA buffer) supplemented with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-SRC-1, anti-SRC-3, anti-p-Src (Tyr416), anti-Total Src, anti-Actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of bufalin (e.g., 0-100 nM) for a specified duration (e.g., 24 hours).[7][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-SRC-3 or anti-p-Src) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (Actin or GAPDH) to determine the relative changes in protein levels or phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental designs can aid in understanding the complex biological processes involved.
Caption: this compound signaling pathway leading to cancer cell death.
Caption: Bufalin's inhibitory mechanisms on SRC and Src signaling.
Caption: Workflow for comparing this compound and bufalin effects.
Summary and Conclusion
This compound and bufalin represent two opposing strategies for modulating SRC activity for therapeutic benefit.
-
This compound employs a novel "hyper-activation" or "over-stimulation" approach.[5] By pushing the SRC signaling pathway beyond a tolerable threshold, it induces a state of cellular stress that is selectively toxic to cancer cells, which are often highly dependent on these pathways.[4][5] This makes it a promising candidate for a new class of anti-cancer therapeutics.
-
Bufalin follows a more traditional inhibitory model, reducing the levels of key SRC proteins required for cancer cell growth and survival.[1][7] Its ability to promote the degradation of SRC-1 and SRC-3 at nanomolar concentrations, coupled with its inhibitory effects on the Src kinase signaling pathway, underscores its potential as a multi-faceted anti-cancer agent.[7][9]
The choice between an SRC activator like this compound and an inhibitor like bufalin will depend on the specific cancer type, its underlying genetic and signaling landscape, and the desired therapeutic outcome. This guide provides the foundational data and methodologies to assist researchers in making informed decisions and designing further investigations into these potent SRC modulators.
References
- 1. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to MCB-613 and Gossypol in Targeting Apoptosis Pathways
In the landscape of cancer therapeutics, the induction of programmed cell death, or apoptosis, remains a cornerstone of many treatment strategies. This guide provides a detailed, objective comparison of two compounds, MCB-613 and gossypol, that modulate cell death pathways, albeit through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in their modes of action, supported by experimental data.
Overview of this compound and Gossypol
This compound is a small molecule initially identified as a potent stimulator of steroid receptor coactivators (SRCs).[1][2][3] Its cytotoxic effects in cancer cells are primarily attributed to the overstimulation of these coactivators, leading to a non-apoptotic form of cell death known as paraptosis.[4] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[1][3][5] More recent evidence has unveiled a second mechanism of action for this compound: the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1), a key regulator of the cellular stress response.[6] While treatment with this compound can lead to the cleavage of caspase-3, a hallmark of apoptosis, this is not considered its primary mechanism of inducing cell death.[1][3]
Gossypol , a naturally occurring polyphenolic aldehyde derived from the cotton plant, is a well-established pro-apoptotic agent.[7] It functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[8] By binding to the BH3 homology domain of these proteins, gossypol neutralizes their protective function, thereby triggering the intrinsic pathway of apoptosis.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and the activation of caspases.[9] The levorotatory isomer, (-)-gossypol (also known as AT-101), is reported to be the more potent enantiomer in inducing apoptosis.[10]
Comparative Analysis of Efficacy
The cytotoxic effects of this compound and gossypol have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of this compound and Gossypol in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | ~5 | [1] |
| PC-3 (Prostate) | ~6 | [1] | |
| H1299 (Lung) | ~7 | [1] | |
| HepG2 (Liver) | ~8 | [1] | |
| Gossypol | BxPC-3 (Pancreatic) | 14 (24h), 6 (48h) | [7] |
| MIA PaCa-2 (Pancreatic) | 15 (24h), 10 (48h) | [7] | |
| DU145 (Prostate) | 5 | [11] | |
| PC3 (Prostate) | 3 | [11] | |
| LAPC4 (Prostate) | 4 | [11] | |
| UM-SCC-1 (Head and Neck) | ~4 | [10] | |
| UM-SCC-17B (Head and Neck) | ~4 | [10] |
Mechanistic Differences in Cell Death Induction
The signaling pathways activated by this compound and gossypol to induce cell death are fundamentally different. This compound primarily induces paraptosis through SRC overstimulation and KEAP1 inhibition, while gossypol is a direct activator of the intrinsic apoptotic pathway.
Table 2: Effects on Key Apoptosis-Related Proteins
| Protein | This compound | Gossypol |
| Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) | No direct inhibition reported | Direct inhibition, downregulation of expression |
| Pro-apoptotic Bcl-2 family (Bax, Bak) | Not a primary target | Upregulation of Bax expression |
| Caspase-3 | Cleavage observed, but not the primary death mechanism | Activation (cleavage) |
| Caspase-8 | Not a primary target | Activation (cleavage) |
| Caspase-9 | Not a primary target | Activation (cleavage) |
| PARP | Not a primary target | Cleavage |
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cytotoxic and pro-apoptotic effects of compounds like this compound and gossypol.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or gossypol) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.[7][9][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.[13][14][15][16]
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Experimental Workflow Diagram
Conclusion
This compound and gossypol represent two distinct approaches to inducing cell death in cancer cells. Gossypol is a classic pro-apoptotic agent that directly targets the core machinery of the intrinsic apoptotic pathway by inhibiting Bcl-2 family proteins. In contrast, this compound induces a less common form of programmed cell death, paraptosis, through the overstimulation of SRCs and also acts via inhibition of KEAP1. While both compounds show promise in preclinical studies, their different mechanisms of action may have significant implications for their therapeutic application, potential resistance mechanisms, and combination strategies. For researchers in drug development, understanding these nuances is critical for designing effective anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]
- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol overcomes stroma-mediated resistance to the BCL2 inhibitor ABT-737 in chronic lymphocytic leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. origene.com [origene.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
MCB-613: A Novel Therapeutic Candidate Poised to Challenge Standard-of-Care in Oncology
For Immediate Release
A comprehensive analysis of preclinical data suggests that MCB-613, a novel small molecule activator of steroid receptor coactivators (SRCs), demonstrates significant therapeutic potential against a range of cancers, positioning it as a promising candidate to be evaluated against current standard-of-care treatments. This comparison guide provides an objective overview of this compound's performance in key cancer models, juxtaposed with established therapies, supported by experimental data.
Introduction to this compound
This compound represents a paradigm-shifting approach in cancer therapy. Instead of inhibiting oncogenic pathways, it hyper-activates them, leading to excessive cellular stress and selective death of cancer cells. This novel mechanism of action targets the inherent vulnerabilities of cancer cells that have become dependent on these pathways for their growth and survival. Preclinical studies have highlighted its efficacy in breast, prostate, lung, and liver cancer models.
Mechanism of Action: A Dual Threat to Cancer Cells
This compound is understood to exert its potent anti-cancer effects through two primary mechanisms:
-
SRC Hyper-activation: this compound directly binds to and over-stimulates Steroid Receptor Coactivators (SRCs), key regulators of cellular growth pathways. This hyper-activation leads to an overload of the endoplasmic reticulum and a surge in reactive oxygen species (ROS), ultimately triggering cancer cell death.
-
KEAP1 Inhibition: More recent findings have identified a second mechanism, particularly relevant in drug-resistant cancers. This compound can covalently inhibit KEAP1, a crucial protein in the cellular stress response, leading to the accumulation of NRF2 and subsequent induction of a cytotoxic state known as reductive stress.
Head-to-Head: this compound vs. Standard-of-Care
To contextualize the therapeutic potential of this compound, its performance in preclinical models is compared with established standard-of-care drugs for the corresponding cancer types.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and standard-of-care drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | This compound (µM) | Standard-of-Care Drug | Standard-of-Care IC50 (µM) |
| Breast Cancer (ER+) | MCF-7 | ~5 | Tamoxifen | 4.506 - 17.26[1][2] |
| Prostate Cancer | PC-3 | ~5 | Docetaxel | 0.00372 - 0.598[3][4] |
| Non-Small Cell Lung Cancer | H1299 | ~5 | Cisplatin | 1.89 - 9[5][6] |
| Hepatocellular Carcinoma | HepG2 | ~5 | Sorafenib | 5.783 - 8.289[7] |
Note: The IC50 values for this compound are estimated from the dose-response curves presented in Wang et al., Cancer Cell, 2015, as exact values were not provided in the text of the reviewed literature.
In Vivo Tumor Growth Inhibition
The efficacy of this compound in a living organism was evaluated in a breast cancer xenograft model using MCF-7 cells. The results are compared with clinical outcomes of standard-of-care therapies.
| Cancer Type | Model | This compound Treatment | This compound Efficacy | Standard-of-Care Drug | Standard-of-Care Clinical Efficacy (Progression-Free Survival) |
| Breast Cancer (ER+) | MCF-7 Xenograft | 20 mg/kg, 3 times/week for 7 weeks | Significant inhibition of tumor growth[8] | Tamoxifen | Adjuvant tamoxifen for 5 years significantly improves disease-free survival[9][10][11] |
| Prostate Cancer | - | - | Data not available | Docetaxel | Median radiographic PFS of 6.0-9.0 months in mCRPC[12][13] |
| Non-Small Cell Lung Cancer | - | - | Data not available | Cisplatin | Adjuvant cisplatin-based chemotherapy improves 5-year survival by ~5%[14] |
| Hepatocellular Carcinoma | - | - | Data not available | Sorafenib | Median PFS of 4.4 months in advanced HCC[15][16] |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental validation of this compound, the following diagrams are provided.
Caption: this compound's dual mechanisms of action against cancer cells.
Caption: A typical experimental workflow for validating this compound's efficacy.
Caption: Logical framework for comparing this compound and standard-of-care drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (MCF-7, PC-3, H1299, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the respective standard-of-care drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mouse Xenograft Model
-
Animal Housing: Athymic nude mice are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 MCF-7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank or mammary fat pad of each mouse.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg) on a specified schedule (e.g., three times a week). The control group receives injections of the vehicle (e.g., saline).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor volumes of the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
The preclinical data for this compound are compelling, demonstrating potent cytotoxic activity against a variety of cancer cell lines and significant tumor growth inhibition in a breast cancer xenograft model. Its unique dual mechanism of action, involving both SRC hyper-activation and KEAP1 inhibition, suggests it may be effective in a broad range of cancers, including those that have developed resistance to standard therapies.
While direct comparisons with clinical data for standard-of-care drugs are preliminary, the in vitro potency of this compound appears to be in a comparable range to some established chemotherapeutic agents. Further in vivo studies in other cancer models are warranted to fully assess its therapeutic potential. The promising preclinical profile of this compound strongly supports its continued development and evaluation in clinical trials to determine its safety and efficacy in cancer patients. This novel therapeutic agent holds the potential to offer a new and effective treatment option for patients battling various forms of cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Prolonging Tamoxifen Therapy for Primary Breast Cancer. Findings from " by Bernard Fisher MD, Ann Brown ScD et al. [scholarlyworks.lvhn.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Tamoxifen adjuvant treatment duration in early breast cancer: initial results of a randomized study comparing short-term treatment with long-term treatment. Fédération Nationale des Centres de Lutte Contre le Cancer Breast Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Survival Outcomes of Concurrent Treatment with Docetaxel and Androgen Deprivation Therapy in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Survival Outcomes of Concurrent Treatment with Docetaxel and Androgen Deprivation Therapy in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvant chemotherapy in patients with completely resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Efficacy Comparison of the Investigational Anti-Cancer Agent MCB-613
FOR IMMEDIATE RELEASE
Houston, TX – December 17, 2025 – A comprehensive analysis of preclinical studies on MCB-613, a novel anti-cancer agent, reveals a dual mechanism of action with cytotoxic effects across multiple cancer types, including breast, prostate, lung, and liver cancers. This comparison guide synthesizes available data on the efficacy of this compound, its impact on key signaling pathways, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
This compound has been shown to exert its anti-cancer effects through two distinct mechanisms. Initially identified as a steroid receptor coactivator (SRC) stimulator, this compound induces hyper-activation of SRCs, leading to overwhelming endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately causing cancer cell death.[1] More recent findings have identified a second mechanism, particularly in non-small cell lung cancer (NSCLC), where this compound acts as a covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1).[2][3][4][5] This inhibition leads to the accumulation of the transcription factor NRF2, a master regulator of antioxidant responses, although the precise downstream effects contributing to cytotoxicity in this context are still under investigation.[2]
In Vitro Efficacy: A Multi-Cancer Perspective
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. While a direct comparative study providing IC50 values across all cell lines is not yet available, individual studies have confirmed its efficacy in the following:
The following table summarizes the reported cytotoxic effects of this compound on these representative cancer cell lines.
| Cell Line | Cancer Type | Reported Effect |
| MCF-7 | Breast Cancer | Cytotoxic[6] |
| PC-3 | Prostate Cancer | Cytotoxic[6] |
| H1299 | Lung Cancer | Cytotoxic[6] |
| HepG2 | Liver Cancer | Cytotoxic[6] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Breast Cancer:
In a xenograft model using MCF-7 breast cancer cells, intraperitoneal administration of this compound at a dose of 20 mg/kg, three times a week for seven weeks, resulted in a statistically significant inhibition of tumor growth compared to the vehicle control group.[1]
Non-Small Cell Lung Cancer (NSCLC):
Studies on EGFR inhibitor-resistant NSCLC patient-derived xenograft models have also shown the efficacy of this compound.[2] While specific quantitative tumor growth inhibition data from these studies requires further compilation for a direct comparison, the findings indicate a potent anti-tumor effect in this difficult-to-treat cancer subtype.[2]
Mechanistic Insights: Delineating the Signaling Pathways
The dual mechanisms of action of this compound highlight its multifaceted approach to inducing cancer cell death.
SRC Hyper-activation Pathway:
In cancers such as breast cancer, this compound directly binds to and hyper-stimulates SRCs. This leads to an enhanced interaction with coactivators like CBP and CARM1, driving an aberrant transcriptional program that results in severe ER stress and a surge in intracellular ROS levels.[1]
KEAP1 Covalent Inhibition Pathway in NSCLC:
In the context of EGFR inhibitor-resistant NSCLC, this compound covalently binds to KEAP1, a key component of the Cullin-3 ubiquitin ligase complex that targets NRF2 for degradation.[2] This covalent modification leads to the dimerization of KEAP1 and subsequent accumulation of NRF2.[2] While NRF2 is a known regulator of antioxidant response, its role in this compound-induced cytotoxicity in this setting appears to be complex and may involve other downstream effectors.[2]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of this compound is provided below.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (MCF-7, PC-3, H1299, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
Western Blot Analysis:
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., SRCs, p-eIF2α, ATF4, KEAP1, NRF2) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cellular Reactive Oxygen Species (ROS) Detection:
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Probe Loading: Cells are incubated with 5 µM CM-H2DCFDA in HBSS for 30 minutes in the dark.
-
Analysis: The fluorescence intensity is measured immediately using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.
This comparative guide provides a snapshot of the current understanding of this compound's anti-cancer properties. Further research is warranted to establish a comprehensive comparative dataset of IC50 values and in vivo efficacy across a broader range of cancer types, and to fully elucidate the downstream effectors of the KEAP1-NRF2 pathway in mediating its cytotoxic effects.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]
- 6. apexbt.com [apexbt.com]
A Tale of Two Strategies: MCB-613 and Traditional Therapies Re-evaluate SRC's Role in Oncology
A paradigm shift is emerging in the therapeutic targeting of the Steroid Receptor Coactivator (SRC) family. While traditional approaches have focused on inhibiting the oncogenic signaling of Src tyrosine kinases, a novel small molecule, MCB-613, employs a counterintuitive strategy of hyper-activation. This guide provides a detailed comparison of the distinct mechanisms, therapeutic potential, and supporting experimental data for this compound versus traditional Src-targeting inhibitors, offering researchers and drug development professionals a clear perspective on these contrasting approaches.
The p160 SRC family, comprising SRC-1, SRC-2, and SRC-3, are crucial transcriptional coactivators that integrate cellular signaling pathways to regulate gene expression. Their overexpression is linked to the development and progression of various cancers. This has made them an attractive target for therapeutic intervention. However, the strategies to modulate their activity are now diverging down two distinct paths.
Executive Summary: Inhibition vs. Over-stimulation
Traditional SRC-targeting therapies are predominantly small-molecule kinase inhibitors designed to block the catalytic activity of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in numerous signaling pathways that promote cell proliferation, survival, and metastasis. In contrast, this compound represents a new class of compounds that does not inhibit but rather stimulates the transcriptional activity of SRCs. This over-stimulation induces catastrophic cellular stress, preferentially in cancer cells that are dependent on SRCs for their growth, leading to a unique form of cell death. Furthermore, recent studies have unveiled a dual mechanism for this compound, demonstrating its ability to covalently inhibit Kelch-like ECH associated protein 1 (KEAP1), a key protein in the cellular stress response, which presents a novel strategy for overcoming drug resistance in certain cancers.
Mechanism of Action: A Fundamental Divergence
The therapeutic strategies of this compound and traditional Src inhibitors are fundamentally different, targeting distinct aspects of the broader "SRC" signaling network.
This compound: A Dual-Action Molecule
This compound employs a two-pronged attack. Firstly, it acts as a potent "stimulator" of the p160 SRC family of transcriptional coactivators.[1][2] By directly binding to and hyper-activating SRCs, this compound dramatically increases their interaction with other coactivators, leading to an unsustainable level of transcriptional activity.[1] This "over-stimulation" results in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering a form of cell death with features of paraptosis in cancer cells that are reliant on the SRC oncogenic program.[1][3]
Secondly, this compound has been identified as a covalent inhibitor of KEAP1.[4] KEAP1 is an adapter for an E3 ubiquitin ligase that targets the transcription factor NRF2 for degradation. By covalently modifying KEAP1, this compound prevents NRF2 degradation, leading to its accumulation.[4] This mechanism is particularly relevant in the context of drug-resistant cancers, such as certain non-small cell lung cancers (NSCLC), where KEAP1 is a selectively essential gene.[4]
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MCB-613 and Other Inducers of Oxidative Stress for Preclinical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical cancer research and drug development, the induction of oxidative stress is a key strategy to selectively target and eliminate cancer cells. This guide provides a detailed comparative analysis of MCB-613, a novel agent, against two established inducers of oxidative stress: menadione and hydrogen peroxide. This report synthesizes available experimental data to offer a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways they modulate.
Executive Summary
This compound emerges as a potent and specific inducer of oxidative stress with a unique mechanism of action targeting the KEAP1-NRF2 pathway. While menadione and hydrogen peroxide are well-characterized ROS-inducing agents, this compound's covalent modification of KEAP1 offers a distinct approach to disrupting cellular redox homeostasis. This guide presents a side-by-side comparison of these compounds, highlighting their differential effects on cytotoxicity, reactive oxygen species (ROS) production, and the activation of the NRF2 antioxidant response pathway.
Comparative Performance: Cytotoxicity
The cytotoxic potential of an oxidative stress inducer is a critical measure of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the cytotoxicity of a compound. The table below summarizes the reported IC50 values for this compound, menadione, and hydrogen peroxide across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | Breast | Not explicitly stated, but cytotoxic | [1] |
| PC-3 | Prostate | Not explicitly stated, but cytotoxic | [1] | |
| H1299 | Lung | Not explicitly stated, but cytotoxic | [1] | |
| HepG2 | Liver | Not explicitly stated, but cytotoxic | [1] | |
| HeLa | Cervical | ~5-7 | [2][3] | |
| MDA-MB-231 | Breast | Not explicitly stated, but cytotoxic | [2] | |
| Menadione | Leukemia (parental) | Leukemia | 18 ± 2.4 | [4] |
| Leukemia (multidrug-resistant) | Leukemia | 13.5 ± 3.6 | [4] | |
| DU-145 | Prostate | 9.86 | [5] | |
| HeLa | Cervical | 18 - 24 | [5] | |
| H4IIE (rat) | Hepatocellular Carcinoma | 25 | [6] | |
| SAS | Oral Squamous Carcinoma | 8.45 | [7] | |
| Hydrogen Peroxide | SC-M1 | Gastric | 30.2 | [8] |
| HSC-3 | Oral | ~40 | [8] | |
| PANC-1 | Pancreatic | ~50 | [8] | |
| Hep3B | Hepatocellular Carcinoma | 60.3 | [8] | |
| Calu-6 | Lung | ~50 | [9] | |
| A549 | Lung | ~100 | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell density and duration of treatment.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism by which these compounds exert their cytotoxic effects is through the generation of ROS. While all three are effective ROS inducers, the nature and subcellular location of the ROS produced can differ, leading to distinct downstream biological consequences.
| Compound | Mechanism of ROS Production | Subcellular Location of ROS | Quantitative Data (Fold Change vs. Control) | Citation(s) |
| This compound | Induces ER stress, which is coupled to ROS generation.[10][11] | Not explicitly specified, but linked to ER stress. | Data on fold change is not available. | [10][11] |
| Menadione | Undergoes redox cycling, generating superoxide radicals.[4][7][12] | Cytoplasm and Mitochondria.[10] | Induces significant oxidation of redox-sensitive probes in both compartments.[10] | [4][7][10][12] |
| Hydrogen Peroxide | Directly introduces H2O2 into the system, which can then participate in further radical-generating reactions. | Primarily extracellular, with subsequent diffusion into the cell. | Has little effect on cytoplasmic or mitochondrial ROS as measured by roGFP.[10] | [10] |
A direct comparative study on HEK293T cells revealed that menadione induces a significant increase in both cytoplasmic and mitochondrial ROS, whereas high concentrations of hydrogen peroxide had a minimal effect on these intracellular compartments as measured by the redox-sensitive GFP (roGFP) probe.[10] This suggests that the mode of ROS generation and the resulting intracellular distribution are key differentiating factors between these agents.
Modulation of the KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 pathway is a critical cellular defense mechanism against oxidative stress. NRF2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification genes. Under basal conditions, KEAP1 targets NRF2 for degradation. Oxidative stress can disrupt this interaction, leading to NRF2 stabilization and activation.
| Compound | Effect on KEAP1 | Effect on NRF2 | Downstream Effects | Citation(s) |
| This compound | Covalently binds to KEAP1, inducing its dimerization.[13][14] | Prevents KEAP1-mediated degradation, leading to NRF2 accumulation and nuclear translocation.[13][14] | Activation of NRF2 transcriptional programs.[13] | [13][14] |
| Menadione | Indirectly affects the pathway through ROS generation. | Can lead to NRF2 accumulation, though the direct effect on KEAP1 is not as well-defined as with this compound. | Activation of antioxidant response. | [15] |
| Hydrogen Peroxide | Can induce disulfide bond formation in KEAP1.[16] | Leads to NRF2 stabilization and activation of the NRF2/ARE pathway.[17][18][19] | Upregulation of NRF2 target genes like HMOX1. | [16][17][18][19] |
This compound stands out due to its direct and specific mechanism of covalently modifying KEAP1, leading to a robust activation of the NRF2 pathway.[13][14] While both menadione and hydrogen peroxide also activate this pathway, their effects are mediated through the generation of ROS, which can have broader and less specific cellular targets.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing NRF2 activation via KEAP1 dimerization.
General Signaling of ROS-Inducing Agents
Caption: General pathway of oxidative stress induction by Menadione and H₂O₂.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing inducers of oxidative stress.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound, menadione, or hydrogen peroxide for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with the respective compounds for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~525 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the vehicle control.
Western Blot Analysis for KEAP1 and NRF2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KEAP1, NRF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This comparative guide provides a data-driven overview of this compound in the context of other well-established oxidative stress inducers. This compound demonstrates a unique and targeted mechanism of action by directly inducing the covalent dimerization of KEAP1, leading to robust NRF2 activation. While menadione and hydrogen peroxide are effective at inducing ROS and subsequent cellular stress, their mechanisms are less specific. The choice of agent for preclinical studies will depend on the specific research question and the desired mode of action. For studies requiring a targeted modulation of the KEAP1-NRF2 pathway, this compound presents a compelling option. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these agents under identical experimental conditions.
References
- 1. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel cytotoxicity test based on menadione-catalyzed H2O2 productivity for food safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Acute Oxidative Stress Can Paradoxically Suppress Human NRF2 Protein Synthesis by Inhibiting Global Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Nrf2 by MIND4-17 protects osteoblasts from hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MCB-613's cardioprotective effects against other post-MI treatments
A Comparative Analysis of Preclinical Efficacy Against Standard-of-Care Treatments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel steroid receptor coactivator (SRC) stimulator, MCB-613, against established post-myocardial infarction (MI) therapies. This analysis is based on available preclinical experimental data to validate and compare its cardioprotective effects.
Abstract
Myocardial infarction remains a leading cause of morbidity and mortality worldwide, with post-infarct cardiac remodeling often leading to heart failure. This compound, a small molecule stimulator of SRCs, has emerged as a promising therapeutic candidate by demonstrating significant cardioprotective effects in preclinical models. This guide synthesizes the current preclinical evidence for this compound and compares its efficacy with standard post-MI treatments, including beta-blockers (metoprolol), angiotensin-converting enzyme (ACE) inhibitors (captopril), and antiplatelet agents (clopidogrel). The comparative data, detailed experimental protocols, and signaling pathway visualizations aim to provide a comprehensive resource for evaluating the therapeutic potential of this compound.
Comparative Efficacy of Cardioprotective Agents in Preclinical MI Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and standard post-MI treatments in mouse models of myocardial infarction. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons, which may lead to variability due to different experimental conditions.
Table 1: Comparison of Effects on Infarct Size and Cardiac Function
| Treatment | Animal Model | Dosage and Administration | Timing of Administration | Infarct Size Reduction (%) | Ejection Fraction (EF) Improvement | Reference |
| This compound | Mouse (LAD ligation) | 20 mg/kg, intraperitoneal | 2 hours post-MI | Decreased infarct size (quantitative data not specified in abstract)[1][2] | Maintained EF above 43% at 80 days post-MI, compared to a continuous decline in the control group[3] | Mullany et al., PNAS, 2020[1][3] |
| Metoprolol | Mouse (Ischemia/Reperfusion) | Not specified | Before reperfusion | Data not directly comparable to permanent ligation models | Showed improvement in LVEF in clinical trials[4][5] | Various |
| Captopril | Rat (Ischemia/Reperfusion) | 3 mg/kg, IV | 10 minutes before ischemia | ~45% reduction compared to control | Not specified | Parlakpinar et al., Cytokine, 2011 |
| Clopidogrel | Mouse (LAD ligation) | 11 mg/kg, intragastric | Pre-treatment | Not specified, but reduced cardiac fibrosis | Significantly improved LVEF and LVFS compared to control | Zhang et al., Cardiol J, 2021 |
Table 2: Comparison of Effects on Cardiac Remodeling (Fibrosis)
| Treatment | Animal Model | Key Findings on Fibrosis | Reference |
| This compound | Mouse (LAD ligation) | Attenuated fibroblast differentiation and reduced fibrosis[1][2][3] | Mullany et al., PNAS, 2020[1][3] |
| Metoprolol | Not specified | Not specifically detailed in the provided preclinical abstracts | N/A |
| Captopril | Not specified | Not specifically detailed in the provided preclinical abstracts | N/A |
| Clopidogrel | Mouse (LAD ligation) | Significantly decreased cardiac fibrosis compared to the control group | Zhang et al., Cardiol J, 2021 |
Experimental Protocols
2.1. Murine Model of Myocardial Infarction for this compound Evaluation
This protocol is based on the methodology described by Mullany et al. in PNAS, 2020.[1][3]
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by visual blanching of the anterior wall of the left ventricle.
-
Close the chest cavity and allow the animal to recover.
-
-
Drug Administration:
-
Two hours post-MI, administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Functional Assessment:
-
Perform serial echocardiography at baseline, 24 hours, and at specified time points post-MI to measure left ventricular ejection fraction (LVEF) and fractional shortening (LVFS).
-
-
Histological Analysis:
-
At the study endpoint, euthanize the animals and harvest the hearts.
-
Perfuse and fix the hearts for histological staining (e.g., Masson's trichrome) to quantify infarct size and fibrosis.
-
2.2. Representative Preclinical Model for Standard-of-Care Agents
The following is a generalized protocol for evaluating cardioprotective agents in a mouse model of MI, based on common practices in the field.
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure:
-
Induce MI via LAD ligation as described above. For ischemia/reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer the test agent (e.g., metoprolol, captopril, clopidogrel) or vehicle at a clinically relevant dose and route. Administration timing can be before, during, or after the ischemic event, depending on the study design.
-
-
Functional and Histological Assessment:
-
Conduct echocardiography and histological analysis as described for the this compound protocol to assess cardiac function and remodeling.
-
Visualizing Mechanisms and Workflows
3.1. Signaling Pathway of this compound in Cardioprotection
This compound acts as a stimulator of steroid receptor coactivators (SRCs).[1][6] This activation initiates a cascade of events that modulate the inflammatory and fibrotic responses following a myocardial infarction.[3][6]
Caption: Signaling pathway of this compound in cardioprotection post-MI.
3.2. Experimental Workflow for Comparative Efficacy Studies
The following diagram outlines a typical experimental workflow for comparing the cardioprotective effects of different therapeutic agents in a preclinical model of myocardial infarction.
Caption: Comparative experimental workflow for post-MI cardioprotective agents.
Conclusion
The available preclinical data suggests that this compound holds significant promise as a cardioprotective agent following myocardial infarction. Its unique mechanism of action, targeting steroid receptor coactivators to modulate inflammation and fibrosis, offers a novel therapeutic strategy. While indirect comparisons with established treatments like metoprolol, captopril, and clopidogrel are favorable, direct head-to-head preclinical studies are warranted to definitively establish its comparative efficacy. Furthermore, the translation of these promising preclinical findings into clinical trials will be a critical next step in validating the therapeutic potential of this compound for patients who have experienced a myocardial infarction. The detailed protocols and visualized pathways provided in this guide serve as a foundation for future research and development in this important area of cardiovascular medicine.
References
- 1. Pretreatment with antiplatelet drugs improves the cardiac function after myocardial infarction without reperfusion in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment [frontiersin.org]
- 3. Pretreatment with antiplatelet drugs improves the cardiac function after myocardial infarction without reperfusion in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cardioprotection by clopidogrel in acute ST-elevated myocardial infarction patients: a retrospective analysis | springermedizin.de [springermedizin.de]
- 6. Clopidogrel Prophylaxis Abates Myocardial Ischemic Injury and Inhibits the Hyperlipidemia-Inflammation Loop in Hypercholestrolemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: MCB-613 and Other SRC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gene expression profiles induced by the novel steroid receptor coactivator (SRC) stimulator, MCB-613, and other compounds known to activate SRC signaling pathways. This document aims to offer an objective analysis supported by available experimental data to aid in research and drug development efforts targeting SRCs.
Introduction to SRC Activation
The steroid receptor coactivator (SRC) family, comprising SRC-1, SRC-2, and SRC-3, are crucial transcriptional coactivators that play a pivotal role in mediating the transcriptional activity of nuclear receptors and other transcription factors. Their involvement in a wide array of cellular processes, including growth, differentiation, and metabolism, has made them attractive therapeutic targets, particularly in oncology. While much focus has been on inhibiting SRCs, the small molecule this compound presents a unique paradigm by acting as a pan-SRC stimulator. In contrast, another class of molecules activates SRC-family kinases, non-receptor tyrosine kinases that are key signaling hubs in various cellular pathways. This guide will compare the downstream genomic consequences of these two distinct modes of SRC activation.
This compound: A Pan-SRC Coactivator Stimulator
This compound is a small molecule that directly binds to and hyper-activates the p160 SRC coactivators (SRC-1, SRC-2, and SRC-3).[1][2] This "over-stimulation" of SRCs in cancer cells, which often overexpress these coactivators, leads to massive cellular stress, including endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][2]
Other SRC Activators: Focus on SRC Kinase Activation
For the purpose of this comparison, we will focus on a well-characterized SRC kinase activator, Tolimidone (also known as MLR-1023) . Unlike this compound, which targets the transcriptional coactivators, Tolimidone is an allosteric activator of Lyn kinase, a member of the Src family of non-receptor tyrosine kinases.[3][4][5][6] Activation of Src family kinases initiates a cascade of downstream signaling events that also culminates in changes in gene expression.
Comparative Gene Expression Analysis
Gene Expression Changes Induced by this compound
Studies on this compound have highlighted its impact on genes related to cellular stress and the unfolded protein response (UPR). In a study by Mullany et al. (2020) using single-cell RNA sequencing on cardiac interstitial cells, this compound treatment led to significant changes in gene expression related to inflammation and fibrosis. Specifically, it was shown to inhibit macrophage inflammatory signaling and attenuate fibroblast differentiation.[7] Earlier work by Wang et al. (2015) in cancer cell lines showed that this compound treatment induces the expression of genes involved in the UPR, such as ATF4 , and leads to the phosphorylation of eIF2α and IRE1α , key events in the ER stress response.[8]
Table 1: Summary of Key Gene Expression Changes Induced by this compound
| Gene/Protein Target | Direction of Change | Cellular Process | Reference |
| UPR-related genes | |||
| ATF4 | Induction | Unfolded Protein Response | [8] |
| p-eIF2α | Induction | Unfolded Protein Response | [8] |
| p-IRE1α | Induction | Unfolded Protein Response | [8] |
| Inflammation-related | |||
| Macrophage inflammatory signaling | Inhibition | Inflammation | [7] |
| Fibrosis-related | |||
| Fibroblast differentiation | Attenuation | Fibrosis | [7] |
Gene Expression Changes Induced by Tolimidone (MLR-1023)
Research on Tolimidone has primarily focused on its role as an insulin sensitizer, and thus the reported gene expression changes are largely related to metabolism and thermogenesis. Studies have shown that Tolimidone upregulates the expression of several key metabolic genes in human adipocytes.[9]
Table 2: Summary of Key Gene Expression Changes Induced by Tolimidone (MLR-1023)
| Gene | Direction of Change | Cellular Process | Reference |
| UCP1 | Upregulation | Thermogenesis | [9] |
| Adiponectin | Upregulation | Insulin sensitivity | [9] |
| GLUT4 | Upregulation | Glucose uptake | [9] |
| ATGL | Upregulation | Triglyceride breakdown | [9] |
| CPT1β | Upregulation | Fatty acid oxidation | [9] |
| TRPM8 | Upregulation | Thermogenesis | [9] |
Experimental Protocols
This compound: Single-Cell RNA Sequencing of Cardiac Interstitial Cells
The following is a summarized protocol based on the study by Mullany et al. (2020):
-
Animal Model: Myocardial infarction (MI) was induced in mice.
-
Treatment: this compound was administered to a cohort of mice post-MI.
-
Cell Isolation: Cardiac interstitial cells were isolated from the hearts of control and this compound-treated mice at various time points.
-
Single-Cell RNA Sequencing: Single-cell suspensions were processed to generate single-cell RNA-seq libraries.
-
Data Analysis: The sequencing data was analyzed to identify different cell populations and to determine the differential gene expression between the control and treated groups for each cell type.
Tolimidone (MLR-1023): Gene Expression Analysis in Human Adipocytes
The following is a summarized protocol based on a 2021 study on MLR-1023:
-
Cell Culture: Human adipocytes derived from adult white adipose stem cells were cultured.
-
Treatment: The cultured adipocytes were treated with Tolimidone (MLR-1023) or a vehicle control for seven days.
-
RNA Extraction and qPCR: Total RNA was extracted from the cells, and quantitative real-time PCR was performed to measure the expression levels of specific genes involved in thermogenesis and glucose utilization.
Signaling Pathways and Experimental Workflow
Conclusion
This compound and Tolimidone, while both broadly classified as "SRC activators," function through fundamentally different mechanisms, leading to distinct gene expression profiles. This compound directly hyper-stimulates SRC coactivators, inducing a potent stress response in cancer cells. In contrast, Tolimidone activates SRC family kinases, modulating metabolic gene expression. This comparative guide highlights the importance of precise molecular targeting and provides a framework for understanding the divergent downstream effects of these two classes of compounds. Further comprehensive transcriptomic studies are warranted to fully elucidate and compare the complete gene regulatory networks affected by these and other SRC-activating molecules.
References
- 1. SRC gene expression in human cancer: the role of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Cell RNA-Seq Identifies Dynamic Cardiac Transition Program from ADCs Induced by Leukemia Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MLR-1023 is a potent and selective allosteric activator of Lyn kinase in vitro that improves glucose tolerance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ArrayExpress—a public database of microarray experiments and gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MCB-613: A Comparative Guide on its Activity as a Steroid Receptor Coactivator (SRC) Stimulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule MCB-613, focusing on its role as a modulator of the p160 Steroid Receptor Coactivator (SRC) family. Initially identified as a potent pan-SRC stimulator, this compound's mechanism of action is complex and also includes the covalent inhibition of KEAP1, a key regulator of the NRF2 antioxidant response. This guide will objectively present the available experimental data on this compound's activity towards SRCs and its influence on the recruitment of other essential coactivators.
Dual Mechanisms of Action: SRC Hyper-activation and KEAP1 Inhibition
This compound presents a multifaceted pharmacological profile. It was first characterized as a potent stimulator of all three members of the p160 SRC family: SRC-1, SRC-2, and SRC-3.[1][2] This hyper-activation of SRCs is proposed to induce significant cellular stress, leading to the death of cancer cells that are often dependent on SRC activity for their growth and survival.[1][3] The proposed mechanism involves direct binding of this compound to the SRCs, which then enhances the formation of a larger coactivator complex.[1]
More recent evidence has identified Kelch-like ECH-associated protein 1 (KEAP1) as a direct, covalent target of this compound.[4] this compound can bridge two KEAP1 monomers, leading to the stabilization of the transcription factor NRF2 and the activation of its downstream targets.[4] This guide will focus on the characterization of this compound as an SRC stimulator.
Comparative Activity of this compound Across SRC Isoforms
This compound has been demonstrated to be a pan-activator of the SRC family, inducing the transcriptional activity of SRC-1, SRC-2, and SRC-3 in a dose-dependent manner.[1] While one study noted that this compound exhibited the greatest activation of SRC-1 in a primary screen, it was subsequently confirmed as a strong activator of all three isoforms.[1] Another study, conducted in cardiac fibroblasts, suggested a preferential stimulation of SRC-3 over SRC-1 and SRC-2.[5] A direct quantitative comparison of the potency (e.g., EC50 values) of this compound for each SRC isoform from a single study is not currently available in the literature, making a definitive statement on its isoform selectivity challenging.
| Target Coactivator | Effect of this compound | Supporting Evidence | Cell-Specific Observations |
| SRC-1 (NCOA1) | Potent activation of transcriptional activity.[1] | Luciferase reporter assays show a significant, dose-dependent increase in activity.[1] | Identified as having the greatest activation in a primary screen.[1] |
| SRC-2 (NCOA2) | Potent activation of transcriptional activity.[1] | Luciferase reporter assays show a significant, dose-dependent increase in activity.[1] | Activated to a lesser extent than SRC-3 in cardiac fibroblasts.[5] |
| SRC-3 (NCOA3) | Potent activation of transcriptional activity.[1] | Luciferase reporter assays show a significant, dose-dependent increase in activity.[1] | Preferentially stimulated over SRC-1 and SRC-2 in cardiac fibroblasts.[5] |
This compound's Influence on the SRC Coactivator Complex
Instead of competing with other coactivators for binding to SRCs, this compound appears to enhance the assembly of the coactivator complex. Experimental evidence shows that this compound treatment robustly increases the interaction between SRC-3 and other key coactivators, namely CBP (CREB-binding protein) and CARM1 (Coactivator-associated arginine methyltransferase 1).[1][2]
| Coactivator Interaction | Effect of this compound | Supporting Evidence |
| SRC-3 and CBP/p300 | Increased interaction in a dose-dependent manner.[1] | Co-immunoprecipitation experiments demonstrate enhanced complex formation upon this compound treatment.[1] |
| SRC-3 and CARM1 | Increased interaction in a dose-dependent manner.[1] | Co-immunoprecipitation experiments show enhanced association following this compound treatment.[1] |
Experimental Protocols
GAL4-SRC Luciferase Reporter Assay for Measuring SRC Activation
This assay quantitatively measures the ability of this compound to activate the transcriptional activity of individual SRC isoforms.
Principle: Each SRC isoform is fused to the GAL4 DNA-binding domain (DBD). This fusion protein can only activate transcription of a reporter gene (e.g., firefly luciferase) that is under the control of a promoter containing GAL4 upstream activation sequences (UAS). An increase in luciferase activity upon treatment with this compound indicates activation of the SRC fusion protein.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa or HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with two plasmids:
-
A GAL4-responsive luciferase reporter plasmid (e.g., pG5-luc).
-
An expression vector for the GAL4 DBD fused to the full-length coding sequence of either SRC-1, SRC-2, or SRC-3 (e.g., pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3). A pBIND vector containing only the GAL4 DBD serves as a negative control.
-
-
Use a suitable transfection reagent and follow the manufacturer's instructions.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A typical concentration range for this compound is 1 µM to 10 µM.
-
-
Luciferase Assay:
-
After 24 hours of incubation with this compound, lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each this compound concentration by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the this compound concentration to generate dose-response curves.
-
Co-Immunoprecipitation (Co-IP) to Assess SRC-Coactivator Complex Formation
This protocol is designed to determine if this compound enhances the interaction between an SRC and other coactivators like CBP and CARM1.
Principle: An antibody against a tagged version of the "bait" protein (e.g., FLAG-tagged SRC-3) is used to pull it down from the cell lysate. If other "prey" proteins (e.g., endogenous CBP and CARM1) are interacting with the bait, they will be pulled down as well. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa or other suitable cells in 10 cm dishes.
-
Transfect the cells with an expression vector for a tagged version of the SRC of interest (e.g., pCMV-FLAG-SRC-3). A vector expressing the tag alone (e.g., pCMV-FLAG) should be used as a control.
-
-
This compound Treatment:
-
Approximately 48 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating them with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait protein (anti-FLAG) and the prey proteins of interest (e.g., anti-CBP and anti-CARM1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increase in the amount of co-precipitated CBP and CARM1 in the this compound-treated sample compared to the control indicates an enhanced interaction.
-
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: Proposed signaling pathway for SRC hyper-activation by this compound.
References
- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of small molecule modulators of the SRC and KEAP1 pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the SRC and KEAP1 pathways represent critical nodes in cancer progression and cellular defense mechanisms, respectively. The development of small molecule modulators targeting these pathways holds immense therapeutic promise. This guide provides an objective, data-driven comparison of prominent small molecule modulators for the SRC and KEAP1 pathways, offering insights into their performance, supported by experimental data and detailed methodologies.
The SRC Pathway: A Target in Oncology
The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][3]
Comparative Performance of SRC Kinase Inhibitors
A number of small molecule inhibitors targeting the ATP-binding site of SRC kinase have been developed. This section compares the in vitro potency of several well-established SRC inhibitors.
| Inhibitor | c-Src IC50 (nM) | Abl IC50 (nM) | KDR (VEGFR2) IC50 (nM) | EGFR IC50 (nM) | Selectivity Profile |
| Dasatinib | 0.8 | <1 | 12 | 1000 | Broad-spectrum inhibitor of SRC family kinases and Abl.[1][4][5] |
| Bosutinib | 1.2 | 1 | 340 | 480 | Potent dual inhibitor of SRC and Abl kinases.[1][4] |
| Saracatinib (AZD0530) | 2.7 | 30 | 1100 | >10000 | Potent and selective inhibitor of SRC family kinases.[1][4] |
| eCF506 | <0.5 | >1000 | - | - | Highly selective for SRC over Abl.[6] |
| KB SRC 4 | Ki = 44 nM | >125,000 nM | - | - | Highly selective for c-Src.[7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme. Note: IC50 and Ki values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.
The KEAP1-NRF2 Pathway: A Guardian of Cellular Homeostasis
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of the cellular antioxidant response.[8][9][10] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation.[3][11] In response to oxidative or electrophilic stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes.[10][11] Pharmacological activation of the NRF2 pathway is a promising therapeutic strategy for a range of diseases characterized by oxidative stress.
Comparative Performance of KEAP1-NRF2 Pathway Activators
Small molecule activators of the KEAP1-NRF2 pathway primarily function by either modifying reactive cysteine residues on KEAP1 or by disrupting the KEAP1-NRF2 protein-protein interaction (PPI).
| Compound | Mechanism of Action | EC50 (µM) for ARE-luciferase induction | Cell Line |
| Bardoxolone Methyl | Covalent modification of KEAP1 | ~0.02 | HepG2 |
| Dimethyl Fumarate (DMF) | Covalent modification of KEAP1 | ~5-10 | ASTC-a-1 |
| Sulforaphane | Covalent modification of KEAP1 | ~2-5 | HepG2 |
| ML334 | Non-covalent KEAP1-NRF2 PPI inhibitor | 1.6 (IC50 in FP assay) | - |
| Compound 1 from Hu et al. (2013) | Non-covalent KEAP1-NRF2 PPI inhibitor | 18 | HepG2 |
EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. FP Assay: Fluorescence Polarization assay. Note: EC50 values can vary between studies due to different cell lines and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway Diagrams
To visualize the complex interplay of these pathways, the following diagrams have been generated using the DOT language.
Caption: Simplified SRC Signaling Pathway.
Caption: The KEAP1-NRF2 Signaling Pathway.
Experimental Protocols
Reproducibility and standardization are paramount in research. This section provides detailed methodologies for key experiments cited in this guide.
In Vitro SRC Kinase Activity Assay (Z'-LYTE™ Assay Platform)
This protocol describes a fluorescence-based, coupled-enzyme assay to measure SRC kinase activity.
Objective: To quantify the inhibitory effect of a small molecule on SRC kinase activity.
Materials:
-
Recombinant active c-Src kinase
-
Z'-LYTE™ Kinase Assay Kit (containing peptide substrate, ATP, development reagent, and stop reagent)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a 2X SRC kinase/peptide substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Stop Reaction and Read Plate:
-
Add 5 µL of the Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition of SRC kinase activity for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.[12][13]
KEAP1-NRF2 Interaction Assay (Fluorescence Polarization)
This protocol details a fluorescence polarization (FP) assay to identify inhibitors of the KEAP1-NRF2 protein-protein interaction.[14][15][16]
Objective: To quantify the ability of a small molecule to disrupt the interaction between the KEAP1 Kelch domain and a fluorescently labeled NRF2 peptide.
Materials:
-
Recombinant human KEAP1 Kelch domain protein
-
Fluorescently labeled NRF2 peptide (e.g., FITC-labeled)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.005% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of KEAP1 protein and fluorescently labeled NRF2 peptide in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup:
-
Add test compounds at various concentrations to the wells of the 384-well plate.
-
Add the fluorescently labeled NRF2 peptide to all wells.
-
Add the KEAP1 Kelch domain protein to the appropriate wells (leaving some for control wells with only the peptide).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the larger KEAP1 protein to the small fluorescent peptide results in a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14][15]
Cellular Assay for NRF2 Activation (HO-1 Induction by Western Blot)
This protocol describes how to measure the induction of the NRF2 target gene Heme Oxygenase-1 (HO-1) in cells treated with a potential NRF2 activator.[17][18][19]
Objective: To determine if a test compound can induce the expression of the NRF2 target protein HO-1 in a cellular context.
Materials:
-
Cell line (e.g., HepG2, RAW264.7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HO-1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for HO-1 and the loading control. Normalize the HO-1 signal to the loading control to determine the fold-induction of HO-1 expression relative to the vehicle-treated cells.[18]
Experimental and Logical Workflows
Caption: General Workflow for Small Molecule Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US9075070B2 - HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Nrf2/HO-1 Pathway and Human Atherosclerotic Plaque Vulnerability: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MCB-613
This document provides essential safety and logistical information for the proper disposal of MCB-613, a research chemical. The following procedures are based on the available Safety Data Sheet (SDS) and general laboratory best practices, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols.[1] Always handle the compound in a well-ventilated area. Personal Protective Equipment (PPE) such as a laboratory coat, safety glasses, and gloves are recommended to minimize any potential exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is as non-hazardous solid waste. However, it is crucial to prevent its entry into sewer systems or waterways.
-
Waste Collection :
-
Collect waste this compound powder and any materials lightly contaminated with it (e.g., weighing paper, pipette tips) in a designated, clearly labeled waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
-
-
Spill Management :
-
In the event of a spill, the material should be picked up mechanically (e.g., with a dustpan and brush or a vacuum cleaner equipped with a HEPA filter).[1]
-
Avoid generating dust. If necessary, lightly moisten the spilled powder with water to prevent it from becoming airborne.
-
Place all cleanup materials into the designated waste container.
-
-
Final Disposal :
-
Dispose of the container with the collected this compound waste as non-hazardous chemical waste, in accordance with your institution's and local regulations.
-
Crucially, do not allow this compound to enter sewers or any surface or ground water. [1]
-
Quantitative Data Summary
The Safety Data Sheet for this compound indicates minimal hazard, as reflected in its hazard ratings.[1]
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in the available safety data. The recommended disposal method is based on the chemical's classification as non-hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MCB-613
Essential Safety and Handling Guide for MCB-613
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
I. Compound Identification and Safety Data
This compound is a pan-Steroid Receptor Coactivator (SRC) stimulator utilized in scientific research. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety precautions are mandatory to minimize any potential risks.
Quantitative Safety Information Summary
| Metric | Rating | System |
| Health Hazard | 0 | NFPA/HMIS |
| Fire Hazard | 0 | NFPA/HMIS |
| Reactivity Hazard | 0 | NFPA/HMIS |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System. A rating of 0 indicates a minimal hazard.
II. Personal Protective Equipment (PPE)
The following PPE is required for the routine handling of this compound in a laboratory setting. This guidance is based on standard protocols for non-hazardous chemical powders to prevent contact and inhalation.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for handling non-hazardous chemicals and prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields | Protects eyes from potential splashes or airborne particles.[2] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills.[1] |
| Respiratory Protection | Generally not required | Not necessary when handling in a well-ventilated area. If weighing or transferring powder where dust may be generated, use in a fume hood or wear a dust mask. |
III. Operational Handling Protocol
Step 1: Preparation
-
Ensure the work area (laboratory bench or fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the required personal protective equipment as outlined in Section II.
Step 2: Handling this compound Powder
-
When weighing or transferring the powder, perform these actions in a fume hood or a designated area with local exhaust ventilation to minimize the potential for dust inhalation.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
If the compound comes into contact with your gloves, remove the gloves, wash your hands, and don a new pair.[3]
Step 3: Post-Handling
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated materials as per the disposal plan in Section IV.
-
Remove your PPE in the correct order to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water.
IV. Disposal Plan
Proper disposal of this compound and associated materials is crucial to maintain a safe and compliant laboratory.
Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as non-hazardous solid chemical waste in accordance with your institution's and local regulations. Do not dispose of in laboratory trash cans that will be handled by custodial staff.[4] |
| Empty Containers | Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol). Allow the container to dry completely. Deface or remove the label and dispose of it in the regular trash.[4] |
| Contaminated PPE (Gloves, etc.) | Used nitrile gloves that have not been in contact with hazardous substances can typically be disposed of in the regular trash.[3][5][6][7] Place them in a designated waste bin within the laboratory. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of as non-hazardous solid waste in a designated laboratory waste container. |
V. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If they experience any respiratory symptoms, seek medical attention.
-
After Skin Contact: Although not expected to cause irritation, wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
After Swallowing: Do not induce vomiting. Rinse the mouth with water and seek medical advice if the person feels unwell.
Visual Workflow for PPE and Disposal
The following diagram illustrates the logical workflow for the selection and disposal of Personal Protective Equipment when handling this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 3. gloves.com [gloves.com]
- 4. sfasu.edu [sfasu.edu]
- 5. earthsafeppe.com [earthsafeppe.com]
- 6. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 7. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
